HJC0152
Description
Properties
IUPAC Name |
2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O4.ClH/c16-9-1-4-14(24-6-5-18)11(7-9)15(21)19-13-3-2-10(20(22)23)8-12(13)17;/h1-4,7-8H,5-6,18H2,(H,19,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZHLOYBZOONSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
HJC0152: A Deep Dive into its Anti-Cancer Mechanism of Action
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
HJC0152 is an orally active, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key signaling protein implicated in the proliferation, survival, and metastasis of various human cancers.[1][2][3][4][5] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream cellular effects, and the experimental evidence supporting its potent anti-tumor activity. Through the inhibition of STAT3 phosphorylation, this compound triggers a cascade of events including the induction of apoptosis, cell cycle arrest, and the modulation of tumor metabolism, making it a promising therapeutic candidate for a range of malignancies, including non-small-cell lung cancer (NSCLC), glioblastoma, gastric cancer, and head and neck squamous cell carcinoma (HNSCC).[1][3][4][5]
Core Mechanism: Inhibition of STAT3 Signaling
The primary anti-cancer activity of this compound stems from its direct inhibition of the STAT3 signaling pathway.[1][3][4][5] STAT3 is a transcription factor that is often constitutively activated in cancer cells, promoting the expression of genes involved in cell survival, proliferation, and angiogenesis.[1][3]
This compound exerts its inhibitory effect by preventing the phosphorylation of STAT3 at the critical tyrosine 705 (Tyr705) residue.[1][2][3] This phosphorylation event, typically mediated by upstream kinases such as Janus kinases (JAKs), is essential for the dimerization of STAT3 monomers.[3] By blocking this initial activation step, this compound effectively halts the subsequent nuclear translocation of STAT3 dimers and their binding to the promoters of target genes.[2][5]
References
- 1. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
HJC0152: A Technical Guide to a Novel STAT3 Inhibitor in Oncology Research
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Abstract
HJC0152 is a novel, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein frequently implicated in tumor progression and metastasis.[1] Developed as an O-alkylamino-tethered derivative of niclosamide, this compound exhibits significantly improved aqueous solubility and a more potent ability to suppress STAT3 activity compared to its parent compound.[1][2] Preclinical studies across a range of cancer types, including non-small-cell lung cancer, gastric cancer, glioblastoma, and head and neck squamous cell carcinoma, have demonstrated its anti-tumor efficacy.[2][3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.
Discovery and Rationale
The development of this compound was driven by the need for a more drug-like inhibitor of the STAT3 signaling pathway. Constitutive activation of STAT3 is a common feature in many human cancers, contributing to cell proliferation, survival, invasion, and angiogenesis.[1] While niclosamide, an FDA-approved anthelmintic drug, was identified as a potent STAT3 inhibitor, its poor water solubility and low oral bioavailability have limited its clinical development in oncology.[2]
To overcome these limitations, a series of O-alkylamino-tethered derivatives of niclosamide were synthesized, leading to the identification of this compound.[5] This modification resulted in a compound with remarkably improved aqueous solubility and enhanced oral bioavailability, making it a more viable candidate for clinical investigation.[6]
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the inhibition of the STAT3 signaling pathway. It has been shown to dose-dependently inhibit STAT3 promoter activity.[6] Specifically, this compound suppresses the phosphorylation of STAT3 at the Tyr-705 residue, which is crucial for its activation, dimerization, and nuclear translocation.[3][6] This inhibition of STAT3 activation leads to the downregulation of various downstream target genes involved in tumor progression, including:
-
Cell Cycle Regulators: c-Myc and Cyclin D1[2]
-
Anti-Apoptotic Proteins: Survivin and Mcl-1[2]
-
Metastasis-Associated Proteins: Matrix Metalloproteinases (MMPs)
The inhibition of STAT3 signaling by this compound ultimately results in reduced cancer cell proliferation, induction of apoptosis (programmed cell death), and decreased cell migration and invasion.[3][4][6]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| AGS | Gastric Cancer | Not explicitly stated, but significant growth inhibition at 5, 10, and 20 µM |
| MKN45 | Gastric Cancer | Not explicitly stated, but significant growth inhibition at 5, 10, and 20 µM |
| U87 | Glioblastoma | 5.396 |
| U251 | Glioblastoma | 1.821 |
| LN229 | Glioblastoma | 1.749 |
| SCC25 | Head and Neck Squamous Cell Carcinoma | 2.18 |
| CAL27 | Head and Neck Squamous Cell Carcinoma | 1.05 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Potent inhibition at 1, 5, and 10 µM |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dose and Administration | Outcome |
| Gastric Cancer | MKN45 | Nude Mice | 7.5 mg/kg, intraperitoneal, twice weekly for 21 days | Significant reduction in tumor volume and weight compared to control.[2] |
| Glioblastoma | U87 | Nude Mice | 7.5 mg/kg, intratumoral, daily for 4 weeks | Significant suppression of tumor growth (volume and weight) compared to control.[3] |
| Breast Cancer | MDA-MB-231 | Nude Mice | 25 mg/kg, oral | Superior anti-tumor effect compared to 75 mg/kg niclosamide.[2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Cancer cells (e.g., AGS, MKN45, U87) are seeded in 96-well plates at a density of 2,000-4,000 cells per well and incubated for 24 hours.[3][4]
-
Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0 to 20 µM) or a vehicle control (DMSO) for specified durations (e.g., 24, 48, 72 hours).[4]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.[3]
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.[3]
-
Absorbance Measurement: The absorbance is measured at 490 nm or 450 nm using a microplate reader.[3][4]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blot Analysis
This technique is used to determine the effect of this compound on the expression and phosphorylation of key proteins in the STAT3 signaling pathway.
-
Cell Lysis: Cancer cells treated with this compound are lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., STAT3, p-STAT3 (Tyr705), c-Myc, Cyclin D1, Survivin, Mcl-1, cleaved PARP).[4]
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Animal Xenograft Studies
These studies are conducted to evaluate the in vivo anti-tumor efficacy of this compound.
-
Cell Implantation: Human cancer cells (e.g., MKN45, U87) are subcutaneously or intratumorally injected into immunocompromised mice (e.g., nude mice).[2][3]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound via a specified route (e.g., intraperitoneal, intratumoral, oral) and schedule.[2][3] The control group receives a vehicle control.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).[2]
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.[2]
-
Analysis: The anti-tumor efficacy is assessed by comparing the tumor growth and final tumor weight between the treatment and control groups. Further analysis, such as immunohistochemistry for biomarkers like Ki-67, may also be performed on the excised tumors.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Figure 1. this compound Mechanism of Action via STAT3 Inhibition.
Figure 2. Preclinical Evaluation Workflow for this compound.
Clinical Development
As of the latest available information, this compound is in the preclinical stage of development. There is no publicly available data to suggest that it has entered human clinical trials. Its promising preclinical profile, particularly its oral bioavailability and potent STAT3 inhibition, warrants further investigation and potential progression into clinical studies.
Conclusion
This compound represents a significant advancement in the development of STAT3 inhibitors for cancer therapy. By chemically modifying niclosamide to improve its physicochemical properties, researchers have created a potent and orally bioavailable compound with demonstrated anti-tumor activity in a variety of preclinical cancer models. The detailed data and methodologies presented in this guide underscore the potential of this compound as a candidate for further clinical development. Future research should focus on comprehensive pharmacokinetic and toxicology studies to support a potential Investigational New Drug (IND) application and the initiation of clinical trials.
References
- 1. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Discovery of Potent Anticancer Agent HJC0416, an Orally Bioavailable Small Molecule Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
HJC0152: A Deep Dive into its Inhibition of the STAT3 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in a multitude of cellular processes including cell growth, proliferation, and differentiation.[1] Its aberrant and persistent activation is a hallmark of numerous human cancers, including glioblastoma, head and neck squamous cell carcinoma (HNSCC), non-small-cell lung cancer (NSCLC), and gastric cancer, often correlating with poor patient outcomes.[1][2][3][4] This has rendered STAT3 a highly attractive target for therapeutic intervention. HJC0152, an O-alkylamino-tethered derivative of niclosamide, has emerged as a potent and orally active small-molecule inhibitor of STAT3 signaling.[1][2] This technical guide provides a comprehensive overview of the effects of this compound on the STAT3 signaling pathway, detailing its mechanism of action, summarizing key quantitative data, and providing experimental protocols for the cited research.
Mechanism of Action of this compound
The antitumor activity of this compound is primarily attributed to its targeted inhibition of the STAT3 signaling pathway. The canonical activation of STAT3 involves phosphorylation of the tyrosine residue at position 705 (Tyr705) by upstream kinases, such as Janus kinases (JAKs).[1] This phosphorylation event is essential for the subsequent dimerization of STAT3 monomers, their translocation into the nucleus, and binding to the DNA to regulate the transcription of target genes.[1][2]
This compound exerts its inhibitory effect by specifically preventing the phosphorylation of STAT3 at the Tyr705 residue.[1][2] This action effectively inactivates STAT3, preventing its dimerization and nuclear translocation, thereby blocking the transcription of its downstream target genes.[1][5] Notably, studies have shown that this compound does not affect the total expression of STAT3 protein or the phosphorylation of STAT3 at the serine 727 residue.[1] Furthermore, in some cancer cell lines, this compound has been observed to specifically inhibit STAT3 signaling without affecting other signaling pathways like AKT and MAPK (Erk1/2).[2]
The inhibition of STAT3 phosphorylation by this compound leads to the downregulation of a host of STAT3 target genes that are crucial for tumor progression. These include genes involved in cell cycle regulation (e.g., cyclin D1, c-Myc), apoptosis (e.g., Bcl-2, survivin, Mcl-1), and metastasis (e.g., Twist1, vimentin, MMP2, MMP9).[1][4][6] By suppressing the expression of these genes, this compound effectively inhibits cancer cell proliferation, induces apoptosis, and reduces cell migration and invasion.[1][2][3][4]
Quantitative Data Summary
The efficacy of this compound has been quantified in various preclinical studies, both in vitro and in vivo. The following tables summarize the key quantitative data from this research.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| U87 | Glioblastoma | 5.396 | [1] |
| U251 | Glioblastoma | 1.821 | [1] |
| LN229 | Glioblastoma | 1.749 | [1] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | ~2.0 | [2] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | ~1.0 | [2] |
Table 2: In Vivo Efficacy of this compound
| Cancer Type | Animal Model | Cell Line | Dosing Regimen | Outcome | Reference |
| Glioblastoma | U87 Xenograft | U87 | 7.5 mg/kg daily, intratumoral injection | Significant suppression of tumor growth (volume and weight) | [1] |
| Head and Neck Squamous Cell Carcinoma | SCC25 Orthotopic | SCC25 | 7.5 mg/kg daily, intraperitoneal injection | Significant abrogation of tumor growth and invasion | [2] |
| Non-Small-Cell Lung Cancer | A549 Xenograft | A549 | Not specified | Significant inhibition of tumor growth | [3] |
| Gastric Cancer | MKN45 Xenograft | MKN45 | 7.5 mg/kg twice weekly, intraperitoneal injection | Significantly lower tumor volume and weight | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research on this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells and calculate the IC50 value.
Protocol:
-
Seed cancer cells (e.g., U87, U251, LN229) into 96-well plates at a density of 2,000 cells/well.[1]
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
The following day, treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 2, 5, 10 μM) for a specified duration (e.g., 24, 48, or 72 hours).[1][4] A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting
Objective: To analyze the expression levels of total and phosphorylated proteins in the STAT3 signaling pathway.
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the specified time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Denature equal amounts of protein (e.g., 20-40 μg) by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and other proteins of interest overnight at 4°C.[1][2][4] A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Transwell Migration and Invasion Assay
Objective: To assess the effect of this compound on the migratory and invasive capabilities of cancer cells.
Protocol:
-
For invasion assays, coat the upper chamber of a Transwell insert (8-μm pore size) with Matrigel. For migration assays, the insert is left uncoated.[2][4]
-
Seed cancer cells (e.g., 5 x 10^4 cells) in serum-free medium into the upper chamber.[4] The cells can be pre-treated with this compound or the compound can be added to the upper chamber.[4]
-
Fill the lower chamber with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).[4]
-
Incubate the plates for a specified period (e.g., 18-24 hours) at 37°C.[4]
-
After incubation, remove the non-migrated/invaded cells from the top surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the bottom of the insert with methanol or 4% paraformaldehyde.
-
Stain the cells with a solution such as 0.1% crystal violet.[4]
-
Count the number of stained cells in several random fields under a microscope.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 U87 cells or 6 x 10^6 MKN45 cells) into the flank of immunodeficient mice (e.g., nude mice).[1][4]
-
Allow the tumors to grow to a palpable size (e.g., after 1 week).[1]
-
Randomly divide the mice into treatment and control groups (e.g., 5 mice per group).[1][2][4]
-
Administer this compound to the treatment group at a specified dose and schedule (e.g., 7.5 mg/kg daily via intratumoral injection or intraperitoneal injection).[1][2][4] The control group receives the vehicle (e.g., DMSO or PBS).[1][4]
-
Monitor tumor volume and mouse body weight regularly (e.g., every 3 days or twice weekly).[1][4] Tumor volume can be calculated using the formula: (length × width^2)/2.[4]
-
After a predetermined treatment period (e.g., 4 weeks), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).[1]
-
All animal experiments must be conducted in accordance with approved institutional animal care and use committee protocols.[1][2][4]
Visualizations
The following diagrams illustrate the STAT3 signaling pathway and the mechanism of action of this compound, as well as a typical experimental workflow for evaluating its effects.
Caption: this compound inhibits the STAT3 signaling pathway by preventing JAK-mediated phosphorylation of STAT3 at Tyr705.
Caption: A typical experimental workflow for evaluating the anticancer effects of this compound.
Conclusion
This compound is a promising novel STAT3 inhibitor with potent antitumor activity demonstrated across a range of cancer types in preclinical models. Its mechanism of action, centered on the specific inhibition of STAT3 phosphorylation at Tyr705, leads to the suppression of key cellular processes involved in cancer progression. The favorable characteristics of this compound, including its oral bioavailability and significant in vivo efficacy, underscore its potential for further clinical development as a targeted therapy for cancers driven by aberrant STAT3 signaling.[1][2][5] The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on STAT3-targeted cancer therapies.
References
- 1. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
HJC0152: A Novel STAT3 Inhibitor for the Induction of Apoptosis in Tumor Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that is frequently overactive in a wide range of human cancers, including glioblastoma, gastric cancer, head and neck squamous cell carcinoma, and non-small cell lung cancer.[1][2][3][4] The aberrant activation of STAT3 is linked to poor patient outcomes, making it a highly attractive target for therapeutic intervention.[1][3] HJC0152 is a novel, orally active small-molecule inhibitor of STAT3.[1][3] It is an O-alkylamino-tethered derivative of niclosamide, a known STAT3 inhibitor, but possesses significantly improved aqueous solubility and more potent anti-cancer activity.[1][2] This technical guide provides a comprehensive overview of this compound, its mechanism of action in inducing apoptosis in tumor cells, and detailed experimental methodologies.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects primarily by inhibiting the phosphorylation of STAT3 at the Tyr705 residue.[1][3] This phosphorylation is a critical step in the activation of STAT3, which allows it to dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, survival, and invasion. By preventing STAT3 phosphorylation, this compound effectively inactivates the STAT3 signaling pathway.
The inhibition of STAT3 signaling by this compound leads to a cascade of downstream effects that culminate in the induction of apoptosis. Key molecular changes observed in tumor cells following this compound treatment include:
-
Downregulation of anti-apoptotic proteins: this compound treatment leads to a decrease in the expression of key anti-apoptotic proteins such as survivin and Mcl-1.[2][5]
-
Upregulation of pro-apoptotic markers: The induction of apoptosis is further confirmed by the increased expression of cleaved poly(ADP-ribose) polymerase (c-PARP), a well-established marker of apoptosis.[2][5]
-
Modulation of cell cycle proteins: this compound has been shown to decrease the expression of c-Myc and cyclin D1, which are downstream targets of STAT3 and play crucial roles in cell cycle progression.[2] This leads to cell cycle arrest, typically at the G0-G1 phase.[4]
In addition to the canonical STAT3 pathway, this compound has been found to influence other signaling pathways implicated in cancer, such as the MAPK signaling pathway and the miR-21/β-catenin axis.[2][4]
Signaling Pathways and Experimental Workflow
To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits STAT3 phosphorylation, leading to apoptosis.
Caption: Workflow for evaluating this compound's anti-tumor effects in vitro.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound on tumor cells.
Table 1: In Vitro Efficacy of this compound on Glioblastoma Cell Lines
| Cell Line | Assay | Metric | This compound Concentration | Result | Reference |
| U87MG | Proliferation | Inhibition | Not Specified | Significant | [1] |
| U251 | Proliferation | Inhibition | Not Specified | Significant | [1] |
| U87MG | Apoptosis | Induction | Not Specified | Significant | [1] |
| U251 | Apoptosis | Induction | Not Specified | Significant | [1] |
Table 2: In Vitro Efficacy of this compound on Gastric Cancer Cell Lines
| Cell Line | Assay | Metric | This compound Concentration | Result | Reference |
| AGS | Apoptosis | Induction | 20 µM | Significant | [2] |
| MKN45 | Apoptosis | Induction | 20 µM | Significant | [2] |
| HGC-27 | Apoptosis | Induction | 20 µM | Less effective | [2] |
Table 3: In Vitro Efficacy of this compound on Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines
| Cell Line | Assay | Metric | This compound Concentration | Result | Reference |
| SCC25 | Proliferation | Suppression | Not Specified | Significant | [4] |
| CAL27 | Proliferation | Suppression | Not Specified | Significant | [4] |
| SCC25 | Apoptosis | Induction | Not Specified | Significant | [4] |
| CAL27 | Apoptosis | Induction | Not Specified | Significant | [4] |
| SCC25 | Cell Cycle | Arrest | Not Specified | G0-G1 phase | [4] |
| CAL27 | Cell Cycle | Arrest | Not Specified | G0-G1 phase | [4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the anti-tumor effects of this compound.
Cell Culture and this compound Treatment
-
Cell Lines: Human glioblastoma (U87MG, U251), gastric cancer (AGS, MKN45, HGC-27), and head and neck squamous cell carcinoma (SCC25, CAL27) cell lines are commonly used.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then diluted to the desired final concentrations in the cell culture medium.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the control group.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment: Cells are treated with this compound or a vehicle control for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., STAT3, p-STAT3, survivin, Mcl-1, cleaved PARP, c-Myc, cyclin D1, and a loading control like β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
This compound is a promising novel STAT3 inhibitor with potent anti-tumor activity across a range of cancer types. Its ability to induce apoptosis by targeting the STAT3 signaling pathway, coupled with its favorable pharmacological properties, makes it a strong candidate for further preclinical and clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
References
- 1. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
The Role of HJC0152 in the Generation of Reactive Oxygen Species: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the novel STAT3 inhibitor, HJC0152, and its significant role in the generation of reactive oxygen species (ROS) within cancer cells. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of the current understanding of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Core Mechanism of Action
This compound is an orally active, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3)[1][2][3]. Constitutive activation of the STAT3 signaling pathway is a common feature in many human cancers, including non-small-cell lung cancer (NSCLC), glioblastoma, and gastric cancer, where it promotes cell proliferation, survival, and migration[1][4][5][6]. This compound exerts its potent antitumor effects by directly inhibiting STAT3 phosphorylation at the Tyr705 residue, which is crucial for its activation and subsequent downstream signaling[3][5][7].
A key consequence of STAT3 inhibition by this compound is the induction of intracellular ROS accumulation[1][2][8]. This is achieved by reducing the cellular capacity to scavenge free radicals, partly through the perturbation of metabolic pathways such as glutathione metabolism[2][4][8]. The resulting oxidative stress triggers DNA damage and initiates the intrinsic apoptotic pathway, leading to cancer cell death[1][2].
Quantitative Analysis of this compound-Induced ROS Generation and Apoptosis
The efficacy of this compound in promoting ROS generation and inducing apoptosis has been quantified in various cancer cell lines, primarily in human NSCLC cells (A549 and H460).
Table 1: this compound-Induced ROS Generation in NSCLC Cells
| Cell Line | This compound Concentration | Treatment Duration | Method | Outcome | Reference |
| A549 | 0, 1.25, 2.5, 5 µM | 24 hours | Flow Cytometry (DCFH-DA) | Dose-dependent increase in intracellular ROS levels.[1][2] | [1][2] |
| H460 | 0, 1.25, 2.5, 5 µM | 24 hours | Flow Cytometry (DCFH-DA) | Dose-dependent increase in intracellular ROS levels.[1][2] | [1][2] |
Table 2: this compound-Induced Apoptosis in NSCLC Cells
| Cell Line | This compound Concentration | Treatment Duration | Method | Outcome | Reference |
| A549 | 0, 1.25, 2.5, 5 µM | 24 hours | Flow Cytometry (Annexin V/PI) | Dose-dependent increase in the percentage of apoptotic cells.[1][2] | [1][2] |
| H460 | 0, 1.25, 2.5, 5 µM | 24 hours | Flow Cytometry (Annexin V/PI) | Dose-dependent increase in the percentage of apoptotic cells.[1][2] | [1][2] |
Furthermore, pre-treatment of A549 cells with the antioxidant N-acetylcysteine (NAC) was shown to partially abrogate this compound-induced ROS elevation and subsequent apoptosis, confirming the critical role of oxidative stress in the therapeutic action of this compound[1].
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for assessing its impact on ROS generation and apoptosis.
Caption: this compound inhibits STAT3, leading to increased ROS and apoptosis.
Caption: Workflow for assessing this compound's effect on ROS and apoptosis.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the effect of this compound on ROS generation and apoptosis, based on published studies[1][2][8].
Cell Culture and Treatment
-
Cell Lines: Human non-small-cell lung cancer cell lines A549 and H460 are commonly used.
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 0, 1.25, 2.5, 5 µM) and incubated for a specified duration, typically 24 hours.
Measurement of Intracellular ROS
-
Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to measure intracellular ROS. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
After treatment with this compound, cells are harvested and washed with phosphate-buffered saline (PBS).
-
The cells are then incubated with a working solution of DCFH-DA (typically 10 µM) in serum-free medium for 20-30 minutes at 37°C in the dark.
-
Following incubation, the cells are washed again with PBS to remove excess probe.
-
The fluorescence intensity of DCF is measured using a flow cytometer. The mean fluorescence intensity is indicative of the intracellular ROS level.
-
For qualitative analysis, cells can be imaged using a fluorescence microscope.
-
Apoptosis Assay by Flow Cytometry
-
Principle: Annexin V-FITC/Propidium Iodide (PI) double staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Protocol:
-
Following this compound treatment, both floating and adherent cells are collected.
-
The cells are washed with cold PBS and then resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension according to the manufacturer's instructions.
-
The mixture is incubated for 15 minutes at room temperature in the dark.
-
The stained cells are then analyzed by flow cytometry. The percentages of cells in different quadrants (viable, early apoptotic, late apoptotic, necrotic) are quantified.
-
Conclusion
This compound represents a promising therapeutic agent for cancers with aberrant STAT3 activation. Its ability to induce significant ROS generation through the inhibition of STAT3 and disruption of cellular antioxidant systems provides a clear mechanism for its potent anti-cancer activity. The experimental data robustly supports the dose-dependent increase in both ROS levels and subsequent apoptosis in cancer cells treated with this compound. The protocols and pathways detailed in this guide offer a foundational understanding for further research and development of this compound and similar targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses human non-small-cell lung cancer by inhibiting STAT3 and modulating metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-Tumor Properties of HJC0152: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HJC0152, a novel small-molecule inhibitor, has demonstrated significant anti-tumor properties across a range of cancer types in preclinical studies. As a derivative of niclosamide with improved aqueous solubility, this compound primarily exerts its effects through the potent inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Aberrant STAT3 activation is a key driver in the development and progression of numerous malignancies, making it a compelling target for cancer therapy. This document provides a comprehensive overview of the anti-tumor characteristics of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to evaluate its efficacy.
Introduction
Constitutive activation of the STAT3 signaling pathway is a frequent oncogenic driver, promoting cell proliferation, survival, invasion, and angiogenesis while suppressing anti-tumor immunity. This compound has emerged as a promising therapeutic agent that targets this pathway.[1] This technical guide synthesizes the current scientific knowledge on the anti-tumor properties of this compound, offering a valuable resource for researchers in the field of oncology and drug development.
Mechanism of Action
This compound functions as a potent inhibitor of STAT3. Its primary mechanism involves the suppression of STAT3 phosphorylation at the Tyr705 residue, which is a critical step for its activation, dimerization, and subsequent nuclear translocation.[2][3] By inhibiting STAT3 phosphorylation, this compound effectively downregulates the expression of various STAT3 target genes that are crucial for tumor cell proliferation and survival, such as c-Myc and cyclinD1.[1] Furthermore, studies have indicated that this compound's anti-tumor effects may also be partially mediated through the modulation of other signaling pathways, including the mitogen-activated protein kinases (MAPK) pathway.[1]
Quantitative Data Presentation
The anti-tumor efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound - IC50 Values
| Cell Line | Cancer Type | IC50 (µM) |
| U87 | Glioblastoma | 5.396 |
| U251 | Glioblastoma | 1.821 |
| LN229 | Glioblastoma | 1.749 |
| CAL27 | Head and Neck Squamous Cell Carcinoma | 1.05 |
| SCC25 | Head and Neck Squamous Cell Carcinoma | 2.18 |
Data sourced from studies on glioblastoma and head and neck squamous cell carcinoma cell lines.[3][4]
Table 2: In Vivo Efficacy of this compound - Xenograft Models
| Cancer Type | Cell Line | Animal Model | Treatment Protocol | Outcome |
| Glioblastoma | U87 | Nude Mice | Intraperitoneal injection | Significant suppression of tumor volume and weight compared to the control group. No significant body weight loss observed. |
| Gastric Cancer | MKN45 | Nude Mice | 7.5 mg/kg intraperitoneally twice weekly for 21 days | Significantly lower tumor volumes and weight in the this compound-treated group compared to the control group. No apparent side effects were noted based on body weight.[1] |
| Breast Cancer | MDA-MB-231 | Nude Mice | 25 mg/kg this compound | Showed superior anti-tumor effect compared with 75 mg/kg niclosamide without significant side effects.[1] |
In vivo data highlights the potent anti-tumor activity of this compound in a preclinical setting.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-tumor properties of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 2000 cells/well) into 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) or DMSO as a control for 24 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[3]
Colony Formation Assay
This assay evaluates the long-term proliferative capacity of single cancer cells following treatment with this compound.
Protocol:
-
Cell Seeding: Seed a low density of cancer cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: Treat the cells with different concentrations of this compound for a specified period.
-
Incubation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain with 0.1% crystal violet.
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at the desired concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle following this compound treatment.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound for the desired time.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the STAT3 and other signaling pathways.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against target proteins (e.g., p-STAT3, STAT3, c-Myc, Cyclin D1, GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., U87 glioblastoma cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or a vehicle control according to a predefined schedule.
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Further analysis, such as immunohistochemistry, can be performed on the tumor tissues.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols.
Clinical Status
As of the latest available information, there are no publicly registered clinical trials for this compound. The compound is currently in the preclinical stage of development.
Conclusion
This compound is a promising anti-tumor agent with a well-defined mechanism of action centered on the inhibition of the STAT3 signaling pathway. Preclinical data robustly supports its efficacy in suppressing tumor growth both in vitro and in vivo across multiple cancer types. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of this compound and other STAT3 inhibitors. Further research is warranted to advance this compound towards clinical development as a potential novel cancer therapeutic.
References
Technical Whitepaper: The Anti-Tumor Efficacy and Mechanism of HJC0152 in Non-Small-Cell Lung Cancer
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-small-cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic strategies. The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is frequently hyper-activated in NSCLC, correlating with tumor progression and poor prognosis, making it a compelling target for therapeutic intervention. HJC0152, a novel, orally active small-molecule STAT3 inhibitor, has demonstrated significant anti-tumor activity in preclinical models of NSCLC. This document provides a detailed overview of the mechanism of action, preclinical efficacy, and key experimental methodologies related to this compound's impact on NSCLC. The findings underscore this compound's potential as a viable candidate for further clinical development in NSCLC treatment.
Core Mechanism of Action: STAT3 Inhibition
This compound exerts its anti-cancer effects primarily by inhibiting the STAT3 signaling pathway. In many NSCLC cells, STAT3 is constitutively phosphorylated at the Tyr705 residue, leading to its activation, dimerization, and translocation to the nucleus where it regulates the transcription of genes involved in proliferation, survival, and angiogenesis.
This compound directly targets and inhibits this phosphorylation, effectively blocking the pathway.[1] This inhibition leads to a cascade of downstream anti-tumor effects:
-
Induction of Apoptosis: Suppression of STAT3 signaling leads to the accumulation of reactive oxygen species (ROS) and triggers DNA damage, culminating in programmed cell death (apoptosis).[2][3]
-
Cell Proliferation Arrest: this compound demonstrates a strong cytostatic and cytotoxic effect on NSCLC cells.[2]
-
Inhibition of Metastasis: The compound has been shown to suppress the migration and invasion of NSCLC cells, key processes in metastasis.[2][3]
-
Metabolic Reprogramming: this compound significantly alters the metabolism of NSCLC cells, perturbing key pathways such as purine, glutathione, and pyrimidine metabolism.[2][3] This disrupts the cellular capacity to scavenge free radicals, contributing to ROS accumulation and apoptosis.[2][3]
Quantitative Data: Preclinical Efficacy
In Vitro Cytotoxicity
This compound shows potent cytotoxic effects against various human NSCLC cell lines, particularly those with high constitutive activation of p-STAT3 (Tyr705). The half-maximal inhibitory concentration (IC50) values after 72 hours of treatment are summarized below.
| Cell Line | p-STAT3 (Tyr705) Level | IC50 (µmol/L) |
| A549 | High | 5.11 |
| H460 | High | 5.01 |
| H1299 | Lower | 13.21 |
| Table 1: In Vitro IC50 Values of this compound in NSCLC Cell Lines.[2] |
These findings suggest that NSCLC cells with higher levels of p-STAT3 are more sensitive to this compound treatment.[2]
In Vivo Tumor Suppression
The anti-tumor efficacy of this compound was evaluated in a xenograft mouse model using A549 NSCLC cells. The study demonstrated significant inhibition of tumor growth in mice treated with this compound compared to the vehicle control group.
| Treatment Group | Dosage | Outcome |
| Vehicle Control | - | Progressive tumor growth. |
| This compound | 7.5 mg/kg/day | Significant retardation of tumor growth rate and lower final tumor weight. |
| Table 2: Summary of In Vivo Efficacy in A549 Xenograft Model.[2][4] |
Immunohistochemical analysis of the resected tumors revealed that this compound treatment led to decreased expression of the proliferation marker Ki67 and p-STAT3 (Tyr705), and an increase in the apoptosis marker cleaved caspase-3.[2][4]
Experimental Protocols & Workflows
Detailed methodologies are crucial for the replication and validation of these findings. The core protocols used to establish the efficacy of this compound are outlined below.
Cell Proliferation (MTT Assay)
NSCLC cells (A549, H460, H1299) were seeded in 96-well plates. After 24 hours, cells were treated with a range of concentrations of this compound for 24, 48, or 72 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated. After incubation, the formazan crystals were dissolved in DMSO. The absorbance was then measured at a specific wavelength (typically 490 nm) using a microplate reader to determine cell viability relative to untreated controls.
Western Blot Analysis
Cells were treated with this compound at various concentrations. Post-treatment, cells were lysed to extract total protein. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, γ-H2AX, GAPDH). After washing, the membrane was incubated with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis and ROS Detection (Flow Cytometry)
For apoptosis, this compound-treated cells were harvested, washed, and resuspended in binding buffer. Cells were then stained with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol and analyzed by flow cytometry. For ROS detection, treated cells were incubated with the fluorescent probe DCFH-DA. The fluorescence intensity, corresponding to the level of intracellular ROS, was then measured by flow cytometry.
In Vivo Xenograft Tumor Model
Female nude mice (athymic, 4-6 weeks old) were used. A549 cells were harvested and suspended in a mixture of PBS and Matrigel. This cell suspension was injected subcutaneously into the flank of each mouse. When tumors reached a palpable volume (e.g., 50-100 mm³), mice were randomized into treatment and control groups. The treatment group received daily intraperitoneal injections of this compound (e.g., 7.5 mg/kg), while the control group received a vehicle solution. Tumor volume and mouse body weight were measured regularly (e.g., every 2-3 days). At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis like immunohistochemistry.[4]
Conclusion and Future Directions
The preclinical data strongly support this compound as a potent inhibitor of NSCLC growth both in vitro and in vivo.[2] Its mechanism, centered on the inhibition of the oncogenic STAT3 pathway, leads to multifaceted anti-tumor effects, including apoptosis induction, proliferation arrest, and metabolic disruption. The demonstrated efficacy in xenograft models provides a solid rationale for advancing this compound into further stages of drug development.[2][3] Future research should focus on clinical trials to ascertain its safety and efficacy in human patients, explore potential synergistic combinations with existing NSCLC therapies, and identify predictive biomarkers beyond p-STAT3 levels to optimize patient selection.
References
- 1. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses human non-small-cell lung cancer by inhibiting STAT3 and modulating metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
HJC0152: A Novel STAT3 Inhibitor for Glioblastoma Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most prevalent and aggressive primary malignant brain tumor, notorious for its infiltrative growth and resistance to conventional therapies.[1][2] The prognosis for patients remains grim, with a median survival of approximately 15 months, underscoring the urgent need for novel therapeutic strategies.[1] One promising molecular target is the Signal Transducer and Activator of Transcription 3 (STAT3). Aberrant STAT3 activation is a common feature in glioblastoma, correlating with poor patient outcomes.[1][3][4] HJC0152, an orally active small-molecule compound, has emerged as a potent and specific STAT3 inhibitor, demonstrating significant antitumor activity in preclinical glioblastoma models.[1][5] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.
Core Mechanism of Action
This compound is an O-alkylamino-tethered derivative of niclosamide with superior aqueous solubility (~680-fold greater) and more potent STAT3-inhibiting activity.[1] Its primary mechanism involves the direct inhibition of STAT3 activation by preventing its phosphorylation at the critical Tyrosine 705 (Tyr705) residue.[1][4][5] This phosphorylation event is essential for STAT3 dimerization, nuclear translocation, and subsequent DNA binding to regulate the transcription of its target genes.[1]
The inhibition of STAT3 phosphorylation disrupts downstream signaling cascades that promote key tumorigenic processes. Genes regulated by STAT3 include those involved in cell proliferation (e.g., cyclin D1), survival (e.g., Bcl-2, survivin), and invasion (e.g., Twist1, vimentin, MMP2/9).[1] Furthermore, studies indicate that this compound also reduces the phosphorylation of upstream signaling proteins, including PI3K (Tyr458) and Akt (Ser473), suggesting a broader impact on oncogenic signaling pathways that converge on STAT3.[1][4]
In Vitro Efficacy in Glioblastoma Cell Lines
This compound has demonstrated potent and multifaceted antitumor effects across multiple human glioblastoma cell lines (U87, U251, and LN229).
Inhibition of Cell Proliferation and Viability
Treatment with this compound leads to a concentration-dependent decrease in the viability of glioblastoma cells.[1] The half-maximal inhibitory concentration (IC50) values highlight its potent cytotoxic effects.[1][4] Furthermore, this compound significantly inhibits the ability of glioblastoma cells to form colonies, indicating a reduction in their survival and proliferative capacity.[1]
| Cell Line | IC50 of this compound (µM)[1][4] |
| U87 | 5.396 |
| U251 | 1.821 |
| LN229 | 1.749 |
Induction of Cell Cycle Arrest, Senescence, and Apoptosis
This compound impedes cell proliferation by inducing G1 phase cell cycle arrest.[1] This is accompanied by a notable decrease in the expression of cyclin D1 and an increase in the cell cycle inhibitor p21.[1] The compound also promotes cellular senescence, as evidenced by increased senescence-associated β-galactosidase (SA-β-Gal) activity.[4]
Crucially, this compound treatment effectively induces apoptosis in glioblastoma cells.[1][4][5] This is confirmed by Annexin V/PI staining and is associated with the loss of mitochondrial membrane polarization and changes in the expression of key apoptosis-related proteins.[4]
Suppression of Cell Migration and Invasion
A hallmark of glioblastoma is its aggressive local invasion. This compound significantly impairs the migratory and invasive capabilities of glioblastoma cells in Transwell assays.[1][4] This effect is linked to the inhibition of the epithelial-mesenchymal transition (EMT), a critical process for cell motility.[1] this compound treatment alters the expression of key EMT biomarkers, downregulating pro-invasive proteins.[1]
In Vivo Antitumor Activity
The therapeutic potential of this compound was validated in a U87 glioblastoma xenograft mouse model.
Tumor Growth Inhibition
Intratumoral administration of this compound resulted in a potent suppressive effect on tumor growth.[1][4] Mice treated with this compound exhibited significantly smaller tumor volumes and lower tumor weights compared to the control group treated with DMSO.[1] Importantly, this antitumor efficacy was achieved without causing a significant loss of body weight in the animals, suggesting minimal systemic toxicity.[1][4] These findings confirm the significant therapeutic potential of this compound in a living model.[1]
Experimental Protocols
The following are summarized methodologies for key experiments performed to evaluate this compound. All experiments should be repeated at least three times.[1][4]
Cell Viability (MTT Assay)
-
Objective: To determine the IC50 values of this compound.
-
Protocol:
-
Seed glioblastoma cells (U87, U251, LN229) in 96-well plates.
-
After 24 hours, treat cells with a series of concentrations of this compound or DMSO (as a control).
-
Incubate for a specified period (e.g., 24 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the DMSO control and determine the IC50 value using statistical software.[1][4]
-
Western Blot Analysis
-
Objective: To analyze the expression levels of key proteins in signaling pathways.
-
Protocol:
-
Treat cells with this compound at the predetermined IC50 concentration for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against p-STAT3 (Tyr705), STAT3, p-PI3K, p-Akt, cyclin D1, p21, and β-actin (as a loading control).[1][4]
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) kit.
-
Transwell Migration and Invasion Assay
-
Objective: To assess the effect of this compound on cell motility.
-
Protocol:
-
Seed this compound-treated or control cells in the upper chamber of a Transwell insert (with or without Matrigel coating for invasion and migration assays, respectively).
-
Fill the lower chamber with a medium containing a chemoattractant (e.g., FBS).
-
Incubate for an appropriate time to allow cells to migrate/invade through the membrane.
-
Remove non-migrated cells from the top of the insert.
-
Fix and stain the cells that have migrated to the bottom surface of the membrane with crystal violet.
-
Count the stained cells under a microscope in several random fields to quantify migration/invasion.[1][4]
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
Protocol:
-
Subcutaneously inject U87 glioblastoma cells into the flank of immunodeficient mice (e.g., nude mice).
-
Allow tumors to grow to a palpable size.
-
Randomly assign mice to treatment (this compound) and control (DMSO) groups.
-
Administer treatment via intratumoral injection at a specified dose and schedule.
-
Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the experiment, euthanize the mice and excise the tumors for final weight measurement and photographic documentation.[1][4]
-
All animal study protocols must be approved by an Institutional Animal Care and Use Committee.[1][4]
-
Conclusion and Future Directions
This compound is a promising therapeutic agent for glioblastoma that effectively targets the constitutively active STAT3 signaling pathway.[1] Preclinical data robustly demonstrate its ability to inhibit proliferation, induce apoptosis, and suppress invasion in glioblastoma cells, translating to significant tumor growth inhibition in vivo.[1][5] Its improved pharmacological properties over its parent compound, niclosamide, make it a strong candidate for further clinical development.[1] Future investigations should focus on its oral bioavailability in brain tumor models, its ability to cross the blood-brain barrier, and its potential in combination with standard-of-care therapies like temozolomide and radiation to enhance therapeutic outcomes for glioblastoma patients.
References
- 1. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Models and Technologies in Glioblastoma Research: Evolution, Current State, and Future Avenues [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. e-century.us [e-century.us]
- 5. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
HJC0152: A Novel STAT3 Inhibitor for the Treatment of Gastric Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Gastric cancer remains a significant global health challenge with a high mortality rate, particularly in advanced stages.[1] The signal transducer and activator of transcription 3 (STAT3) signaling pathway is frequently aberrantly activated in gastric cancer, correlating with poor prognosis and making it an attractive therapeutic target.[2][3] HJC0152 is a novel, orally active small-molecule inhibitor of STAT3.[2][4] Preclinical studies have demonstrated its potential as a therapeutic agent for gastric cancer by inhibiting tumor growth both in vitro and in vivo.[1][2] This technical guide provides a comprehensive overview of the preclinical data and methodologies related to this compound for the treatment of gastric cancer.
Mechanism of Action
This compound exerts its anti-tumor effects in gastric cancer primarily through the inhibition of the STAT3 signaling pathway.[2] It suppresses the phosphorylation of STAT3 at the Tyr705 residue, which is crucial for its activation, dimerization, and nuclear translocation.[2] This inhibition leads to the downregulation of STAT3 downstream target genes involved in cell proliferation and survival, such as c-Myc and cyclinD1.[1][2]
Interestingly, in addition to its effects on the STAT3 pathway, this compound has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Specifically, it increases the phosphorylation of p38 and JNK, while having a minimal effect on ERK phosphorylation in gastric cancer cells.[1] The activation of the p38/JNK MAPK pathway is suggested to be involved in this compound-induced apoptosis.[1]
Preclinical Efficacy in Gastric Cancer
The anti-tumor activity of this compound in gastric cancer has been evaluated in both in vitro and in vivo preclinical models.
In Vitro Studies
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects on human gastric cancer cell lines, particularly those with hyper-activated STAT3, such as AGS and MKN45.[1][2]
Quantitative Data Summary
| Cell Line | Assay | Treatment | Key Findings | Reference |
| AGS, MKN45 | Cell Viability (CCK8) | 0, 5, 10, 20 µM this compound for 24, 48, 72h | Significant, dose-dependent inhibition of cell growth. Specific IC50 values are not provided in the literature. | [1][2] |
| AGS, MKN45 | Colony Formation | 0, 5, 10, 20 µM this compound for ~14 days | Dose-dependent reduction in the number and size of colonies. | [1][4] |
| AGS, MKN45 | Apoptosis (Annexin V-FITC/PI) | 20 µM this compound for 24h | Significant increase in the percentage of apoptotic cells (P<0.001). | [1][2] |
| AGS, MKN45 | Transwell Migration & Invasion | 20 µM this compound for 8h pre-treatment | Significant decrease in the percentage of migrated and invaded cells (P<0.01). | [1][2] |
In Vivo Studies
The in vivo anti-tumor efficacy of this compound was assessed using a xenograft model with MKN45 gastric cancer cells in nude mice.[1][2]
Quantitative Data Summary
| Animal Model | Treatment | Duration | Key Findings | Reference |
| MKN45 Xenograft | 7.5 mg/kg this compound (intraperitoneal) | 21 days (twice weekly) | Significantly lower tumor volumes (P<0.001) and tumor weight (P<0.01) compared to the control group. Specific quantitative data on tumor volume and weight (e.g., mean ± SD) are not provided in the literature. No apparent side effects were observed. | [1][2] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed AGS (4×10³) or MKN45 (4×10³) cells per well in 96-well plates and incubate for 24 hours to allow for cell attachment.[1]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) and incubate for 24, 48, or 72 hours.[1]
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), STAT3, c-Myc, cyclinD1, p-p38, p38, p-JNK, JNK, and GAPDH overnight at 4°C.[1][5]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Transwell Invasion Assay
-
Chamber Coating: Coat the upper chamber of a Transwell insert (8-µm pore size) with Matrigel and allow it to solidify.[1]
-
Cell Seeding: Pre-treat gastric cancer cells with this compound (e.g., 20 µM) for 8 hours. Seed 5×10⁴ cells in serum-free medium into the upper chamber.[1]
-
Chemoattractant: Fill the lower chamber with a medium containing 10% FBS as a chemoattractant.[1]
-
Incubation: Incubate for 18 hours to allow for cell invasion.[1]
-
Staining and Quantification: Remove non-invading cells from the upper surface of the membrane. Fix the invading cells on the lower surface with 95% ethanol and stain with 0.1% crystal violet. Count the number of invaded cells under a microscope.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed AGS or MKN45 cells in 6-well plates and treat with different concentrations of this compound for 24 hours.[1][5]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[5]
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[1][5]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour to quantify the percentage of apoptotic cells.[1][5]
Visualizations
Caption: this compound Signaling Pathway in Gastric Cancer.
Caption: Experimental Workflow for Transwell Invasion Assay.
Conclusion and Future Outlook
The preclinical data strongly suggest that this compound is a promising therapeutic candidate for gastric cancer, particularly for tumors with activated STAT3 signaling. Its dual mechanism of action, involving both the inhibition of the pro-proliferative STAT3 pathway and the activation of the pro-apoptotic MAPK pathway, makes it an interesting molecule for further investigation.
Currently, there is no publicly available information on clinical trials of this compound for gastric cancer. Future research should focus on completing preclinical toxicology and pharmacokinetic studies to enable the initiation of clinical trials. Furthermore, the identification of predictive biomarkers for this compound response will be crucial for patient stratification in future clinical studies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
HJC0152: A Technical Guide on its Efficacy in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triple-negative breast cancer (TNBC) presents a formidable clinical challenge due to its aggressive nature and lack of targeted therapies. The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is frequently overactivated in TNBC, playing a crucial role in tumor progression and survival. HJC0152, a novel small molecule inhibitor of STAT3, has emerged as a promising therapeutic agent. This technical guide provides a comprehensive overview of the preclinical efficacy of this compound in TNBC, detailing its mechanism of action, quantitative anti-cancer effects, and synergistic potential with conventional chemotherapy. Detailed experimental protocols and visual representations of the underlying molecular pathways are provided to facilitate further research and development.
Introduction
Triple-negative breast cancer, accounting for 10-15% of all breast cancers, is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2][3] This heterogeneity and lack of well-defined molecular targets contribute to its poor prognosis and reliance on conventional chemotherapy. The STAT3 signaling pathway has been identified as a key driver of TNBC pathogenesis, promoting cell proliferation, survival, invasion, and immunosuppression.[1][4][5] this compound is a putative STAT3 inhibitor developed to address this therapeutic gap.[6][7][8] This document synthesizes the available preclinical data on this compound's efficacy in TNBC.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by directly targeting the STAT3 protein. It inhibits the phosphorylation of STAT3 at the critical tyrosine 705 (Tyr705) residue.[6][7] This phosphorylation event is essential for STAT3 dimerization, nuclear translocation, and subsequent transcriptional activation of downstream target genes involved in oncogenesis. By preventing STAT3 activation, this compound effectively abrogates its pro-survival and pro-proliferative signaling in TNBC cells.
Signaling Pathway
The canonical JAK/STAT3 signaling pathway, a primary target of this compound in TNBC, is initiated by the binding of cytokines, such as Interleukin-6 (IL-6), or growth factors to their cognate receptors on the cell surface. This leads to the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at Tyr705. Phosphorylated STAT3 then forms homodimers and translocates to the nucleus to regulate the expression of target genes.
Quantitative Efficacy Data
The anti-cancer efficacy of this compound and its analogs has been evaluated in various preclinical models of TNBC. The following tables summarize the available quantitative data.
| Cell Line | Compound | IC50 (µM) | Assay Type | Reference |
| MDA-MB-231 | This compound | ~2-5 | Proliferation | Estimated from graphical data[9][10] |
| MX-1 | This compound | Not explicitly stated | Proliferation | [9] |
| MDA-MB-231 | JMX0804 | Low µM (more potent than this compound) | Proliferation | [8] |
Table 1: In Vitro Proliferation Inhibition of TNBC cell lines by this compound and its analog.
| Treatment Group | Tumor Growth Inhibition (%) | Animal Model | Dosing Regimen | Reference |
| JMX0804 (10 mg/kg, i.p.) | Significant reduction | MDA-MB-231 Xenograft | Not specified | [8] |
| This compound (2.5 and 7.5 mg/kg, i.p.) | Significant suppression | MDA-MB-231 Xenograft | Not specified |
Table 2: In Vivo Efficacy of this compound and its analog in TNBC Xenograft Models.
Synergistic Activity with Doxorubicin
This compound has demonstrated synergistic effects in combination with the conventional chemotherapeutic agent, doxorubicin, in TNBC cell lines. This combination leads to enhanced cell death and apoptosis.
| Cell Line | This compound Concentration (µM) | Doxorubicin Concentration (µM) | Outcome | Reference |
| MDA-MB-231 | 3 | 1 | Synergistic inhibition of cell viability and induction of apoptosis | [9] |
| MX-1 | 3 | 1 | Synergistic inhibition of cell viability and induction of apoptosis | [9] |
Table 3: Synergistic Effects of this compound and Doxorubicin in TNBC Cell Lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of preclinical findings. The following sections outline the protocols for key experiments used to evaluate the efficacy of this compound.
Cell Culture
The human triple-negative breast cancer cell line, MDA-MB-231, is a commonly used model for in vitro studies.
-
Culture Medium: Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere without CO2.
-
Subculture: When cells reach 80-90% confluency, they are detached using 0.25% trypsin-EDTA and subcultured at a ratio of 1:3 to 1:6.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, doxorubicin, or their combination for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
References
- 1. Frontiers | Potential therapeutic targets of the JAK2/STAT3 signaling pathway in triple-negative breast cancer [frontiersin.org]
- 2. Potential therapeutic targets of the JAK2/STAT3 signaling pathway in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. genextgenomics.com [genextgenomics.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
HJC0152: A Technical Guide to its Downstream Targets in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
HJC0152 is a novel, orally active small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] Constitutive activation of the STAT3 signaling pathway is a frequent driver of tumorigenesis, promoting cell proliferation, survival, invasion, and angiogenesis, while suppressing anti-tumor immunity. This compound has demonstrated potent anti-tumor activity in a variety of cancer models, including non-small-cell lung cancer (NSCLC), glioblastoma, gastric cancer, breast cancer, and head and neck squamous cell carcinoma (HNSCC).[1][3][4][5] This technical guide provides an in-depth overview of the downstream targets of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound exerts its primary anti-cancer effects by directly inhibiting the STAT3 signaling pathway. The key inhibitory action is the reduction of STAT3 phosphorylation at the Tyr705 residue, which is critical for its activation, dimerization, nuclear translocation, and subsequent transcriptional activity.[1][3] This inhibition leads to the downregulation of numerous STAT3-regulated downstream target genes involved in key cancer-related processes.
Downstream Cellular Effects and Molecular Targets
The inhibition of STAT3 by this compound triggers a cascade of downstream events that collectively contribute to its anti-tumor efficacy. These effects are multifaceted and impact cell proliferation, survival, apoptosis, cell cycle progression, migration, and invasion.
Inhibition of Cell Proliferation
This compound effectively suppresses the proliferation of various cancer cell lines. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit cell growth by 50%.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Glioblastoma | U87 | 5.396 | [1] |
| Glioblastoma | U251 | 1.821 | [1] |
| Glioblastoma | LN229 | 1.749 | [1] |
| Head and Neck Squamous Cell Carcinoma | CAL27 | 1.05 | [2] |
| Head and Neck Squamous Cell Carcinoma | SCC25 | 2.18 | [2] |
Induction of Apoptosis
A key mechanism of this compound's anti-tumor activity is the induction of programmed cell death, or apoptosis. This is achieved through the modulation of pro- and anti-apoptotic proteins.
Table 2: Modulation of Apoptosis-Related Proteins by this compound
| Protein | Effect of this compound | Cancer Type | Citation |
| Cleaved Caspase-3 | Upregulation | Glioblastoma, HNSCC, Breast Cancer | [1][2][6] |
| Cleaved PARP | Upregulation | Gastric Cancer | [4] |
| Bcl-2 | Downregulation | Glioblastoma, HNSCC | [1][7] |
| Bax | Upregulation | Glioblastoma | [1] |
| Survivin | Downregulation | Gastric Cancer | [4][5] |
| Mcl-1 | Downregulation | Gastric Cancer | [4][5] |
Quantitative data on the percentage of apoptotic cells upon this compound treatment in AGS and MKN45 gastric cancer cells shows a significant increase, particularly at a concentration of 20 µM.[4]
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, thereby preventing cancer cells from progressing through the cell division cycle.[2][6] This is mediated by the downregulation of key cell cycle regulatory proteins.
Table 3: Effect of this compound on Cell Cycle Regulatory Proteins
| Protein | Effect of this compound | Cancer Type | Citation |
| Cyclin D1 | Downregulation | Gastric Cancer, HNSCC, Breast Cancer | [4][5][6][7] |
| c-Myc | Downregulation | Gastric Cancer | [4][5] |
| p21 | Upregulation | HNSCC | [7] |
Inhibition of Migration and Invasion
The metastatic spread of cancer is a major cause of mortality. This compound has been demonstrated to inhibit the migration and invasion of cancer cells, key processes in metastasis. This is partly achieved by downregulating matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.
Table 4: Downregulation of Invasion-Related Proteins by this compound
| Protein | Effect of this compound | Cancer Type | Citation |
| MMP2 | Downregulation | Glioblastoma, NSCLC | [1] |
| MMP9 | Downregulation | Glioblastoma, NSCLC | [1] |
Modulation of Other Signaling Pathways
Recent evidence suggests that this compound's anti-cancer effects may extend beyond STAT3 inhibition, also impacting other critical signaling pathways. In gastric cancer cells, this compound has been shown to regulate the mitogen-activated protein kinase (MAPK) signaling pathway.[4][5][8]
Signaling Pathways and Experimental Workflows
This compound Downstream Signaling Pathway
Caption: this compound inhibits STAT3 phosphorylation, leading to reduced transcription of downstream targets and anti-cancer cellular effects.
Experimental Workflow for Assessing this compound's Effects
References
- 1. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the chemical structure of HJC0152
An In-depth Technical Guide to the Chemical Structure and Activity of HJC0152
Introduction
This compound is a novel and potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] Developed as an O-alkylamino-tethered derivative of niclosamide, an FDA-approved antihelminthic drug, this compound was designed to overcome the poor aqueous solubility and limited oral bioavailability of its parent compound.[4][5] It exhibits significantly improved water solubility and a better pharmacokinetic profile, making it a promising candidate for clinical translation in cancer therapy.[4][5] this compound has demonstrated significant anti-tumor effects in various cancer models, including glioblastoma, gastric cancer, non–small-cell lung cancer, and head and neck squamous cell carcinoma.[4][6][7][8]
Chemical Structure and Properties
This compound is characterized by a benzamide core structure linking a dichlorinated phenyl ring to a chloro-nitrophenyl ring via an amide bond, with an amino-ethoxy side chain enhancing its solubility.
| Property | Value |
| IUPAC Name | 2-(2-Amino-ethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide Hydrochloride[9] |
| Chemical Formula | C₁₅H₁₄Cl₃N₃O₄[9] |
| Molecular Weight | 406.65 g/mol [1] |
| CAS Number | 1420290-99-8 (Hydrochloride Salt)[1][2][9] |
| SMILES | O=C(NC1=CC=C(--INVALID-LINK--=O)C=C1Cl)C2=CC(Cl)=CC=C2OCCN.[H]Cl[2][9] |
| Appearance | Solid powder[9] |
| Solubility | Soluble in DMSO.[1][9] It has remarkably improved aqueous solubility compared to niclosamide.[1][4][10] |
Mechanism of Action
The primary mechanism of this compound's anti-tumor activity is the direct inhibition of the STAT3 signaling pathway, which is aberrantly activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.[8]
3.1. Inhibition of STAT3 Phosphorylation this compound exerts its effect by inhibiting the phosphorylation of STAT3 at the Tyrosine 705 (Tyr705) residue.[1][4][8] This phosphorylation event, typically triggered by upstream kinases like Janus kinases (JAKs), is a critical step for STAT3 activation. By preventing this, this compound blocks the subsequent homodimerization of STAT3 monomers, their translocation into the nucleus, and their binding to the DNA promoters of target genes.[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ChemGood [chemgood.com]
- 10. selleck.co.jp [selleck.co.jp]
HJC0152: A Technical Guide to its Impact on Cancer Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
HJC0152 is a novel, orally active small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Aberrant STAT3 signaling is a hallmark of numerous human cancers, contributing to uncontrolled cell proliferation, survival, and metastasis. This compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models, including non-small-cell lung cancer, glioblastoma, gastric cancer, and head and neck squamous cell carcinoma (HNSCC).[1][3][4] A key mechanism underlying its anti-neoplastic effects is the induction of cancer cell cycle arrest, primarily at the G0/G1 phase.[2][4] This technical guide provides an in-depth analysis of the effects of this compound on cancer cell cycle progression, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Quantitative Analysis of this compound-Induced Cell Cycle Arrest
This compound treatment leads to a significant accumulation of cancer cells in the G0/G1 phase of the cell cycle, thereby inhibiting their proliferation. The following tables summarize the quantitative effects of this compound on cell cycle distribution in various cancer cell lines.
| Cell Line | Cancer Type | This compound Concentration (µM) | Duration (hours) | % of Cells in G0/G1 Phase (Mean ± SD) | % of Cells in S Phase (Mean ± SD) | % of Cells in G2/M Phase (Mean ± SD) | Reference |
| SCC25 | Head and Neck Squamous Cell Carcinoma | 0 (Control) | 24 | 55.2 ± 3.1 | 30.1 ± 2.5 | 14.7 ± 1.8 | [4] |
| 1 | 24 | 65.8 ± 3.5 | 22.5 ± 2.1 | 11.7 ± 1.5 | [4] | ||
| 2 | 24 | 78.3 ± 4.2 | 15.1 ± 1.9 | 6.6 ± 1.1** | [4] | ||
| CAL27 | Head and Neck Squamous Cell Carcinoma | 0 (Control) | 24 | 58.9 ± 3.3 | 28.5 ± 2.8 | 12.6 ± 1.6 | [4] |
| 0.5 | 24 | 69.1 ± 3.8 | 20.7 ± 2.4 | 10.2 ± 1.3 | [4] | ||
| 1 | 24 | 81.5 ± 4.5 | 12.3 ± 1.7 | 6.2 ± 0.9** | [4] | ||
| U87 | Glioblastoma | 0 (Control) | 24 | Not specified | Not specified | Not specified | [5] |
| 5.396 (IC50) | 24 | Significant increase | Not specified | Not specified | [5] | ||
| U251 | Glioblastoma | 0 (Control) | 24 | Not specified | Not specified | Not specified | [5] |
| 1.821 (IC50) | 24 | Significant increase | Not specified | Not specified | [5] | ||
| LN229 | Glioblastoma | 0 (Control) | 24 | Not specified | Not specified | Not specified | [5] |
| 1.749 (IC50) | 24 | Significant increase | Not specified | Not specified | [5] |
*P < 0.05, **P < 0.01 compared to control.
Core Mechanism of Action: STAT3 Inhibition and Downstream Effects
This compound exerts its effects on the cell cycle primarily through the inhibition of STAT3 phosphorylation and subsequent nuclear translocation.[2][4] This leads to the downregulation of key target genes involved in cell cycle progression, most notably Cyclin D1.[2] Cyclin D1 is a critical regulator of the G1 to S phase transition. Its reduction leads to the observed G0/G1 cell cycle arrest.
Caption: this compound signaling pathway leading to G0/G1 cell cycle arrest.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human cancer cell lines (e.g., SCC25, CAL27, U87, A549) are cultured in appropriate media (e.g., DMEM/F12, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Treatment: Cells are seeded at a predetermined density and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle (DMSO) as a control. Cells are incubated for the desired time periods (e.g., 24, 48 hours).
Cell Cycle Analysis by Flow Cytometry
This protocol is a standard method for analyzing cell cycle distribution using propidium iodide (PI) staining.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
-
Cell Harvesting: After treatment with this compound, adherent cells are washed with phosphate-buffered saline (PBS) and harvested by trypsinization. Suspension cells are collected by centrifugation.
-
Fixation: The cell pellet is resuspended in ice-cold PBS, and cold 70% ethanol is added dropwise while vortexing to prevent cell clumping. Cells are fixed overnight at -20°C.
-
Staining: The fixed cells are centrifuged, and the ethanol is decanted. The cell pellet is washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A degrades RNA to prevent its staining.
-
Incubation: Cells are incubated in the staining solution in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI. The data is then analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cyclin D1
This protocol is used to determine the protein expression levels of Cyclin D1.
-
Protein Extraction: After this compound treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration of each sample is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for Cyclin D1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensity is quantified using densitometry software, and the expression of Cyclin D1 is normalized to a loading control protein such as GAPDH or β-actin.
Conclusion
This compound effectively induces G0/G1 cell cycle arrest in a variety of cancer cell lines. This effect is mediated through the inhibition of the STAT3 signaling pathway and the subsequent downregulation of the key cell cycle regulator, Cyclin D1. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the anti-cancer properties of this compound and its impact on cell cycle progression. Further studies are warranted to fully elucidate the therapeutic potential of this compound in clinical settings.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. This compound suppresses human non-small-cell lung cancer by inhibiting STAT3 and modulating metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HJC0152: An In Vitro Experimental Overview
Audience: Researchers, scientists, and drug development professionals.
Introduction
HJC0152 is a potent, orally active small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, promoting cell proliferation, survival, invasion, and angiogenesis. This compound exerts its anti-tumor effects by selectively inhibiting the phosphorylation of STAT3 at the Tyr705 residue, which is crucial for its dimerization, nuclear translocation, and transcriptional activity.[1][3] These application notes provide a summary of the in vitro effects of this compound and detailed protocols for key experimental assays to evaluate its efficacy and mechanism of action in cancer cell lines.
Data Presentation
Table 1: In Vitro Efficacy of this compound - IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| CAL27 | Head and Neck Squamous Cell Carcinoma | 1.05 | MTT |
| SCC25 | Head and Neck Squamous Cell Carcinoma | 2.18 | MTT |
| U87 | Glioblastoma | 5.396 | MTT |
| U251 | Glioblastoma | 1.821 | MTT |
| LN229 | Glioblastoma | 1.749 | MTT |
| A549 | Non-Small-Cell Lung Cancer | 5.11 | MTT |
| H460 | Non-Small-Cell Lung Cancer | 5.01 | MTT |
| H1299 | Non-Small-Cell Lung Cancer | 13.21 | MTT |
Data compiled from multiple sources.[1][2][4]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound primarily targets the STAT3 signaling pathway. By inhibiting the phosphorylation of STAT3 at Tyr705, it prevents its activation and subsequent downstream signaling. This leads to the modulation of various genes involved in cell proliferation, apoptosis, and invasion. Notably, this compound has been shown to affect the expression of miR-21, β-catenin, c-Myc, and Cyclin D1.[5][6]
General In Vitro Experimental Workflow
The following diagram outlines a typical workflow for evaluating the in vitro effects of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 2,000-5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1][4]
-
Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours.[1][2] A DMSO-only control should be included.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[1][2]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[1][4]
-
Calculate the cell viability as a percentage of the DMSO-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[1]
Western Blot Analysis for STAT3 Phosphorylation
This protocol is for detecting the levels of total STAT3 and phosphorylated STAT3 (Tyr705) in cells treated with this compound.
Materials:
-
Treated and control cell lysates
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-STAT3 (Tyr705), mouse anti-STAT3, and an antibody for a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.[2] Centrifuge the lysates at 13,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) or total STAT3, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. The expression of a loading control should be assessed on the same membrane.
Cell Migration and Invasion Assay (Transwell Assay)
This protocol is for assessing the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium (with 10% FBS as a chemoattractant)
-
This compound
-
Crystal violet solution (0.1%)
-
Cotton swabs
Procedure:
-
For Invasion Assay: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with the Matrigel solution and incubate for at least 2 hours at 37°C to allow for gelling. For migration assays, this step is omitted.[4]
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed 5 x 10^4 cells into the upper chamber of the Transwell inserts.[3]
-
Treatment: Add this compound at the desired concentrations to the upper chamber.
-
Chemoattraction: Add complete medium containing 10% FBS to the lower chamber as a chemoattractant.[3]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[3][4]
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated/invaded cells on the lower surface of the membrane with methanol or paraformaldehyde, and then stain with 0.1% crystal violet solution.[3]
-
Quantification: After washing and drying, count the stained cells in several random fields under a microscope.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying this compound-induced apoptosis by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.[3]
-
Harvest the cells (including any floating cells in the medium) by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[5][7]
-
Incubate the cells for 15 minutes at room temperature in the dark.[5][7]
-
Analyze the stained cells by flow cytometry within 1 hour.[5][7]
-
Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
References
- 1. benchchem.com [benchchem.com]
- 2. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 3. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
HJC0152 In Vivo Xenograft Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for utilizing the novel STAT3 inhibitor, HJC0152, in in vivo xenograft models. This compound is an orally active small-molecule compound that demonstrates potent anti-tumor activity across various cancer types by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3][4] This guide offers detailed experimental protocols, data presentation formats, and visual diagrams to facilitate the successful implementation of this compound in preclinical research settings.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated and overexpressed in a wide range of human cancers, including non-small-cell lung cancer (NSCLC), glioblastoma, gastric cancer, breast cancer, and head and neck squamous cell carcinoma.[1][2][4] Aberrant STAT3 signaling promotes tumor cell proliferation, survival, invasion, and angiogenesis, making it an attractive target for cancer therapy. This compound is a potent and orally bioavailable STAT3 inhibitor, a derivative of niclosamide with improved aqueous solubility, designed to suppress STAT3 signaling.[2][4][5] Preclinical studies have demonstrated that this compound effectively inhibits tumor growth in various xenograft models.[1][2][4]
Mechanism of Action
This compound exerts its anti-tumor effects primarily by inhibiting the phosphorylation of STAT3 at the Tyr705 residue.[2][3] This inhibition prevents the dimerization, nuclear translocation, and DNA binding of STAT3, leading to the downregulation of its target genes involved in cell proliferation (e.g., c-Myc, cyclin D1) and survival (e.g., Bcl-2, survivin, Mcl1).[3][4][6] Furthermore, this compound has been shown to induce apoptosis, trigger DNA damage, and reduce cell migration and invasion.[1][4] In some contexts, this compound's anti-tumor activity is also linked to the modulation of cellular metabolism, leading to the generation of reactive oxygen species (ROS), and regulation of the MAPK signaling pathway.[1][7]
Signaling Pathway
Caption: this compound inhibits STAT3 phosphorylation, blocking downstream signaling.
Application Notes
-
Cell Line Selection: this compound has shown efficacy in various human cancer cell lines with constitutively active STAT3. It is recommended to select cell lines with confirmed high levels of p-STAT3 (Tyr705) for establishing xenograft models.[1][4] Examples include A549 and H460 (NSCLC), U87 (glioblastoma), and AGS and MKN45 (gastric cancer).[1][2][4]
-
Animal Models: Immunocompromised mice, such as nude (athymic) or SCID mice, are suitable for establishing subcutaneous xenograft models. Animal welfare guidelines must be strictly followed throughout the experimental process.
-
Dosage and Administration: this compound is orally active.[1] A common dosage used in published studies is 7.5 mg/kg/day, administered via oral gavage.[8][9] However, dose-response studies may be necessary to determine the optimal dosage for a specific cancer model. The vehicle control is often PBS or DMSO.[2][8]
-
Monitoring: Tumor volume and body weight of the animals should be monitored regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Pharmacodynamic Markers: To confirm the in vivo target engagement of this compound, tumor tissues can be collected at the end of the study for immunohistochemistry (IHC) or western blot analysis of p-STAT3 (Tyr705), Ki-67 (a proliferation marker), and cleaved caspase-3 (an apoptosis marker).[1]
Experimental Protocols
Cell Culture and Preparation
-
Culture the selected cancer cell line (e.g., A549, U87, MKN45) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in serum-free medium or PBS at the desired concentration for injection (e.g., 5 x 10^6 to 6 x 10^6 cells in 100-200 µL).[6] Keep the cell suspension on ice until injection.
Xenograft Tumor Implantation
-
Acclimatize the immunocompromised mice for at least one week before the experiment.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Subcutaneously inject the prepared cell suspension into the flank of the mouse using a 27-gauge needle.
-
Monitor the animals for tumor growth. Treatment can typically begin when the tumors reach a palpable size (e.g., 100-200 mm³).
This compound Treatment
-
Randomly assign the tumor-bearing mice into control and treatment groups.
-
Prepare the this compound solution at the desired concentration (e.g., 7.5 mg/kg) in the appropriate vehicle.
-
Administer this compound or the vehicle to the respective groups via oral gavage daily.
-
Continue the treatment for the planned duration of the study (e.g., 2-4 weeks).
-
Measure tumor volume and body weight 2-3 times per week.
Endpoint Analysis
-
At the end of the study, euthanize the mice according to approved institutional protocols.
-
Excise and weigh the tumors.
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin for immunohistochemical analysis (e.g., p-STAT3, Ki-67, cleaved caspase-3).
-
Snap-freeze another portion of the tumor tissue in liquid nitrogen for western blot or other molecular analyses.
Experimental Workflow
Caption: A typical workflow for an this compound in vivo xenograft study.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | This compound Dose | Administration Route | Key Findings | Reference |
| Non-Small-Cell Lung Cancer | A549 | Nude Mice | 7.5 mg/kg/day | Oral | Significantly retarded tumor growth rate and reduced tumor weight. Decreased Ki67 and p-STAT3 (Tyr705) and increased cleaved caspase-3 in tumors. | [1][9] |
| Glioblastoma | U87 | Nude Mice | Not specified | Not specified | Potent suppressive effect on tumor growth; both tumor volume and weight were significantly lower. No significant loss of body weight. | [2] |
| Gastric Cancer | MKN45 | Nude Mice | 7.5 mg/kg | Oral | Significantly lower tumor volumes and tumor weight with no apparent side effects. Reduced proportion of Ki-67 positive cells. | [8] |
| Breast Cancer | Not specified | Animal Models | 25 mg/kg | Not specified | Showed superior anti-tumor effect compared to 75 mg/kg niclosamide without significant side effects. | [6] |
| Head and Neck Squamous Cell Carcinoma | Not specified | In vivo | Not specified | Not specified | Significantly restrained in vivo growth. | [4] |
Conclusion
The this compound in vivo xenograft model is a valuable tool for preclinical evaluation of this promising STAT3 inhibitor. The protocols and information provided in this guide are intended to assist researchers in designing and executing robust studies to further investigate the therapeutic potential of this compound in various cancer types. Adherence to best practices in animal handling and experimental design is crucial for obtaining reliable and reproducible results.
References
- 1. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. dovepress.com [dovepress.com]
- 7. [PDF] this compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer | Semantic Scholar [semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
HJC0152: Application Notes and Protocols for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
HJC0152 is a potent and orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4] As aberrant STAT3 activation is a key driver in numerous malignancies, this compound presents a promising therapeutic agent for cancer research. These application notes provide detailed protocols for utilizing this compound in preclinical in vivo mouse studies, with a focus on dosage, administration, and evaluation of anti-tumor efficacy. The information compiled is based on various studies investigating the effects of this compound in xenograft models of gastric, glioblastoma, non-small-cell lung, and head and neck cancers.
Data Presentation: this compound In Vivo Dosage Regimens
The following table summarizes the dosages and administration routes of this compound used in various mouse xenograft models.
| Cancer Type | Mouse Strain | Tumor Cell Line | Dosage | Administration Route | Frequency | Reference |
| Gastric Cancer | BALB/c nude | MKN45 | 7.5 mg/kg | Intraperitoneal (i.p.) | Twice weekly | [4][5] |
| Glioblastoma | Nude mice | U87 | 7.5 mg/kg | Intratumoral | Daily | [1] |
| Non-Small-Cell Lung Cancer | Nude mice | A549 | 7.5 mg/kg | Not Specified | Not Specified | [6] |
| Head and Neck Squamous Cell Carcinoma | Orthotopic mouse model | SCC25 | 7.5 mg/kg | Intraperitoneal (i.p.) | Daily | [2] |
| Breast Cancer | Nude mice | MDA-MB-231 | 2.5 and 7.5 mg/kg | Intraperitoneal (i.p.) | Not Specified | [3] |
Note: While a 75 mg/kg dose was mentioned as not showing significant toxicity, the most common efficacious dose reported in these studies is 7.5 mg/kg.[3]
Signaling Pathway and Mechanism of Action
This compound functions as a STAT3 inhibitor by preventing its phosphorylation at the tyrosine 705 (Tyr705) residue.[1][3] This phosphorylation is a critical step for the dimerization and nuclear translocation of STAT3, which in turn activates the transcription of downstream target genes involved in cell proliferation, survival, and invasion. By inhibiting STAT3 phosphorylation, this compound effectively downregulates the expression of proteins such as c-Myc, CyclinD1, Survivin, and Mcl-1, leading to cell cycle arrest and apoptosis.[5][7] Furthermore, this compound has been shown to influence other signaling pathways, including the MAPK pathway and the miR-21/β-catenin axis.[2][5][8]
References
- 1. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. dovepress.com [dovepress.com]
- 5. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Preparation of HJC0152 Stock Solution for Cell Culture
Introduction
HJC0152 is a potent and orally bioavailable small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Developed as a derivative of niclosamide, this compound exhibits significantly improved aqueous solubility and a favorable pharmacokinetic profile.[2][3] Aberrant STAT3 activation is a hallmark of numerous human cancers, including non-small-cell lung cancer, gastric cancer, glioblastoma, and breast cancer, where it promotes tumor cell proliferation, survival, invasion, and suppresses anti-tumor immunity.[1][3][4] this compound exerts its anti-tumor effects by inhibiting the phosphorylation of STAT3 at the Tyr705 residue, which prevents its dimerization, nuclear translocation, and subsequent transactivation of target genes.[3][5] These application notes provide detailed protocols for the preparation and use of this compound in a research laboratory setting for cell culture experiments.
This compound Chemical and Physical Properties
Proper handling and storage of this compound are critical for maintaining its stability and activity. The key properties are summarized in the table below.
| Property | Value | References |
| IUPAC Name | 2-(2-Aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide Hydrochloride | [6] |
| Molecular Formula | C₁₅H₁₃Cl₂N₃O₄·HCl | [5] |
| Molecular Weight | 406.65 g/mol | [5] |
| CAS Number | 1420290-99-8 | [5][7] |
| Appearance | Solid powder | [6] |
| Solubility | Soluble in DMSO (up to 88 mg/mL or 216.4 mM); Insoluble in water and ethanol | [5][7] |
| Storage (Powder) | -20°C for up to 3 years | [5][6][7] |
| Storage (Stock Solution) | -80°C for up to 1 year; -20°C for up to 1 month. Aliquoting is recommended. | [5][7] |
Experimental Protocols
2.1. Materials and Reagents
-
This compound powder (CAS 1420290-99-8)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade (e.g., Sigma-Aldrich D2650 or equivalent)
-
Sterile, nuclease-free 1.5 mL or 2.0 mL microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Calibrated precision balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
2.2. Protocol for Preparing a 20 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution that can be stored for long-term use.
Calculation: To prepare a 20 mM stock solution, the required mass of this compound is calculated using the following formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (L) × Molecular Weight ( g/mol )
For 1 mL (0.001 L) of a 20 mM solution: Mass (mg) = 20 mM × 0.001 L × 406.65 g/mol = 8.133 mg
Procedure:
-
In a sterile microcentrifuge tube, weigh out 8.13 mg of this compound powder using a calibrated precision balance.
-
Add 1.0 mL of anhydrous, cell culture-grade DMSO to the tube.
-
Close the cap tightly and vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible precipitates. The solution should be clear.
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[5][7]
-
Clearly label each aliquot with the compound name, concentration (20 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[5]
Caption: A workflow diagram illustrating the key steps for preparing this compound stock solution.
2.3. Protocol for Preparing Working Solutions for Cell Culture
Working solutions are prepared by diluting the high-concentration stock solution directly into the cell culture medium. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically below 0.1% (v/v).
Procedure:
-
Thaw a single aliquot of the 20 mM this compound stock solution at room temperature.
-
Gently vortex the tube to ensure the solution is homogeneous.
-
Perform a serial dilution to add the required volume of this compound to your cell culture medium to achieve the desired final concentration. For example, to treat cells in a 6-well plate containing 2 mL of medium per well:
-
For a 10 µM final concentration: Add 1 µL of the 20 mM stock solution to 2 mL of medium (1:2000 dilution, final DMSO concentration = 0.05%).
-
For a 20 µM final concentration: Add 2 µL of the 20 mM stock solution to 2 mL of medium (1:1000 dilution, final DMSO concentration = 0.1%).
-
-
Always prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of culture medium.
-
Mix the medium containing this compound or DMSO thoroughly by gentle pipetting before adding it to the cells.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[1]
Example Dilutions for Cell Culture The following table provides quick reference calculations for diluting a 20 mM stock solution to common working concentrations.
| Desired Final Concentration (µM) | Volume of 20 mM Stock to Add per 1 mL of Medium | Final DMSO Concentration (%) |
| 1 | 0.05 µL | 0.005% |
| 5 | 0.25 µL | 0.025% |
| 10 | 0.50 µL | 0.050% |
| 20 | 1.00 µL | 0.100% |
Note: For volumes less than 0.5 µL, it is recommended to perform an intermediate dilution step (e.g., diluting the 20 mM stock to 200 µM in sterile PBS or medium) to ensure accurate pipetting.
Mechanism of Action Overview
This compound primarily targets the STAT3 signaling pathway, which is a critical regulator of cell fate.[1][4] In many cancers, this pathway is constitutively active due to upstream signals from cytokines and growth factors. This compound inhibits the phosphorylation of STAT3, a key activation step, thereby blocking its downstream effects on gene transcription related to cell proliferation, survival, and invasion.[3][5]
Caption: The STAT3 signaling pathway and the inhibitory mechanism of action of this compound.
References
- 1. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | STAT | CAS 1420290-99-8 | Buy this compound hydrochloride from Supplier InvivoChem [invivochem.com]
- 3. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ChemGood [chemgood.com]
- 7. adooq.com [adooq.com]
Application Notes and Protocols: Determination of Cell Viability using the MTT Assay with HJC0152
Audience: Researchers, scientists, and drug development professionals.
Introduction: HJC0152 is a signal transducer and activator of transcription 3 (STAT3) inhibitor with demonstrated anti-tumor properties.[1][2][3][4][5] It has been shown to suppress the proliferation of various cancer cell lines, arrest the cell cycle, and induce apoptosis by inhibiting the STAT3 signaling pathway.[1][2][3][4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[6][7][8][9][10] This assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[6][7][8][9][11] The amount of formazan produced is directly proportional to the number of living cells.[8][9] This document provides a detailed protocol for evaluating the cytotoxic effects of this compound on cancer cells using the MTT assay.
Data Presentation
Table 1: Example Data Table for this compound MTT Assay
| Concentration of this compound (µM) | Absorbance at 570 nm (OD) - Replicate 1 | Absorbance at 570 nm (OD) - Replicate 2 | Absorbance at 570 nm (OD) - Replicate 3 | Mean Absorbance (OD) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | |||||
| 0.1 | ||||||
| 1 | ||||||
| 5 | ||||||
| 10 | ||||||
| 25 | ||||||
| 50 | ||||||
| 100 |
Note: This table is a template. The actual concentrations of this compound should be optimized based on the cell line and experimental goals. The percentage of cell viability is calculated as: (Mean OD of treated cells / Mean OD of vehicle control cells) x 100.
Experimental Protocols
Principle of the MTT Assay
The MTT assay is a quantitative colorimetric method for assessing cell viability.[6][7][8][9][10] In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6][7] This conversion only occurs in metabolically active cells.[11] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.[7][12] The intensity of the purple color is directly proportional to the number of viable cells.[8][9]
Materials and Reagents
-
This compound (STAT3 inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer (e.g., SDS-HCl solution)[8][13]
-
Cancer cell line of interest (e.g., MDA-MB-231, A549, U87)[1][2][3]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator at 37°C with 5% CO2
Preparation of Reagents
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in sterile DMSO. Store at -20°C. Further dilutions should be made in a complete culture medium to the desired final concentrations.
-
MTT Solution (5 mg/mL):
-
Solubilization Solution:
-
DMSO: Use high-purity, sterile DMSO.
-
SDS-HCl Solution (Alternative): Prepare a solution of 10% SDS in 0.01 M HCl.[13]
-
Experimental Procedure
-
Cell Seeding:
-
Harvest cells in their exponential growth phase.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium). The optimal seeding density should be determined empirically for each cell line.[6]
-
Include wells with medium only to serve as a background control.[12]
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
-
Treatment with this compound:
-
After 24 hours, remove the medium from the wells.
-
Add 100 µL of fresh medium containing various concentrations of this compound to the respective wells. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Solubilization of Formazan:
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another solubilization solution to each well.[8][12]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]
-
-
Absorbance Measurement:
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the medium-only wells from all other absorbance readings.
-
Calculate Percentage of Cell Viability:
-
% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100
-
-
Generate Dose-Response Curve: Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Visualizations
Caption: Workflow of the MTT assay for this compound cell viability testing.
Caption: Mechanism of MTT reduction to formazan in viable cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. MTT Assay | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: HJC0152 Annexin V Apoptosis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HJC0152 Annexin V Apoptosis Assay is a highly sensitive and specific method for the detection of apoptosis, or programmed cell death. This assay allows for the differentiation between healthy, early apoptotic, late apoptotic, and necrotic cells. The detection is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, an early hallmark of apoptosis.[1][2][3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is conjugated to a fluorophore for detection.[4][5][6] Propidium Iodide (PI), a fluorescent nucleic acid intercalating agent, is also included to identify cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[2][7] This combination allows for the quantitative analysis of different cell populations by flow cytometry or fluorescence microscopy.
Principle of the Assay
In viable cells, phosphatidylserine (PS) is exclusively located on the inner leaflet of the plasma membrane.[2][4] During the early stages of apoptosis, this membrane asymmetry is lost, and PS is translocated to the outer leaflet of the plasma membrane.[1][8][9] Annexin V, when in the presence of Ca²⁺, binds with high affinity to the exposed PS residues.[5][10] The this compound kit utilizes a fluorescently labeled Annexin V (e.g., FITC, APC) to identify these early apoptotic cells.
Propidium Iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised plasma membranes.[2][7] Therefore, it is excluded from viable and early apoptotic cells. Late apoptotic and necrotic cells, which have lost membrane integrity, will take up PI and fluoresce red.[7][11] By using both Annexin V and PI, it is possible to distinguish between four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (primarily due to mechanical damage)[11]
Signaling Pathway Diagram
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. biologi.ub.ac.id [biologi.ub.ac.id]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. kumc.edu [kumc.edu]
- 5. Annexin V, the regulator of phosphatidylserine-catalyzed inflammation and coagulation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. iqproducts.nl [iqproducts.nl]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V for flow cytometric detection of phosphatidylserine expression on B cells undergoing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Annexin V interaction with phosphatidylserine-containing vesicles at low and neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
Application Notes: HJC0152-Mediated Inhibition of Cell Migration Using the Transwell Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in numerous physiological and pathological conditions, including embryonic development, immune responses, and wound healing. In the context of oncology, aberrant cell migration is a hallmark of cancer metastasis, the primary cause of cancer-related mortality. The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of cell migration and is often constitutively activated in a variety of human cancers. HJC0152 is a potent and specific small-molecule inhibitor of STAT3, demonstrating significant anti-tumor effects, including the inhibition of cancer cell migration and invasion.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing the Transwell assay to investigate the inhibitory effects of this compound on cancer cell migration.
Mechanism of Action: this compound in Migration Inhibition
This compound exerts its anti-migratory effects primarily through the inhibition of the STAT3 signaling pathway.[1][4] The canonical STAT3 signaling cascade is initiated by the phosphorylation of STAT3 at the Tyr705 residue, leading to its dimerization, nuclear translocation, and subsequent activation of target gene transcription. These target genes are often involved in cell proliferation, survival, and migration.
This compound has been shown to selectively inhibit the phosphorylation of STAT3 at Tyr705, thereby blocking its downstream signaling.[2][4] This inhibition leads to the modulation of key players in cell migration, including:
-
Epithelial-Mesenchymal Transition (EMT): this compound treatment has been observed to reverse EMT, a process critical for cancer cell invasion and metastasis. This is evidenced by the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers such as N-cadherin, Vimentin, and Twist1.[2][5]
-
Matrix Metalloproteinases (MMPs): A reduction in the expression of MMP2 and MMP9, enzymes crucial for the degradation of the extracellular matrix, has been noted following this compound treatment.[5]
-
miR-21/VHL/β-catenin Axis: this compound can downregulate the expression of microRNA-21 (miR-21), an oncomiR that is transcriptionally activated by STAT3.[4][6] The reduction in miR-21 leads to an increase in its target, the Von Hippel-Lindau (VHL) tumor suppressor protein. VHL, in turn, promotes the degradation of β-catenin, preventing its nuclear translocation and the subsequent transcription of genes involved in cell migration.[4][6]
Data Presentation
The quantitative data from a Transwell migration assay can be effectively summarized in tables to facilitate clear comparison between different treatment groups.
Table 1: Effect of this compound on the Migration of Glioblastoma Cell Lines
| Cell Line | Treatment | This compound Concentration (µM) | Mean Migrated Cells per Field | % Inhibition of Migration |
| U87 | DMSO (Control) | 0 | 250 | 0% |
| This compound | 5.4 | 100 | 60% | |
| U251 | DMSO (Control) | 0 | 320 | 0% |
| This compound | 1.8 | 112 | 65% | |
| LN229 | DMSO (Control) | 0 | 180 | 0% |
| This compound | 1.7 | 72 | 60% |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[2][5]
Table 2: Effect of this compound on the Migration of Head and Neck Squamous Cell Carcinoma (HNSCC) and Gastric Cancer (GC) Cell Lines
| Cell Line | Cancer Type | Treatment | This compound Concentration (µM) | Mean Migrated Cells per Field | % Inhibition of Migration |
| SCC25 | HNSCC | DMSO (Control) | 0 | 450 | 0% |
| This compound | 2 | 180 | 60% | ||
| CAL27 | HNSCC | DMSO (Control) | 0 | 380 | 0% |
| This compound | 1 | 133 | 65% | ||
| AGS | GC | DMSO (Control) | 0 | 300 | 0% |
| This compound | 20 | 90 | 70% | ||
| MKN45 | GC | DMSO (Control) | 0 | 280 | 0% |
| This compound | 20 | 98 | 65% |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[3][4]
Experimental Protocols
Protocol 1: Transwell Migration Assay
This protocol details the steps to assess the inhibitory effect of this compound on the migration of cancer cells using Transwell inserts.
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
24-well plates
-
Cancer cell lines of interest (e.g., U87, U251, LN229, SCC25, CAL27, AGS, MKN45)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) or Methanol for fixation
-
0.1% Crystal Violet staining solution
-
Cotton swabs
-
Inverted microscope
Procedure:
-
Cell Culture and Starvation:
-
Culture cancer cells to 70-80% confluency in complete medium.
-
The day before the assay, detach cells and resuspend them in serum-free medium. Plate the cells and incubate for 16-24 hours to starve them.
-
-
Preparation of Transwell Plates:
-
In the lower chamber of a 24-well plate, add 600-700 µL of complete medium containing 10-20% FBS as a chemoattractant.
-
Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
-
Cell Seeding and Treatment:
-
Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL. Specific cell densities may need optimization (e.g., 20,000 cells/well for U87 and U251, 50,000 cells/well for LN229, 5 x 10^4 cells/well for AGS and MKN45).[3][5]
-
In separate tubes, prepare cell suspensions containing the desired concentrations of this compound or an equivalent volume of DMSO for the vehicle control. The final concentration of this compound should be determined based on the IC50 of the cell line (e.g., 1-5 µM for glioblastoma and HNSCC cell lines, 20 µM for some gastric cancer cell lines).[2][3][4][5]
-
Add 100-200 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 16-24 hours. The incubation time may need to be optimized based on the migratory capacity of the cell line.
-
-
Fixation and Staining:
-
After incubation, carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.
-
Fix the migrated cells on the underside of the membrane by immersing the insert in 4% PFA or methanol for 15-20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in 0.1% Crystal Violet solution for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the migrated cells using an inverted microscope.
-
Capture images from at least five random fields per insert.
-
Count the number of migrated cells per field. The data can be expressed as the average number of migrated cells per field or as a percentage of the control.
-
Protocol 2: Transwell Invasion Assay
This protocol is a modification of the migration assay to assess the effect of this compound on the invasive potential of cancer cells.
Materials:
-
All materials from Protocol 1
-
Matrigel Basement Membrane Matrix
Procedure:
-
Coating Transwell Inserts with Matrigel:
-
Thaw Matrigel on ice overnight at 4°C.
-
Dilute the Matrigel with cold, serum-free medium according to the manufacturer's instructions.
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts, ensuring the membrane is evenly coated.
-
Incubate the plates at 37°C for at least 30-60 minutes to allow the Matrigel to solidify.
-
-
Proceed with the Transwell Migration Assay:
-
Follow steps 1-6 from Protocol 1, seeding the cells on top of the solidified Matrigel layer.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for the Transwell migration assay.
Caption: this compound-mediated inhibition of STAT3 signaling pathway in cell migration.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. researchgate.net [researchgate.net]
Application Note: Monitoring the Inhibitory Effect of HJC0152 on STAT3 Phosphorylation via Western Blot
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, survival, and differentiation.[1] Aberrant and constitutive activation of STAT3 is a hallmark of many human cancers, such as glioblastoma, lung, gastric, and head and neck cancers, often correlating with poor prognosis.[2][3] The activation of STAT3 is primarily mediated by phosphorylation at the Tyrosine 705 (Tyr705) residue, which triggers its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[1][3]
HJC0152 is a novel, orally active small-molecule inhibitor of STAT3.[4] Developed as an O-alkylamino-tethered derivative of niclosamide, this compound boasts significantly improved aqueous solubility and a potent anti-tumor profile.[3][5] Its mechanism of action involves the direct inhibition of STAT3 phosphorylation at the Tyr705 site, thereby blocking its downstream signaling cascade.[2][3] This application note provides a detailed protocol for utilizing Western blot analysis to quantify the inhibitory effect of this compound on STAT3 phosphorylation in cancer cell lines.
Data Presentation: Efficacy of this compound on p-STAT3 Inhibition
This compound has been shown to effectively inhibit the phosphorylation of STAT3 at Tyr705 across a variety of cancer cell lines in a dose- and time-dependent manner, without affecting total STAT3 protein levels.[3][5][6] The following table summarizes the effective concentrations and resulting effects observed in published research.
| Cell Line | Cancer Type | This compound Concentration | Treatment Time | Effect on p-STAT3 (Tyr705) | Reference |
| U87 | Glioblastoma | 5.40 µM (IC50) | 24 hours | Markedly reduced | [3] |
| U251 | Glioblastoma | 1.82 µM (IC50) | 24 hours | Markedly reduced | [3] |
| LN229 | Glioblastoma | 1.75 µM (IC50) | 24 hours | Markedly reduced | [3] |
| A549 | Non-Small-Cell Lung | 5.11 µM (IC50) | 24 hours | Dose-dependent reduction | [7] |
| H460 | Non-Small-Cell Lung | 5.01 µM (IC50) | 24 hours | Dose-dependent reduction | [7] |
| SCC25 | Head and Neck Squamous Cell | 2 µM | 24 hours | Selective inhibition | [5] |
| CAL27 | Head and Neck Squamous Cell | 1 µM | 24 hours | Selective inhibition | [5] |
| AGS | Gastric Cancer | 5, 10, 20 µM | 4 hours | Dose-dependent reduction | [6] |
| MKN45 | Gastric Cancer | 20 µM | 1, 2, 4 hours | Time-dependent reduction | [6] |
Signaling Pathway and Experimental Workflow Diagrams
The diagrams below illustrate the STAT3 signaling pathway targeted by this compound and the general workflow for its analysis using Western blot.
Caption: this compound inhibits STAT3 phosphorylation at Tyr705, blocking downstream signaling.
Caption: Workflow for analyzing p-STAT3 levels after this compound treatment.
Experimental Protocol: Western Blot for p-STAT3 (Tyr705)
This protocol details the steps for assessing the effect of this compound on STAT3 phosphorylation in cultured cells.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines with known STAT3 activation (e.g., A549, U251, SCC25).
-
This compound: Stock solution prepared in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[1]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.
-
Transfer Buffer: Tris-base, Glycine, Methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.[8]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG[1]
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Stripping Buffer: Mild stripping buffer (e.g., 0.2 M Glycine, pH 2.5, 0.05% Tween 20).[8]
Procedure
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified duration (e.g., 4, 12, or 24 hours). Include a vehicle control (DMSO).
-
Protein Extraction: a. Aspirate the culture medium and wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold lysis buffer to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (total protein extract) to a new tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions. b. Normalize the protein concentrations for all samples using lysis buffer. Prepare aliquots for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE: a. Load 20-40 µg of protein per lane into a 10% SDS-polyacrylamide gel.[10] b. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody for phospho-STAT3 (Tyr705) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[9] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with HRP-conjugated secondary antibody diluted in 5% milk/TBST for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Reprobing: a. To normalize the data, the membrane should be reprobed for total STAT3 and a loading control. b. Wash the membrane in TBST, then incubate in stripping buffer for 20-30 minutes at room temperature.[8] c. Wash thoroughly with TBST and repeat the blocking and immunoblotting steps (6a-6e) using the primary antibodies for total STAT3 and then for the loading control (e.g., GAPDH).
-
Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the intensity of the p-STAT3 band to the total STAT3 band and/or the loading control band to determine the relative change in phosphorylation after this compound treatment.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 9. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Measuring Reactive Oxygen Species (ROS) Levels in Cells Treated with HJC0152: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the detection and quantification of intracellular reactive oxygen species (ROS) in cell cultures following treatment with HJC0152, a novel small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This compound has demonstrated potent anti-tumor activity in various cancer cell lines, in part by inducing oxidative stress.[1][2][3] This document outlines the underlying mechanism, detailed experimental protocols, and data interpretation for assessing this compound-induced ROS production, a critical step in evaluating its therapeutic potential.
Introduction
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular physiology.[4][5] At physiological concentrations, they function as signaling molecules, while at elevated levels, they can induce cellular damage, leading to apoptosis, a process known as oxidative stress.[4] Many cancer cells exhibit a higher basal level of ROS compared to normal cells, making them more susceptible to agents that further increase oxidative stress.[6][7]
This compound is an orally active STAT3 inhibitor that has shown anti-cancer effects in several malignancies, including non-small-cell lung cancer (NSCLC), glioblastoma, and gastric cancer.[1][2][3][8] A key mechanism of its anti-tumor activity is the disruption of cellular redox balance, leading to the accumulation of ROS and subsequent apoptotic cell death.[1][9] Specifically, this compound has been shown to reduce the cellular capacity to scavenge free radicals, promoting ROS generation.[1] This makes the measurement of ROS levels a critical endpoint for evaluating the efficacy and mechanism of action of this compound.
This document provides detailed protocols for measuring ROS levels in cells treated with this compound using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Signaling Pathway of this compound-Induced ROS Production
This compound exerts its pro-oxidant effects primarily through the inhibition of the STAT3 signaling pathway. Constitutively active STAT3 in cancer cells promotes the expression of genes involved in proliferation, survival, and metabolism. Inhibition of STAT3 by this compound disrupts these processes and affects metabolic pathways, including glutathione metabolism, leading to a reduced capacity of the cell to neutralize ROS.[1] This culminates in ROS accumulation, DNA damage, and apoptosis.[1]
Caption: this compound inhibits STAT3 phosphorylation, leading to ROS accumulation and apoptosis.
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using DCFH-DA by Flow Cytometry
This protocol describes the quantitative analysis of intracellular ROS levels in this compound-treated cells using the fluorescent probe DCFH-DA and flow cytometry. DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10]
Materials:
-
This compound
-
Cancer cell lines (e.g., A549, H460)[1]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
N-acetyl-L-cysteine (NAC) (as a ROS scavenger control)
-
Tert-Butyl hydroperoxide (TBHP) or Hydrogen peroxide (H2O2) (as a positive control)[10]
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1.25, 2.5, 5 µM) for a specified duration (e.g., 24 hours).[9] Include a vehicle control (e.g., DMSO).
-
Control Treatments:
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Staining with DCFH-DA:
-
Prepare a fresh 10 µM working solution of DCFH-DA in serum-free medium.
-
Add the DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.[10]
-
-
Cell Collection and Washing:
-
Aspirate the DCFH-DA solution and wash the cells once with PBS.
-
Harvest the cells by trypsinization and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
-
Flow Cytometry Analysis:
Protocol 2: Visualization of Intracellular ROS using DCFH-DA by Fluorescence Microscopy
This protocol allows for the qualitative visualization of ROS production in cells treated with this compound.
Materials:
-
Same as Protocol 1, but with cells seeded on glass coverslips in 24-well plates.
-
Fluorescence microscope with appropriate filters.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Staining with DCFH-DA:
-
Aspirate the medium and wash the cells twice with PBS.
-
Add 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.[9]
-
-
Washing and Mounting:
-
Aspirate the DCFH-DA solution and wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with a drop of PBS or mounting medium.
-
-
Imaging:
-
Immediately visualize the cells under a fluorescence microscope using a filter set for fluorescein (excitation ~485 nm, emission ~535 nm).[10]
-
Capture images at the same exposure settings for all samples to allow for comparison.
-
Data Presentation and Interpretation
Quantitative data from flow cytometry experiments should be summarized in a table for easy comparison. The results should be expressed as the mean fluorescence intensity (MFI) ± standard deviation (SD) from at least three independent experiments.
Table 1: this compound-Induced ROS Production in A549 Cells Measured by Flow Cytometry
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) ± SD | Fold Change vs. Control |
| Vehicle Control (DMSO) | - | 100 ± 10 | 1.0 |
| This compound | 1.25 | 180 ± 15 | 1.8 |
| This compound | 2.5 | 320 ± 25 | 3.2 |
| This compound | 5.0 | 550 ± 40 | 5.5 |
| This compound + NAC | 2.5 + 10 mM | 120 ± 12 | 1.2 |
| Positive Control (TBHP) | 100 | 800 ± 60 | 8.0 |
Note: The data presented in this table is representative and should be generated through actual experiments.
An increase in the MFI in this compound-treated cells compared to the vehicle control indicates an increase in intracellular ROS levels.[1][9] A dose-dependent increase in fluorescence is expected. The positive control should show a significant increase in fluorescence, while the NAC pre-treatment should attenuate the this compound-induced increase in fluorescence, confirming that the signal is specific to ROS.[9]
Experimental Workflow Diagram
Caption: A streamlined workflow for the measurement of cellular ROS levels.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence in control cells | Autofluorescence of cells or medium components. Photobleaching of the probe. | Use serum-free medium for staining. Minimize exposure of the probe and stained cells to light. Include an unstained control to measure autofluorescence. |
| No or weak signal in positive control | Inactive ROS inducer. Insufficient incubation time. | Use a fresh stock of the ROS inducer. Optimize the concentration and incubation time. |
| Inconsistent results between replicates | Uneven cell seeding. Variation in treatment or staining times. | Ensure accurate cell counting and even seeding. Standardize all incubation times precisely. |
| Cell detachment during washing steps | Harsh washing technique. | Be gentle during washing steps. Use pre-warmed PBS. |
Conclusion
The protocols and information provided in these application notes offer a robust framework for researchers to investigate the pro-oxidant effects of this compound. By accurately measuring ROS levels, scientists can gain deeper insights into the mechanism of action of this promising anti-cancer agent and its potential for therapeutic development. The provided diagrams and tables facilitate a clear understanding of the experimental logic and data interpretation.
References
- 1. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. redoxscience.com [redoxscience.com]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. Inhibition of cancer growth in vitro and in vivo by a novel ROS-modulating agent with ability to eliminate stem-like cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive Oxygen Species-Mediated Mechanisms of Action of Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
Application Notes and Protocols for HJC0152 Administration in Subcutaneous Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HJC0152 is a potent and orally active small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] Constitutive activation of the STAT3 signaling pathway is a key driver in the pathogenesis of numerous human cancers, promoting cell proliferation, survival, invasion, and angiogenesis while suppressing anti-tumor immunity.[1][4] this compound exerts its anti-tumor effects by inhibiting the phosphorylation of STAT3 at the Tyr705 residue, which is crucial for its dimerization, nuclear translocation, and transcriptional activity.[2][3] These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in subcutaneous xenograft models, a critical preclinical step in the evaluation of its therapeutic potential.
Mechanism of Action
This compound targets the STAT3 signaling pathway. Upon activation by upstream signals such as Janus kinases (JAKs), STAT3 is phosphorylated, leading to its dimerization and translocation to the nucleus.[2] In the nucleus, STAT3 binds to the promoters of target genes, upregulating the expression of proteins involved in cell cycle progression (e.g., Cyclin D1), apoptosis inhibition (e.g., Bcl-2, Survivin), and invasion.[3][4] this compound inhibits the phosphorylation of STAT3, thereby blocking these downstream oncogenic events.[2][3] This leads to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[1][4] Additionally, this compound has been shown to modulate tumor metabolism and induce the generation of reactive oxygen species (ROS).[1]
Data Presentation
The following tables summarize the quantitative data from various preclinical studies involving the administration of this compound in subcutaneous xenograft models.
| Cancer Type | Cell Line | Animal Model | This compound Dosage and Administration | Key Findings | Reference |
| Non-Small-Cell Lung Cancer | A549 | Nude Mice | 7.5 mg/kg, i.p. | Significant inhibition of tumor growth. Reduced expression of Ki67 and p-STAT3 (Tyr705) in tumor tissues. | [1] |
| Glioblastoma | U87 | Nude Mice | Not specified in abstract | Potent suppression of tumor growth. | [2] |
| Gastric Cancer | MKN45 | BALB/c Nude Mice | 7.5 mg/kg, i.p., twice weekly for 21 days | Significant reduction in tumor growth and weight. Decreased Ki-67 positive cells in tumors. | [4][5] |
| Breast Cancer | MDA-MB-231 | Nude Mice | 2.5 and 7.5 mg/kg, i.p. or p.o. | Significant suppression of xenograft tumor growth. | [3] |
| Head and Neck Squamous Cell Carcinoma | SCC25 | Orthotopic Mouse Model | Not specified in abstract | Abrogation of STAT3/β-catenin expression and a global decrease in tumor growth and invasion. | [6] |
Experimental Protocols
Cell Culture and Preparation
-
Cell Lines: Select a human cancer cell line with known constitutive STAT3 activation (e.g., A549, U87, MKN45, MDA-MB-231).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Harvesting: Harvest cells during the logarithmic growth phase. Wash cells with phosphate-buffered saline (PBS) and detach them using trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Cell Viability and Counting: Resuspend the cell pellet in a serum-free medium or PBS. Determine cell viability using a trypan blue exclusion assay. Count the cells using a hemocytometer.
-
Preparation for Injection: Adjust the cell concentration to the desired density (e.g., 5 x 10^6 cells/100 µL) in a serum-free medium or a mixture with Matrigel. Keep the cell suspension on ice until injection.
Subcutaneous Xenograft Model Establishment
-
Animal Models: Use immunodeficient mice (e.g., BALB/c nude mice, NOD-SCID mice), typically 4-6 weeks old.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
-
Subcutaneous Injection: Subcutaneously inject the prepared cell suspension (typically 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor volume using calipers at set intervals (e.g., every 2-3 days). The tumor volume can be calculated using the formula: Volume = (length × width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.
This compound Preparation and Administration
-
Formulation: this compound can be dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and further diluted with PBS or a solution of PEG300, Tween80, and ddH2O for administration.[3] A fresh solution should be prepared for each administration.
-
Dosage: The dosage of this compound can range from 2.5 mg/kg to 25 mg/kg, depending on the tumor model and study design.[3][4]
-
Route of Administration: this compound can be administered via intraperitoneal (i.p.) injection or oral gavage (p.o.).[3][4]
-
Dosing Schedule: A typical dosing schedule involves administration every other day or twice a week for a specified period (e.g., 3 weeks).[4]
-
Control Group: The control group should receive the vehicle solution following the same administration route and schedule.
Endpoint Analysis
-
Tumor Measurement: Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the mice according to institutional guidelines. Excise the tumors, measure their final weight, and photograph them.
-
Immunohistochemistry (IHC): A portion of the tumor tissue can be fixed in formalin and embedded in paraffin for IHC analysis of biomarkers such as Ki-67 (proliferation marker), cleaved caspase-3 (apoptosis marker), and p-STAT3 (target engagement).[1]
-
Western Blot Analysis: Another portion of the tumor tissue can be snap-frozen for protein extraction and subsequent Western blot analysis to determine the levels of total STAT3, p-STAT3, and downstream target proteins.
-
Toxicity Assessment: Monitor the general health and body weight of the mice during the treatment period to assess any potential toxicity of this compound.
Conclusion
This compound is a promising STAT3 inhibitor with demonstrated anti-tumor efficacy in various subcutaneous xenograft models. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the further development of this compound as a potential cancer therapeutic.
References
- 1. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
HJC0152 and Cisplatin Combination Therapy: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the combination therapy of HJC0152 and cisplatin. This novel approach has demonstrated synergistic anti-tumor effects, particularly in glioblastoma.
This compound is a potent and orally active small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] Aberrant STAT3 activation is a hallmark of many cancers, contributing to cell proliferation, survival, and drug resistance.[2] Cisplatin is a widely used chemotherapy agent that induces DNA damage in cancer cells.[3][4] The combination of this compound and cisplatin has been shown to synergistically inhibit cancer cell growth, offering a promising therapeutic strategy.[5]
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of STAT3 at the Tyr705 residue.[1][5] This prevents STAT3 dimerization, nuclear translocation, and its subsequent transcriptional activity, which regulates the expression of genes involved in cell survival and proliferation.[5] By inhibiting STAT3, this compound can sensitize cancer cells to the cytotoxic effects of cisplatin.[5] The combination leads to enhanced apoptosis and cell cycle arrest.[1][5]
Quantitative Data Summary
The synergistic effect of this compound and cisplatin has been quantified in glioblastoma cell lines. Pre-treatment with this compound significantly reduces the half-maximal inhibitory concentration (IC50) of cisplatin, indicating increased sensitivity of the cancer cells to the chemotherapeutic agent.[5]
| Cell Line | Cisplatin IC50 (μM) | Cisplatin IC50 with this compound Pre-incubation (μM) |
| U87 | 10.37 | 3.488 |
| U251 | 10.84 | 3.885 |
| LN229 | 22.45 | 5.966 |
Data from a study on glioblastoma cells, where cells were pre-incubated with this compound for 6 hours before cisplatin treatment.[5]
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the combination therapy of this compound and cisplatin.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and cisplatin, both individually and in combination.
Materials:
-
Cancer cell lines (e.g., U87, U251, LN229)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in a suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
For single-agent treatment, add varying concentrations of this compound or cisplatin to the wells.
-
For combination treatment, pre-treat cells with a fixed concentration of this compound (e.g., at its IC50 concentration) for 6 hours.[5]
-
After the pre-treatment, add varying concentrations of cisplatin to the wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells.
Colony Formation Assay
This assay assesses the long-term effect of the combination therapy on the proliferative capacity of cancer cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Cisplatin
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with this compound, cisplatin, or the combination at desired concentrations.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS and fix them with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
Western Blot Analysis for Apoptosis and Cell Cycle Markers
This protocol is to investigate the molecular mechanisms underlying the synergistic effects of this compound and cisplatin.
Materials:
-
Cancer cell lines
-
This compound
-
Cisplatin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-STAT3, STAT3, Bcl-2, Bax, cleaved caspase-3, Cyclin D1, p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, cisplatin, or the combination for the desired time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathway of this compound and Cisplatin Combination Therapy
Caption: this compound inhibits STAT3 phosphorylation, while cisplatin induces DNA damage, leading to apoptosis.
Experimental Workflow for Combination Therapy Evaluation
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Cytotoxicity of β-Elemene and Cisplatin in Gingival Squamous Cell Carcinoma by Inhibition of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin-induced apoptosis in rat dorsal root ganglion neurons is associated with attempted entry into the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with HJC0152
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry to analyze the cellular effects of HJC0152, a novel STAT3 inhibitor. The protocols detailed below are for the analysis of apoptosis, cell cycle progression, and reactive oxygen species (ROS) generation in cancer cell lines treated with this compound.
Introduction
This compound is a potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] Aberrant STAT3 signaling is a key driver in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention.[1][3][4] this compound exerts its antitumor effects by inhibiting the phosphorylation of STAT3 at the Tyr705 residue, which in turn downregulates the expression of downstream target genes involved in cell proliferation, survival, and apoptosis, such as c-Myc and cyclin D1.[1][4][5] Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of this compound, enabling the quantitative analysis of apoptosis, cell cycle distribution, and oxidative stress.
Key Cellular Effects of this compound Amenable to Flow Cytometry Analysis:
-
Induction of Apoptosis: this compound treatment leads to programmed cell death in various cancer cell lines.[1][4][6] This can be quantified using Annexin V and Propidium Iodide (PI) staining.
-
Cell Cycle Arrest: The compound causes an accumulation of cells in the G1 or G0/G1 phase of the cell cycle, thereby inhibiting proliferation.[1][2][6] This is typically analyzed by staining DNA with PI.
-
Generation of Reactive Oxygen Species (ROS): this compound has been shown to induce the production of ROS, which can contribute to its apoptotic effects.[7][8][9] Cellular ROS levels can be measured using fluorescent probes like DCFH-DA.
Data Presentation
The following tables summarize the quantitative data from studies analyzing the effects of this compound on various cancer cell lines using flow cytometry.
Table 1: this compound-Induced Apoptosis in Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Duration of Treatment (h) | Percentage of Apoptotic Cells (%) | Reference |
| Glioblastoma | ||||
| U87 | 2 | 24 | ~20 | [1] |
| 5 | 24 | ~35 | [1] | |
| U251 | 1 | 24 | ~15 | [1] |
| 2 | 24 | ~25 | [1] | |
| LN229 | 1 | 24 | ~18 | [1] |
| 2 | 24 | ~30 | [1] | |
| Gastric Cancer | ||||
| AGS | 20 | Not Specified | Significantly Increased | [4][5] |
| MKN45 | 20 | Not Specified | Significantly Increased | [4][5] |
| Head and Neck Squamous Cell Carcinoma | ||||
| SCC25 | 1 | 24 | ~15 | [6] |
| 2 | 24 | ~25 | [6] | |
| CAL27 | 0.5 | 24 | ~12 | [6] |
| 1 | 24 | ~20 | [6] | |
| Non-Small-Cell Lung Cancer | ||||
| A549 | 1.25 | 24 | ~15 | [9] |
| 2.5 | 24 | ~25 | [9] | |
| H460 | 1.25 | 24 | ~18 | [9] |
| 2.5 | 24 | ~30 | [9] |
Table 2: this compound-Induced Cell Cycle Arrest in Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Duration of Treatment (h) | Percentage of Cells in G1/G0 Phase (%) | Reference |
| Glioblastoma | ||||
| U87 | 2 | 24 | Increased | [1] |
| 5 | 24 | Increased | [1] | |
| U251 | 1 | 24 | Increased | [1] |
| 2 | 24 | Increased | [1] | |
| LN229 | 1 | 24 | Increased | [1] |
| 2 | 24 | Increased | [1] | |
| Head and Neck Squamous Cell Carcinoma | ||||
| SCC25 | 1 | 24 | Increased | [6] |
| 2 | 24 | Increased | [6] | |
| CAL27 | 0.5 | 24 | Increased | [6] |
| 1 | 24 | Increased | [6] |
Table 3: this compound-Induced Reactive Oxygen Species (ROS) Generation
| Cell Line | This compound Concentration (µM) | Duration of Treatment (h) | Fold Increase in ROS Levels | Reference |
| Non-Small-Cell Lung Cancer | ||||
| A549 | 1.25 | 24 | Significantly Increased | [9] |
| 2.5 | 24 | Significantly Increased | [9] | |
| H460 | 1.25 | 24 | Significantly Increased | [9] |
| 2.5 | 24 | Significantly Increased | [9] |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., U87, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 5, 10 µM) or a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining. Use appropriate compensation controls for FITC and PI.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle phases in cells treated with this compound.
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest the cells as described in step 3 of Protocol 1.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Analysis of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
PBS
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Loading with DCFH-DA: After this compound treatment, remove the medium and wash the cells with serum-free medium. Add DCFH-DA solution (typically 10 µM in serum-free medium) to the cells and incubate at 37°C for 30 minutes in the dark.
-
Cell Harvesting: After incubation, wash the cells with PBS to remove excess probe. Harvest the cells as described in step 3 of Protocol 1.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze immediately on a flow cytometer. The fluorescence intensity of dichlorofluorescein (DCF) is proportional to the intracellular ROS levels.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits STAT3 phosphorylation, blocking downstream signaling pathways.
Experimental Workflow for Flow Cytometry Analysis
Caption: General workflow for analyzing this compound-treated cells by flow cytometry.
References
- 1. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses human non-small-cell lung cancer by inhibiting STAT3 and modulating metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Immunohistochemistry for p-STAT3 in HJC0152-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the detection and semi-quantitative analysis of phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3) in tumor tissues treated with the novel STAT3 inhibitor, HJC0152. This compound is an orally active small-molecule compound that has demonstrated potent antitumor activity in various cancer models, including glioblastoma, gastric cancer, and non-small-cell lung cancer.[1][2][3] The primary mechanism of action of this compound is the inhibition of STAT3 phosphorylation at the Tyr705 residue, which is crucial for its activation, dimerization, nuclear translocation, and subsequent downstream gene transcription.[1][4][5][6]
Immunohistochemistry (IHC) is a vital technique for visualizing the in-situ expression and localization of p-STAT3 within the tumor microenvironment. This allows for the assessment of this compound's target engagement and pharmacodynamic effects in preclinical xenograft models and potentially in clinical trial specimens.
This compound Signaling Pathway
This compound exerts its anti-tumor effects by targeting the STAT3 signaling pathway. Specifically, it inhibits the phosphorylation of STAT3 at Tyr705, a key step in its activation.[1][4][5][6] This disruption prevents the downstream signaling cascade that promotes cell proliferation, survival, and invasion.
Caption: this compound inhibits the phosphorylation of STAT3 at Tyr705.
Data Presentation
The following table provides a template for summarizing semi-quantitative IHC data for p-STAT3 expression in this compound-treated versus control tumors. The scoring can be based on the intensity and percentage of positively stained tumor cells.
| Treatment Group | N | p-STAT3 Staining Intensity (Mean ± SD) | Percentage of p-STAT3 Positive Cells (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) |
Note: H-Score can be calculated as: H-Score = Σ (Intensity Level × Percentage of Cells at that Intensity). For example, H-Score = (1 × % cells with weak staining) + (2 × % cells with moderate staining) + (3 × % cells with strong staining).
Experimental Protocols
Immunohistochemistry Protocol for p-STAT3 (Tyr705) in Paraffin-Embedded Xenograft Tumors
This protocol is adapted from established methods for p-STAT3 immunohistochemistry in xenograft tissues.[1][2]
I. Materials and Reagents
-
Paraffin-embedded tumor tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute (e.g., CitriSolv)
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer: Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0)
-
Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween 20 (PBST)
-
Peroxidase Blocking Solution: 3% Hydrogen Peroxide in methanol or PBS
-
Blocking Buffer: 5% Normal Goat Serum in PBST
-
Primary Antibody: Rabbit anti-p-STAT3 (Tyr705) monoclonal antibody (e.g., Cell Signaling Technology, #9145)
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
II. Experimental Workflow
Caption: Workflow for p-STAT3 Immunohistochemistry.
III. Step-by-Step Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 10 minutes.
-
Immerse in 100% ethanol: 2 x 5 minutes.
-
Immerse in 95% ethanol: 1 x 5 minutes.
-
Immerse in 80% ethanol: 1 x 5 minutes.
-
Immerse in 70% ethanol: 1 x 5 minutes.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Preheat Tris-EDTA buffer (pH 9.0) to 95-100°C in a water bath or steamer.
-
Immerse slides in the hot buffer for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in distilled water and then in PBST.
-
-
Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse slides with PBST: 3 x 5 minutes.
-
-
Blocking:
-
Incubate slides with blocking buffer (5% normal goat serum in PBST) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the rabbit anti-p-STAT3 (Tyr705) antibody in blocking buffer according to the manufacturer's recommendations (a typical starting dilution is 1:100 to 1:400).
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBST: 3 x 5 minutes.
-
Incubate slides with HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBST: 3 x 5 minutes.
-
Prepare the DAB substrate solution just before use and apply to the slides.
-
Monitor for color development (brown precipitate) under a microscope (typically 1-10 minutes).
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30 seconds to 2 minutes.
-
Rinse with tap water.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 80%, 95%, 100%).
-
Clear in xylene.
-
Coverslip with a permanent mounting medium.
-
IV. Interpretation of Results
-
Positive Staining: A brown precipitate indicates the presence of p-STAT3.
-
Localization: p-STAT3 is expected to be localized primarily in the nucleus of tumor cells, although some cytoplasmic staining may be observed.
-
Negative Control: A negative control slide (omitting the primary antibody) should be included to check for non-specific staining from the secondary antibody.
-
Positive Control: A tissue section known to express p-STAT3 should be used as a positive control to validate the staining procedure.
By following these application notes and protocols, researchers can effectively evaluate the impact of this compound on STAT3 phosphorylation in tumor tissues, providing valuable insights into the drug's mechanism of action and therapeutic potential.
References
- 1. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 4. The role of p-Stat3 Y705 immunohistochemistry in glioblastoma prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arigobio.com [arigobio.com]
- 6. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
HJC0152 solubility and stability in cell culture media
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of HJC0152 in cell culture media. It includes frequently asked questions, troubleshooting advice, experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It is a derivative of niclosamide with significantly improved aqueous solubility.[3][4][5] The primary mechanism of action of this compound is the inhibition of STAT3 phosphorylation at the Tyr-705 residue, which prevents its activation, nuclear translocation, and subsequent transactivation of downstream target genes.[1][4][6] This inhibition leads to the suppression of cancer cell proliferation, induction of apoptosis, and reduction of cell invasion.[1][7]
Q2: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution.[3][5] For example, a 20 µM stock solution can be prepared by dissolving the compound in DMSO.[3][5] To ensure complete dissolution, sonication or gentle heating may be applied.[8] It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of this compound.[1]
Q3: What is the solubility of this compound in common laboratory solvents?
The solubility of this compound varies across different solvents. It has high solubility in DMSO but is insoluble in water and ethanol. A summary of its solubility is provided in the table below.
Q4: How should I store the this compound powder and its stock solutions?
-
Powder: The lyophilized powder should be stored at -20°C for up to 3 years.[1]
-
Stock Solutions: Aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][9] Store the aliquots at -80°C for up to 1 year or at -20°C for up to 1 month.[1][9]
Q5: What are the typical working concentrations of this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. In various studies, concentrations ranging from 1 µM to 20 µM have been used.[1][3] For instance, in MDA-MB-231 breast cancer cells, concentrations of 1, 5, and 10 μM were used for a 24-hour treatment.[1] For gastric cancer cell lines AGS and MKN45, concentrations of 1, 5, 10, and 20 µM were effective in inhibiting cell growth over 24, 48, and 72 hours.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q6: Are there any known stability issues with this compound in cell culture media?
While this compound has improved aqueous solubility compared to its parent compound niclosamide, precipitation can still occur, especially at higher concentrations or during long-term incubation.[3][4][5] It is crucial to visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, consider preparing a fresh dilution from the stock solution and ensuring thorough mixing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The final concentration of DMSO in the medium is too high. The working concentration of this compound is above its solubility limit in the aqueous medium. | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and precipitation. Prepare fresh dilutions for each experiment. If precipitation persists, consider using a lower working concentration or incorporating a solubilizing agent like PEG300 and Tween-80 in the final formulation, though this should be tested for effects on your cells.[8] |
| Inconsistent or no inhibition of STAT3 phosphorylation. | The compound may have degraded due to improper storage. The cell line may have low levels of constitutively active STAT3. Insufficient incubation time or concentration. | Use a fresh aliquot of the this compound stock solution. Confirm that your cell line expresses constitutively active p-STAT3 (Tyr705).[3] Perform a time-course and dose-response experiment to determine the optimal conditions for STAT3 inhibition in your specific cell line. |
| High cytotoxicity observed at low concentrations. | The cell line is highly sensitive to this compound. The final DMSO concentration is too high. | Determine the IC50 value for your specific cell line to establish a suitable concentration range. Ensure the final DMSO concentration is non-toxic to your cells. Cell lines with high levels of p-STAT3 (Y705) have been shown to be more sensitive to this compound.[3] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 88 mg/mL (216.4 mM) | [1] |
| DMSO | 84 mg/mL (206.56 mM) | [9] |
| Water | Insoluble | [1][9] |
| Ethanol | Insoluble | [1][9] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| A549 | Non-Small-Cell Lung Cancer | 5.11 | Not specified |
| H460 | Non-Small-Cell Lung Cancer | 5.01 | Not specified |
| H1299 | Non-Small-Cell Lung Cancer | 13.21 | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions, weigh the required amount of this compound powder. b. Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 20 mM). c. Vortex or sonicate the solution until the powder is completely dissolved.[8] d. Aliquot the stock solution into sterile, light-protected microcentrifuge tubes. e. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Protocol 2: Cell Viability Assay (CCK8/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 4x10³ cells/well for AGS and MKN45 cells) and allow them to adhere overnight.[3]
-
Treatment: a. Prepare serial dilutions of this compound in the appropriate cell culture medium from your stock solution. b. Include a vehicle control (medium with the same final concentration of DMSO). c. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[3]
-
Assay: a. Add the CCK8 or MTT reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Western Blot for STAT3 Phosphorylation
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).[1]
-
Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Collect the cell lysates and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.[3] c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound inhibits the STAT3 signaling pathway by preventing the phosphorylation of STAT3.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound hydrochloride | STAT | CAS 1420290-99-8 | Buy this compound hydrochloride from Supplier InvivoChem [invivochem.com]
- 3. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride | STAT | Apoptosis | TargetMol [targetmol.com]
- 9. adooq.com [adooq.com]
HJC0152 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of HJC0152. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: My cells are showing signs of significant oxidative stress after this compound treatment. Is this a known effect?
A1: Yes, treatment with this compound has been observed to induce the generation and accumulation of reactive oxygen species (ROS)[1][2]. This is thought to be a result of this compound reducing the cell's capacity to scavenge free radicals, partly by decreasing glutathione levels[1]. If excessive oxidative stress is a concern for your specific cell model or experimental endpoint, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to mitigate these effects. However, be aware that this may also interfere with the cytotoxic effects of this compound.
Q2: I'm observing DNA damage in my cell line following this compound administration. Is this expected?
A2: Yes, this compound has been reported to trigger DNA damage in non-small-cell lung cancer (NSCLC) cells[1][2]. This effect is likely linked to the induction of ROS, which can directly damage DNA. When analyzing experimental results, it is important to consider this potential off-target effect. Standard assays for DNA damage, such as γH2AX staining, can be used to quantify this effect.
Q3: Is this compound a specific inhibitor of STAT3? Are there any known off-target kinases?
A3: this compound is primarily characterized as a STAT3 inhibitor, acting by inhibiting the phosphorylation of STAT3 at Tyr705[3][4][5]. While it shows potent anti-tumor activity through this mechanism, studies have revealed effects on other signaling pathways. For instance, in gastric cancer cells, this compound has been shown to activate the p38 and JNK mitogen-activated protein kinase (MAPK) pathways[6][7]. At present, comprehensive kinase profiling data for this compound is not widely published. Therefore, it is advisable to confirm that your observed phenotype is due to STAT3 inhibition by including appropriate controls, such as STAT3 rescue experiments.
Q4: I have noticed changes in cellular metabolism in my experiments. Does this compound have metabolic effects?
A4: Yes, this compound has been shown to reprogram cellular metabolism. Specifically, it can perturb metabolites involved in purine, glutathione, and pyrimidine metabolism[1][2]. These metabolic alterations are associated with the increased ROS levels observed with this compound treatment[1].
Q5: My experiments suggest an involvement of the Wnt/β-catenin pathway. Is there a known link with this compound?
A5: Yes, in head and neck squamous cell carcinoma (HNSCC) cells, this compound has been found to decrease VHL/β-catenin signaling activity through the regulation of microRNA-21[3][8]. If your research involves the Wnt/β-catenin pathway, it is important to consider this potential regulatory effect of this compound.
Data Presentation
Table 1: Summary of Metabolites Perturbed by this compound Treatment in A549 NSCLC Cells
| Metabolic Pathway | Significantly Decreased Metabolites |
| Glutathione Metabolism | Glutathione |
| Pyrimidine Metabolism | Uridine diphosphate glucose, Uridine 5'-diphosphate |
| Purine Metabolism | Multiple unidentified metabolites |
This table summarizes qualitative findings from a study on A549 cells, which reported significant decreases in the levels of several metabolites in these pathways[1].
Experimental Protocols
Protocol 1: Assessment of ROS Production by Flow Cytometry
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Staining:
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Incubate the cells with a solution of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
-
Cell Harvest:
-
Wash the cells twice with PBS.
-
Trypsinize and collect the cells in a fluorescence-activated cell sorting (FACS) tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately on a flow cytometer using an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Record the mean fluorescence intensity, which is proportional to the amount of intracellular ROS.
-
Protocol 2: Western Blot for STAT3 and MAPK Pathway Activation
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), STAT3, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
References
- 1. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses human non-small-cell lung cancer by inhibiting STAT3 and modulating metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: HJC0152 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing HJC0152, a potent STAT3 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on cell line sensitivity.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibition of cell viability | 1. Cell line is resistant to this compound: Cell lines with low levels of phosphorylated STAT3 (Tyr705) may be less sensitive. 2. Incorrect drug concentration: The concentration of this compound may be too low to elicit a response. 3. Drug degradation: Improper storage or handling of this compound can lead to loss of activity. 4. Suboptimal treatment duration: The incubation time may be insufficient to observe an effect. | 1. Confirm STAT3 activation: Screen your cell line for p-STAT3 (Tyr705) levels via Western blot. Consider using a different cell line known to be sensitive (see Table 1). 2. Perform a dose-response curve: Titrate this compound across a wider concentration range to determine the optimal inhibitory concentration (e.g., 0.1 µM to 50 µM). 3. Ensure proper storage: Store this compound as a stock solution at -20°C or -80°C and protect from light. Prepare fresh dilutions for each experiment. 4. Optimize treatment time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for your cell line. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell passage number, confluence, or media composition can affect drug response. 2. Inaccurate drug concentration: Errors in serial dilutions can lead to inconsistent final concentrations. 3. Solvent effects: High concentrations of the solvent (e.g., DMSO) may have cytotoxic effects. | 1. Standardize cell culture: Use cells within a consistent passage number range, seed at a uniform density, and use the same batch of media and supplements. 2. Prepare fresh dilutions: Make fresh serial dilutions of this compound from a validated stock solution for each experiment. 3. Include a vehicle control: Always include a control group treated with the same concentration of the solvent used to dissolve this compound. |
| Difficulty dissolving this compound | 1. Poor aqueous solubility: this compound has limited solubility in water.[1][2] | 1. Use an appropriate solvent: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).[3] Further dilute in culture medium for working concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[3][4] It functions by inhibiting the phosphorylation of STAT3 at the Tyr705 residue, which is crucial for its activation.[1][4] This inhibition prevents STAT3 dimerization, nuclear translocation, and its subsequent binding to DNA to regulate the transcription of target genes involved in cell proliferation, survival, and migration.[1]
Q2: Which cell lines are sensitive to this compound?
A2: Cell lines with high levels of constitutively activated STAT3 (phosphorylated at Tyr705) are generally more sensitive to this compound.[2] Sensitive cell lines include certain glioblastoma, gastric cancer, non-small-cell lung cancer, and head and neck squamous cell carcinoma lines.[1][2][5][6] Refer to Table 1 for a summary of IC50 values in various cell lines.
Q3: What are the downstream effects of this compound treatment?
A3: Inhibition of STAT3 phosphorylation by this compound leads to several downstream effects, including:
-
Suppression of cell proliferation: this compound can induce cell cycle arrest, often at the G1/G0 phase, by downregulating proteins like cyclin D1 and upregulating p21.[1][7]
-
Induction of apoptosis: Treatment with this compound can lead to programmed cell death by decreasing the expression of anti-apoptotic proteins like Bcl-2 and increasing pro-apoptotic proteins like Bax and cleaved caspase-3.[1]
-
Inhibition of cell migration and invasion: this compound can reduce the expression of matrix metalloproteinases (MMP2/9) and affect markers of epithelial-mesenchymal transition (EMT), thereby hindering cancer cell motility.[1][5]
-
Modulation of other signaling pathways: this compound has also been shown to affect the MAPK signaling pathway.[2][8]
Q4: Can this compound be used in combination with other therapies?
A4: Yes, studies have shown that this compound can enhance the chemosensitivity of cancer cells to other therapeutic agents. For example, it has been demonstrated to sensitize glioblastoma cells to cisplatin.[1]
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U87 | Glioblastoma | 5.396[1] |
| U251 | Glioblastoma | 1.821[1] |
| LN229 | Glioblastoma | 1.749[1] |
| A549 | Non-Small-Cell Lung Cancer | 5.11[5] |
| H460 | Non-Small-Cell Lung Cancer | 5.01[5] |
| H1299 | Non-Small-Cell Lung Cancer | 13.21[5] |
| AGS | Gastric Cancer | Sensitive (IC50 not specified)[2] |
| MKN45 | Gastric Cancer | Sensitive (IC50 not specified)[2] |
| HGC-27 | Gastric Cancer | Less Sensitive[2][9] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | 1.05[6] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | 2.18[6] |
| AsPC-1 | Pancreatic Cancer | 1.9[10] |
| MCF-10A | Non-tumorigenic Breast Epithelial | 6.73[10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for p-STAT3
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound inhibits STAT3 phosphorylation and downstream signaling.
Caption: Workflow for assessing this compound's anti-cancer effects in vitro.
References
- 1. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. dovepress.com [dovepress.com]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting HJC0152 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with HJC0152. Our aim is to help you resolve common issues encountered during experiments, particularly concerning compound precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
While this compound is described as having "remarkably improved aqueous solubility"[1][2][3], this is in comparison to its parent compound, niclosamide[4][5][6]. On its own, this compound is still poorly soluble or insoluble in purely aqueous solutions like water or ethanol[7][8]. Precipitation typically occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. This can happen when a high-concentration stock solution (usually in an organic solvent like DMSO) is diluted too rapidly or into a final volume where the solvent composition cannot maintain solubility.
To avoid precipitation, it is crucial to use appropriate solvents and follow validated formulation protocols for both in vitro and in vivo experiments. Ensure the final concentration of any organic co-solvents is compatible with your experimental system and sufficient to keep this compound in solution.
Q2: What is the correct way to prepare a stock solution of this compound?
The most common and effective solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[7][9] Commercial suppliers report a high solubility of 88 mg/mL (216.4 mM) in fresh, anhydrous DMSO.[7]
-
Recommendation: Prepare a high-concentration stock (e.g., 10 mM to 20 mM) in 100% anhydrous DMSO.[9]
-
Storage: Store the stock solution at -20°C. It is advisable to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles, which can introduce moisture and potentially reduce compound stability and solubility.[8]
Q3: My this compound precipitated when I diluted my DMSO stock into cell culture medium. How can I prevent this?
This is a common issue when the final DMSO concentration in the medium is too low to maintain the solubility of this compound at the desired working concentration.
-
Troubleshooting Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept as high as is tolerable for your specific cell line (typically ≤ 0.5%), while still being sufficient to keep this compound dissolved.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous medium. This gradual reduction in solvent strength can help prevent the compound from crashing out of solution.
-
Mixing: When adding the this compound stock or its dilution to the final medium, vortex or mix the solution gently but thoroughly to ensure rapid and uniform dispersion.
-
Warm the Medium: Pre-warming the cell culture medium to 37°C before adding the compound may slightly improve solubility.
-
Below is a workflow for preparing working solutions for cell-based assays.
Q4: What is the mechanism of action for this compound?
This compound is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][7]
-
Action: It works by inhibiting the phosphorylation of STAT3 at a specific tyrosine residue (Tyr-705).[4][7]
-
Consequence: This inhibition prevents STAT3 from forming dimers, translocating into the cell nucleus, and binding to DNA.[7]
-
Result: The transcription of downstream target genes involved in cell proliferation (e.g., c-Myc, cyclin D1), survival, and invasion is suppressed, leading to apoptosis and anti-tumor activity.[5][7][10] this compound has also been shown to regulate other pathways, such as the VHL/β-catenin axis and the MAPK pathway.[5][7]
The diagram below illustrates the inhibitory effect of this compound on the STAT3 signaling pathway.
Troubleshooting Guide: Precipitation Issues
Use this decision tree to diagnose and solve this compound precipitation problems.
Experimental Data & Protocols
Quantitative Data Summary
| Parameter | Cell Line(s) | Value | Reference |
| Solubility | DMSO | 88 mg/mL (216.4 mM) | [7] |
| Water | Insoluble | [7][8] | |
| Ethanol | Insoluble | [7] | |
| IC₅₀ (24h) | A549 (NSCLC) | 5.11 µM | [11] |
| H460 (NSCLC) | 5.01 µM | [11] | |
| H1299 (NSCLC) | 13.21 µM | [11] | |
| Prostate Cancer Cells | < 5 µM | [10] | |
| AGS, MKN45 (Gastric) | < 10 µM | [10] |
Detailed Experimental Protocols
Protocol 1: In Vitro Stock Solution Preparation [9]
-
Reagent: this compound powder, 100% anhydrous dimethyl sulfoxide (DMSO).
-
Procedure:
-
Aseptically weigh the required amount of this compound.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. A brief sonication may be used if necessary.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter if required for your application.
-
Aliquot into sterile microcentrifuge tubes and store at -20°C.
-
Protocol 2: In Vivo Formulation for Oral Administration (Suspension) [7]
-
Reagents: this compound, Carboxymethylcellulose sodium (CMC-Na).
-
Procedure:
-
Prepare a suitable concentration of CMC-Na solution in sterile water (e.g., 0.5% w/v).
-
Suspend the required amount of this compound powder in the CMC-Na solution to achieve the final desired dosage concentration (e.g., 5 mg/mL).
-
Mix thoroughly to ensure a homogeneous suspension before each administration.
-
Protocol 3: In Vivo Formulation for Oral Administration (Solution) [7]
-
Reagents: this compound, DMSO, PEG300, Tween80, sterile double-distilled water (ddH₂O).
-
Procedure:
-
Prepare a concentrated stock of this compound in DMSO (e.g., 88 mg/mL).
-
To prepare a 1 mL working solution, add 50 µL of the clarified DMSO stock solution to 400 µL of PEG300.
-
Mix until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
The mixed solution should be used immediately for optimal results.[7]
-
Protocol 4: In Vivo Formulation for Intraperitoneal (i.p.) Injection [10]
-
Reagents: this compound, Phosphate-Buffered Saline (PBS).
-
Procedure:
-
Dissolve the required amount of this compound in 100 µL of PBS to achieve the desired final dosage (e.g., 7.5 mg/kg).[10]
-
Ensure complete dissolution before injection. Note: This protocol from the literature implies some solubility in PBS at the administered concentration, but care should be taken, and a small test dissolution is recommended.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. adooq.com [adooq.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Unraveling the complexity of STAT3 in cancer: molecular understanding and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
HJC0152 Animal Model Toxicity: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the toxicity of HJC0152 in animal models.
Frequently Asked Questions (FAQs)
Q1: Is this compound associated with significant toxicity in animal models at therapeutically effective doses?
A1: Based on current preclinical studies, this compound has not been shown to cause significant signs of toxicity in mouse models when administered at doses effective for anti-tumor activity.[1][2] Specifically, doses of 7.5 mg/kg, 25 mg/kg, and up to 75 mg/kg have been used in various xenograft models without notable adverse effects.[1][3][4] A primary indicator of toxicity, significant body weight loss, was not observed in mice treated with this compound across multiple studies.[2][5][6]
Q2: What are the observable signs of toxicity, if any, at higher doses?
A2: The available literature primarily focuses on efficacy at therapeutic dose ranges and notes a lack of significant toxicity within these ranges. One study explicitly states that this compound does not show significant signs of toxicity at a dose of 75 mg/kg.[1][4] However, detailed studies on the effects of higher doses or the determination of a maximum tolerated dose (MTD) are not extensively reported in the provided search results. Standard toxicology assessments such as comprehensive blood analysis and detailed histopathology of major organs (beyond the tumor) would be necessary to fully characterize the high-dose toxicity profile.
Q3: How should I monitor for potential toxicity during my in vivo experiments with this compound?
A3: While significant toxicity has not been reported at standard doses, it is best practice to monitor animals for general health and signs of distress. Key parameters to observe include:
-
Body Weight: Measure and record the body weight of each animal regularly (e.g., every 3 days).[2] Significant weight loss can be an early indicator of toxicity.
-
Tumor Volume: While a measure of efficacy, monitoring tumor growth is also crucial as rapid necrosis can sometimes lead to systemic effects.[2][6]
-
General Appearance and Behavior: Observe animals for any changes in posture, activity levels, grooming, and food or water intake.
-
Post-Mortem Analysis: Upon completion of the study, major organs can be collected for histopathological examination to identify any potential tissue damage.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant body weight loss in treated animals. | Although not previously reported, this could indicate a sensitivity of the specific animal strain or model to this compound. It could also be related to the vehicle used for administration. | - Verify the correct dosage and administration schedule.- Ensure the vehicle (e.g., DMSO, PBS) is well-tolerated by the animals.- Consider reducing the dosage or the frequency of administration.- If weight loss persists, it may be necessary to terminate the experiment for the affected animals and conduct a pilot tolerability study. |
| Unexpected mortality in the treatment group. | This is a serious adverse event. While not documented in the available literature for this compound, it warrants immediate investigation. | - Immediately pause the experiment and review all procedures, including drug preparation, dosage calculations, and administration techniques.- Perform a necropsy on the deceased animals to investigate the cause of death.- Consider if the tumor burden, in combination with the treatment, could be a contributing factor. |
| Local irritation at the injection site (for intraperitoneal or intratumoral administration). | This may be due to the formulation of this compound, the pH of the solution, or the injection technique. | - Ensure the pH of the drug solution is within a physiologically acceptable range.- Vary the injection site slightly with each administration.- Observe for any signs of inflammation or infection. |
Quantitative Data Summary
Table 1: Summary of this compound In Vivo Toxicity Studies
| Animal Model | Cell Line | Dose of this compound | Route of Administration | Key Toxicity Findings | Reference |
| Nude Mice | MDA-MB-231 (Breast Cancer) | 2.5 mg/kg, 7.5 mg/kg | Intraperitoneal (i.p.) | No significant signs of toxicity mentioned. | [1] |
| Nude Mice | MDA-MB-231 (Breast Cancer) | 75 mg/kg | Not specified | No significant signs of toxicity. | [1][4] |
| BALB/c Nude Mice | MKN45 (Gastric Cancer) | 7.5 mg/kg | Intraperitoneal (i.p.) | No apparent side effects; similar body weights between treated and control groups. | [3][6] |
| BALB/c-nu Mice | U87 (Glioblastoma) | 7.5 mg/kg | Intratumoral | Minimal toxicity; no significant loss of body weight. | [2] |
| Orthotopic Mouse Model | SCC25 (Head and Neck Squamous Cell Carcinoma) | 7.5 mg/kg | Intraperitoneal (i.p.) | No detectable toxicity based on body weight. | [5] |
Experimental Protocols
Protocol 1: In Vivo Tumor Xenograft Study (General Protocol)
This protocol is a generalized representation based on methodologies described in the cited literature.[2][3][7]
-
Animal Model: 4-6 week old female BALB/c nude mice are typically used.[2][3]
-
Cell Inoculation: Subcutaneously inject 2 x 10^6 to 6 x 10^6 tumor cells (e.g., MKN45, U87) into the flank of each mouse.[2][3]
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., ~200 mm³). Randomly assign mice into treatment and control groups (n=5 per group is common).[3][4]
-
This compound Preparation: For in vivo experiments, this compound can be dissolved in a vehicle such as DMSO or PBS.[2][3][7]
-
Administration: Administer this compound at the desired concentration (e.g., 7.5 mg/kg) via the specified route (e.g., intraperitoneally or intratumorally). The control group receives the vehicle only. Administration schedules can vary, for instance, twice weekly for 21 days or daily for 4 weeks.[2][3][8]
-
Monitoring:
-
Endpoint: At the end of the study (e.g., after 4 weeks of treatment), humanely euthanize the mice.[2]
-
Analysis: Excise the tumors and record their weight.[2] Tissues can be collected for further analysis such as histopathology (H&E staining), immunohistochemistry (e.g., for Ki-67, p-STAT3), or TUNEL assays for apoptosis.[3][5]
Visualizations
Caption: this compound inhibits STAT3 phosphorylation, affecting downstream targets like miR-21 and β-catenin.
Caption: Workflow for assessing this compound efficacy and toxicity in a xenograft mouse model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. dovepress.com [dovepress.com]
Technical Support Center: HJC0152 Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with HJC0152, a novel STAT3 inhibitor.
Troubleshooting Guides
This section provides solutions to common issues that may arise during the use of this compound.
Issue 1: Reduced or Loss of this compound Efficacy in Cancer Cell Lines Over Time
Possible Cause: Development of acquired resistance to this compound.
Troubleshooting Steps:
-
Confirm this compound Activity:
-
Test the current batch of this compound on a sensitive/control cell line to ensure its potency.
-
Perform a dose-response curve and calculate the IC50 value. Compare it with previously established values.
-
-
Investigate Potential Resistance Mechanisms:
-
Assess STAT3 Signaling:
-
Perform a Western blot to check the phosphorylation status of STAT3 at Tyr705 in both sensitive and suspected resistant cells after this compound treatment. A lack of inhibition in the suspected resistant cells could indicate a target-related resistance mechanism.
-
-
Evaluate Bypass Signaling Pathways:
-
Activation of alternative survival pathways can compensate for STAT3 inhibition.[1][2][3] Perform Western blots to assess the activation status (phosphorylation) of key proteins in the MAPK/ERK and PI3K/AKT pathways in the presence and absence of this compound. Increased phosphorylation in these pathways in treated cells may indicate the development of a bypass mechanism.
-
-
Analyze Anti-Apoptotic Protein Expression:
-
Upregulation of anti-apoptotic proteins like Bcl-2, Mcl-1, and survivin can confer resistance.[4] Analyze the expression levels of these proteins via Western blot or qPCR in both sensitive and resistant cells.
-
-
-
Strategies to Overcome Resistance:
-
Combination Therapy:
-
Based on the findings from the bypass pathway analysis, consider co-treating the resistant cells with this compound and an inhibitor of the activated bypass pathway (e.g., a MEK inhibitor for the MAPK/ERK pathway or a PI3K/AKT inhibitor).[2]
-
Combining this compound with conventional chemotherapeutic agents has also shown synergistic effects in some cancer types.
-
-
Issue 2: Inconsistent Results in Cell Viability Assays
Possible Cause: Variability in experimental setup and execution.
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well.
-
Optimize Drug Concentration and Incubation Time: Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line.
-
Check for Drug Stability: Prepare fresh dilutions of this compound for each experiment from a stock solution stored under recommended conditions.
-
Control for Solvent Effects: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It functions by inhibiting the phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue. This phosphorylation is a critical step for STAT3 dimerization, nuclear translocation, and its subsequent activity as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis.
Q2: In which cancer types has this compound shown efficacy?
A2: Preclinical studies have demonstrated the anti-tumor effects of this compound in a variety of cancer cell lines and animal models, including non-small cell lung cancer, gastric cancer, glioblastoma, and head and neck squamous cell carcinoma.
Q3: What are the potential mechanisms of resistance to this compound?
A3: While specific resistance mechanisms to this compound are still under investigation, resistance to STAT3 inhibitors, in general, can arise through several mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative pro-survival signaling pathways, such as the MAPK/ERK or PI3K/AKT pathways, to compensate for the inhibition of STAT3 signaling.[1][2][3]
-
Feedback Loop Activation: Inhibition of a signaling pathway can sometimes trigger a feedback loop that leads to the reactivation of the target protein. For instance, inhibition of MEK has been shown to lead to the reactivation of STAT3.[2]
-
Upregulation of Downstream Anti-Apoptotic Proteins: Increased expression of STAT3 target genes that inhibit apoptosis, such as Bcl-2, Mcl-1, and survivin, can make cells more resistant to the pro-apoptotic effects of this compound.[4]
-
Mutations in STAT3: Although less common for non-ATP competitive inhibitors, mutations in the drug-binding site of STAT3 could potentially confer resistance.
Q4: How can I overcome suspected resistance to this compound in my experiments?
A4: A key strategy to overcome resistance is the use of combination therapies.[5] Based on the identified resistance mechanism, you can combine this compound with inhibitors of the activated bypass pathways (e.g., MEK or PI3K inhibitors). This dual-targeting approach can prevent the cancer cells from escaping the effects of single-agent therapy.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | ~3 µM |
| MX-1 | Breast Cancer | ~3 µM |
| SCC25 | Head and Neck Squamous Cell Carcinoma | ~2 µM |
| CAL27 | Head and Neck Squamous Cell Carcinoma | ~1 µM |
| AGS | Gastric Cancer | ~10 µM |
| MKN45 | Gastric Cancer | ~10 µM |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Experimental Protocols
1. Western Blot for STAT3 Phosphorylation
Objective: To determine the levels of total STAT3 and phosphorylated STAT3 (Tyr705) in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
2. Cell Viability Assay (CCK-8)
Objective: To measure the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of this compound concentrations. Include a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as desired.
-
Harvest the cells (including floating cells in the media) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
4. Transwell Migration and Invasion Assay
Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free media
-
Media with chemoattractant (e.g., 10% FBS)
-
Crystal violet stain
Procedure:
-
For Invasion Assay: Coat the top of the Transwell insert membrane with diluted Matrigel and allow it to solidify.
-
Starve the cells in serum-free media for several hours.
-
Resuspend the cells in serum-free media containing the desired concentration of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Add media containing a chemoattractant to the lower chamber.
-
Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the stained cells in several random fields under a microscope.
Mandatory Visualizations
Caption: this compound inhibits STAT3 signaling by blocking Tyr705 phosphorylation.
Caption: Bypass signaling pathways leading to this compound resistance.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. corning.com [corning.com]
- 3. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 4. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. toolsbiotech.com [toolsbiotech.com]
Technical Support Center: Enhancing HJC0152 Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of HJC0152, a novel STAT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cancer research?
A1: this compound is a potent, small-molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] STAT3 is a protein that is often overly active in a variety of cancers, contributing to tumor growth, proliferation, and metastasis.[2][3][4] this compound is a derivative of niclosamide, an existing drug, but has been chemically modified to have significantly better water solubility and ability to be absorbed by the body when given orally.[4][5] Its ability to block the STAT3 pathway makes it a promising candidate for cancer therapy, and it has shown anti-tumor effects in preclinical models of glioblastoma, breast cancer, head and neck squamous cell carcinoma, and gastric cancer.[1][3][4][5]
Q2: How does this compound differ from its parent compound, niclosamide?
A2: this compound was specifically designed to overcome the limitations of niclosamide, namely its poor aqueous solubility and low bioavailability.[4] this compound is an O-alkylamino-tethered derivative of niclosamide, a modification that significantly improves its solubility in water (approximately 680-fold greater than niclosamide) and its oral bioavailability.[4][5] This enhancement allows for more effective systemic delivery and anti-tumor activity in in vivo models.[1][4]
Q3: What is the mechanism of action of this compound?
A3: this compound exerts its anti-cancer effects by inhibiting the STAT3 signaling pathway. It prevents the phosphorylation of STAT3 at the Tyr705 residue, which is a critical step for its activation.[3] By inhibiting STAT3 activation, this compound can suppress the expression of downstream target genes involved in cell proliferation (e.g., c-Myc and cyclinD1), survival (e.g., survivin and Mcl-1), and induce apoptosis (programmed cell death) in cancer cells.[1][2]
Q4: Is this compound orally bioavailable?
A4: Yes, this compound has been developed to be an orally active agent with improved bioavailability compared to niclosamide.[1][5] Several studies have demonstrated its efficacy in suppressing tumor growth in animal models following oral administration.[5][6] However, optimizing the formulation can further enhance its absorption and ensure consistent results in in vivo studies.
Q5: What are some common solvents for dissolving this compound?
A5: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For in vivo studies, it is often first dissolved in a small amount of DMSO and then further diluted in a vehicle suitable for administration to animals.
Troubleshooting Guide: Improving this compound Bioavailability
This guide addresses common issues encountered during in vivo studies with this compound and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or variable drug exposure in plasma after oral administration. | Poor Solubility in Formulation: this compound may precipitate out of the dosing vehicle before or after administration. | 1. Optimize the formulation: Use a co-solvent system such as the one described in the experimental protocols section (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).2. Prepare fresh formulations: Do not store diluted formulations for extended periods, as the compound may precipitate over time.3. Consider particle size reduction: Although this compound has improved solubility, techniques like micronization or nanosuspension can further enhance dissolution rates. |
| Inadequate Permeability: The compound may not be efficiently transported across the gastrointestinal tract. | 1. Use of permeation enhancers: Certain excipients can improve intestinal permeability. However, their use should be carefully validated for toxicity and impact on the experimental model.2. Lipid-based formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the absorption of lipophilic compounds. | |
| First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation. | 1. Administer with a metabolic inhibitor: Co-administration with a known inhibitor of relevant cytochrome P450 enzymes can increase bioavailability. This approach requires careful consideration of potential drug-drug interactions and effects on the experimental outcome. | |
| High variability in tumor growth inhibition between animals. | Inconsistent Dosing: Inaccurate oral gavage technique can lead to variable amounts of the drug being delivered to the stomach. | 1. Ensure proper training in oral gavage techniques. 2. Use appropriate gavage needle sizes for the animals. |
| Variable Food and Water Intake: The presence of food in the stomach can affect drug absorption. | 1. Fast animals for a consistent period before dosing (e.g., 4-6 hours), ensuring access to water. 2. Standardize the diet and housing conditions for all animals in the study. | |
| Precipitation of this compound in the formulation upon storage. | Supersaturation and Instability: The formulation may be thermodynamically unstable, leading to crystallization over time. | 1. Prepare fresh dosing solutions for each experiment. 2. If short-term storage is necessary, store at a controlled temperature and visually inspect for precipitation before use. 3. Consider the use of crystallization inhibitors in the formulation, with appropriate validation. |
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation for this compound
This protocol describes the preparation of a common vehicle for oral administration of this compound in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
Procedure:
-
Determine the required dose and concentration: Based on your experimental design, calculate the total volume of formulation needed and the final concentration of this compound.
-
Dissolve this compound in DMSO: Weigh the required amount of this compound and dissolve it in a volume of DMSO that will constitute 10% of the final formulation volume. Vortex or sonicate briefly to ensure complete dissolution.
-
Add PEG300: To the DMSO solution, add PEG300 to make up 40% of the final volume. Mix thoroughly until the solution is clear.
-
Add Tween-80: Add Tween-80 to the mixture to constitute 5% of the final volume. Mix until the solution is homogeneous.
-
Add Saline or PBS: Slowly add sterile saline or PBS to the mixture to reach the final desired volume (this will be 45% of the total volume). Mix gently but thoroughly.
-
Final Formulation: The final formulation should be a clear solution. Prepare this formulation fresh on the day of dosing.
Example Calculation for a 10 mg/kg dose in a 20g mouse with a dosing volume of 100 µL:
-
Dose per mouse: 10 mg/kg * 0.02 kg = 0.2 mg
-
Concentration needed: 0.2 mg / 0.1 mL = 2 mg/mL
-
To prepare 1 mL of formulation:
-
Weigh 2 mg of this compound.
-
Dissolve in 100 µL of DMSO.
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween-80.
-
Add 450 µL of saline.
-
Protocol 2: General Workflow for an In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for conducting a pilot pharmacokinetic study to determine the oral bioavailability of this compound.
1. Animal Model and Acclimation:
-
Use a sufficient number of healthy, age- and weight-matched mice (e.g., C57BL/6 or BALB/c).
-
Acclimate the animals to the facility for at least one week before the experiment.
2. Dosing:
-
Divide the animals into two groups: intravenous (IV) and oral (PO).
-
For the IV group, administer a known dose of this compound (dissolved in a suitable vehicle for IV injection) via the tail vein. This group is essential for determining the absolute bioavailability.
-
For the PO group, administer the desired oral dose of this compound using the formulation prepared in Protocol 1 via oral gavage.
3. Blood Sampling:
-
Collect blood samples at predetermined time points after dosing. A typical time course might include: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.
-
Use a sparse sampling design if collecting multiple samples from the same animal is not feasible.
-
Collect blood (e.g., via submandibular or saphenous vein) into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
5. Bioanalysis (LC-MS/MS):
-
Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.
-
The method should include protein precipitation or liquid-liquid extraction of the plasma samples.
-
Use a stable isotope-labeled internal standard for accurate quantification.
6. Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time for both IV and PO groups.
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
-
Calculate the absolute oral bioavailability (F%) using the formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Data Summary
| Parameter | Niclosamide | This compound | Reference |
| Aqueous Solubility | Poor | Significantly improved (approx. 680-fold) | [4][5] |
| Oral Bioavailability | Low | Improved/Favorable | [1][5] |
| STAT3 Inhibition | Moderate | Potent | [4] |
| In Vivo Efficacy (Oral) | Limited | Demonstrated in multiple cancer models | [3][5][6] |
Visualizations
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: Workflow for an in vivo pharmacokinetic study.
Caption: Troubleshooting logic for low bioavailability.
References
- 1. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in HJC0152 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HJC0152. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] It functions by inhibiting the phosphorylation of STAT3 at the Tyr-705 residue, which is crucial for its activation.[2] This inhibition prevents STAT3 dimerization, nuclear translocation, and its subsequent regulation of target gene expression involved in cell proliferation, survival, and migration.[2]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated anti-tumor effects in a variety of cancer cell lines, including but not limited to:
-
Non-small-cell lung cancer (NSCLC) cells (A549 and H460)[3]
-
Breast cancer cells (MDA-MB-231)[1]
-
Head and neck squamous cell carcinoma (HNSCC) cells (SCC25 and CAL27)[1][4]
-
Glioblastoma cells (U87, U251, and LN229)[2]
Q3: What are the known downstream effects of this compound treatment?
A3: Treatment with this compound has been shown to induce a range of downstream effects, including:
-
Generation of reactive oxygen species (ROS)[3]
-
Induction of DNA damage[3]
-
Alterations in cellular metabolism, particularly in purine, glutathione, and pyrimidine pathways[3]
-
Regulation of the epithelial-mesenchymal transition (EMT) process[3]
Troubleshooting Guide
Issue 1: No significant inhibition of STAT3 phosphorylation observed.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Titrate this compound across a range of concentrations. The optimal concentration can be cell-line dependent. For example, effective concentrations have been reported between 1.25 µM and 20 µM.[3][5][6] |
| Insufficient Treatment Duration | Optimize the incubation time. A 24-hour treatment is often sufficient to observe changes in protein phosphorylation.[1][5] |
| Low Basal STAT3 Activation | Confirm that the chosen cell line has constitutively active STAT3 signaling. Not all cell lines exhibit high basal p-STAT3 levels.[6] |
| Reagent Quality | Ensure the this compound stock solution is properly prepared and stored. This compound is typically dissolved in DMSO.[4] Verify the quality of antibodies used for Western blotting. |
Issue 2: Lack of expected apoptosis or cell death.
| Possible Cause | Troubleshooting Step |
| Cell Line Resistance | Some cell lines may be less sensitive to this compound-induced apoptosis. Consider using a combination therapy to enhance apoptotic effects. |
| Insensitive Apoptosis Assay | Use multiple methods to assess apoptosis. Annexin V/PI staining is a common method.[5] Also, analyze the expression of apoptosis-related proteins like Bcl-2, Bax, and cleaved caspase-3 by Western blot.[2][3] |
| Sub-optimal this compound Dose | Perform a dose-response curve to determine the IC50 for your specific cell line.[4] Apoptosis is often observed at concentrations that significantly inhibit proliferation. |
Issue 3: Inconsistent or no effect on cell migration and invasion.
| Possible Cause | Troubleshooting Step |
| Inappropriate Assay Conditions | Optimize the conditions for your wound healing or Transwell assays, including cell density and incubation time.[3][5] |
| Low Metastatic Potential of Cells | Ensure the cell line used has a known migratory and invasive capacity. |
| Compensatory Signaling Pathways | Investigate if other signaling pathways are compensating for STAT3 inhibition. This compound has been shown to also affect the MAPK pathway.[5] |
Issue 4: Unexpected in vivo tumor growth results.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Dosing and Administration | Review the dosage and administration route. Intraperitoneal injections of 7.5 mg/kg have been used effectively in mouse models.[5] |
| Poor Bioavailability | While this compound has improved aqueous solubility compared to its parent compound niclosamide, formulation can impact bioavailability.[4] |
| Tumor Microenvironment Factors | The tumor microenvironment can influence drug efficacy. Consider analyzing the tumor tissue for markers of drug response. |
Experimental Protocols
Western Blot Analysis of STAT3 Phosphorylation
-
Cell Lysis: After treating cells with this compound for the desired time, wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.[4]
-
Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.[4][6]
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]
Transwell Invasion Assay
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8-µm pore size) with serum-free medium.
-
Cell Seeding: Suspend this compound-treated cells in serum-free medium and seed them into the upper chamber.[5]
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.[5]
-
Incubation: Incubate for 18-24 hours to allow for cell invasion.[5]
-
Staining and Counting: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane with crystal violet. Count the number of invading cells under a microscope.[5]
Data Summary
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| A549, H460 | NSCLC | MTT Assay | Proliferation | Dose-dependent inhibition | [3] |
| A549, H460 | NSCLC | Flow Cytometry | Apoptosis | Increased apoptosis | [3] |
| MDA-MB-231 | Breast Cancer | Western Blot | p-STAT3 | Downregulation | [1] |
| SCC25, CAL27 | HNSCC | MTT Assay | Proliferation | Dose-dependent inhibition | [1][4] |
| U87, U251, LN229 | Glioblastoma | Colony Formation | Proliferation | Reduced colony formation | [2] |
| AGS, MKN45 | Gastric Cancer | CCK8 Assay | Viability | Dose- and time-dependent decrease | [6] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | Cancer Type | Animal Model | This compound Dose | Outcome | Reference |
| A549 | NSCLC | Nude Mice | Not Specified | Significantly suppressed tumor growth | [3] |
| MKN45 | Gastric Cancer | Nude Mice | 7.5 mg/kg, i.p. | Significantly lower tumor volume and weight | [5] |
| U87 | Glioblastoma | Nude Mice | 7.5 mg/kg, intratumoral | Suppressed tumor growth | [2] |
Visualizations
Caption: this compound mechanism of action and its impact on downstream signaling pathways.
Caption: General experimental workflow for evaluating the efficacy of this compound.
Caption: Logical troubleshooting workflow for unexpected experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
HJC0152 stability under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of HJC0152.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder?
A1: this compound powder is stable for up to 3 years when stored at -20°C and for 2 years at 4°C.[1] For short-term transport, it is stable at room temperature for a few days.[1][2] It is crucial to store the powder in a sealed container, protected from moisture.[1][2]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound in solvent can be stored for up to 1 year at -80°C or for 1 month at -20°C.[1][2][3] To maintain stability, it is highly recommended to aliquot the stock solutions to prevent repeated freeze-thaw cycles.[3]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO, with a reported solubility of up to 88 mg/mL.[3] It is insoluble in water.[3]
Q4: I am having trouble dissolving this compound in DMSO. What could be the issue?
A4: Difficulty in dissolving this compound in DMSO could be due to the presence of moisture. DMSO is hygroscopic and can absorb moisture from the air, which reduces the solubility of this compound.[3] Always use fresh, anhydrous DMSO to prepare your solutions.[3]
Q5: Are there any specific handling instructions for preparing this compound for in vivo studies?
A5: Yes, specific formulations are recommended for in vivo use, and these solutions should be prepared fresh and used immediately for optimal results.[3] One common method involves first dissolving this compound in DMSO, followed by dilution with agents like PEG300, Tween80, and finally a saline solution or ddH2O.[3] Another method involves mixing the DMSO stock solution with corn oil.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced Compound Activity | Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, storage at incorrect temperature). | Aliquot stock solutions into single-use volumes and store at -80°C for long-term storage or -20°C for short-term storage.[1][2][3] |
| Degradation of the compound in solution. | Prepare fresh working solutions from a properly stored stock solution for each experiment. For in vivo studies, use the prepared formulation immediately.[3] | |
| Precipitation in Media | Poor aqueous solubility of this compound. | Ensure the final concentration of DMSO in your cell culture media is kept low (typically <0.5%) to avoid precipitation and solvent toxicity. |
| Inconsistent Experimental Results | Incomplete dissolution of the compound. | Ensure this compound is fully dissolved in fresh, anhydrous DMSO before further dilution.[3] Gentle warming or sonication may aid dissolution, but stability under these conditions should be verified. |
Data on this compound Stability
The following tables summarize the known stability of this compound under different storage conditions based on available data.
Table 1: Storage Stability of Solid this compound
| Storage Temperature | Duration | Stability Notes |
| -20°C | 3 years | Store in a sealed container, away from moisture.[1] |
| 4°C | 2 years | Store in a sealed container, away from moisture.[1] |
| Room Temperature | A few days | Stable during standard shipping.[1][2] |
Table 2: Storage Stability of this compound in Solvent
| Storage Temperature | Duration | Stability Notes |
| -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Using aseptic techniques, add a calculated volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication may be used if necessary, though it is best to confirm that this does not affect the compound's integrity.
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Visualizations
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: Recommended workflow for this compound handling.
References
Selecting appropriate cancer cell lines for HJC0152 studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate cancer cell lines for studies involving HJC0152, a novel STAT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel and potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4] Its primary mechanism of action is the inhibition of STAT3 phosphorylation at the tyrosine 705 (Y705) residue, which is crucial for its activation.[2][5] This blockade prevents STAT3 dimerization, nuclear translocation, and subsequent regulation of downstream target genes involved in cell proliferation, survival, and invasion, such as c-Myc and cyclinD1.[1][3]
Q2: Which cancer types are relevant for this compound studies?
A2: this compound has demonstrated anti-tumor effects in a variety of cancers where aberrant STAT3 activation is common.[1][6] These include gastric cancer[1][4], glioblastoma[2][5], non-small-cell lung cancer (NSCLC)[7], breast cancer[3], and head and neck squamous cell carcinoma (HNSCC).[1][3]
Q3: How should I select a cancer cell line for my this compound experiment?
A3: The selection of a cancer cell line should primarily be based on the expression level of phosphorylated STAT3 (p-STAT3 at Y705).[1] Cell lines with high endogenous levels of p-STAT3 (Y705) are generally more sensitive to this compound.[1] For example, in gastric cancer, AGS and MKN45 cell lines with high p-STAT3 (Y705) are more sensitive than HGC-27 cells, which have lower levels.[1][8] It is recommended to perform a baseline Western blot to determine the p-STAT3 (Y705) status of potential cell lines.
Q4: What are the expected outcomes of this compound treatment on cancer cells?
A4: Treatment with this compound has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress cell migration and invasion in sensitive cancer cell lines.[1][2][7] It can also arrest the cell cycle, typically at the G0/G1 phase.[3] In addition to its effects on the STAT3 pathway, this compound has also been observed to modulate the MAPK signaling pathway.[1][9]
Troubleshooting Guide
Problem 1: Low or no response to this compound treatment in my selected cell line.
-
Possible Cause: The cell line may have low levels of activated STAT3 (p-STAT3 Y705).
-
Solution: Screen a panel of cell lines from your cancer type of interest for p-STAT3 (Y705) expression by Western blot. Select a cell line with high endogenous p-STAT3 levels for your experiments.[1]
-
-
Possible Cause: Suboptimal concentration or duration of this compound treatment.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. IC50 values from published studies can serve as a starting point (see Table 1).
-
-
Possible Cause: Poor solubility or stability of this compound in your experimental setup.
Problem 2: Inconsistent results in cell viability assays.
-
Possible Cause: Variation in cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating and allow cells to adhere and resume growth before treatment.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Interference of this compound with the assay reagent.
-
Solution: Run a control with this compound in cell-free media to check for any direct reaction with the viability assay reagent (e.g., MTT, resazurin).
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| U87 | Glioblastoma | 5.396 | MTT Assay | [2] |
| U251 | Glioblastoma | 1.821 | MTT Assay | [2] |
| LN229 | Glioblastoma | 1.749 | MTT Assay | [2] |
| ASPC1 | Pancreatic Cancer | 1.9 | MTS Assay (72h) | [10] |
| MCF-10A | Breast (Non-malignant) | 6.73 | MTT Assay (72h) | [10] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound.[11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the corresponding this compound dilution or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[13] Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol outlines the steps to assess the levels of total and phosphorylated STAT3.[14][15][16]
-
Cell Lysis: Plate cells and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with 1X SDS sample buffer.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3 Y705, anti-STAT3) diluted in blocking buffer overnight at 4°C with gentle shaking.[15]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again three times with TBST. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.[17]
-
Cell Preparation: Harvest cancer cells (e.g., MKN45, A549) that are in the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio).[1][7][17]
-
Animal Model: Use 4-6 week old immunocompromised mice (e.g., nude or SCID mice).[17]
-
Cell Implantation: Subcutaneously inject approximately 3 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[17]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.[17]
-
Treatment: When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., 7.5 mg/kg, intraperitoneally) or vehicle control according to the planned schedule.[1]
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach the predetermined maximum size. At the end of the experiment, euthanize the mice, and excise and weigh the tumors.[1]
Visualizations
Caption: this compound inhibits STAT3 signaling by blocking phosphorylation.
Caption: Recommended workflow for this compound preclinical evaluation.
References
- 1. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. addgene.org [addgene.org]
- 17. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
How to assess HJC0152 efficacy in low p-STAT3 expressing cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for assessing the efficacy of HJC0152, a novel STAT3 inhibitor, particularly in cell lines with low endogenous expression of phosphorylated STAT3 (p-STAT3).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a signal transducer and activator of transcription 3 (STAT3) inhibitor.[1] Its primary mechanism involves inhibiting the phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue.[2][3] This phosphorylation is a critical step for STAT3 activation, which leads to its dimerization, nuclear translocation, and regulation of downstream target genes involved in cell proliferation, survival, and migration.[4][5][6] this compound has demonstrated potent anti-tumor activity in various cancers, including glioblastoma, gastric cancer, and non-small-cell lung cancer (NSCLC), by suppressing the STAT3 signaling pathway.[2][3][7]
Q2: Is it possible to assess this compound efficacy in cells with low basal p-STAT3 levels?
A2: Yes, it is possible, but it requires a nuanced approach. Research indicates that cancer cells with lower expression of p-STAT3 are less sensitive to this compound, suggesting its efficacy is at least partially dependent on the presence of activated STAT3.[7] However, this compound may have other mechanisms of action. For instance, it has been shown to activate the p38 and JNK MAPK signaling pathways and regulate the miR-21/β-catenin axis.[7][8] Therefore, assessing efficacy in low p-STAT3 cells should involve not only looking for direct STAT3 inhibition but also investigating these alternative pathways and broader phenotypic outcomes like cell viability and apoptosis.
Q3: My cells have low basal p-STAT3. How can I create a positive control to ensure my assay is working?
A3: To create a robust positive control, you can transiently activate the STAT3 pathway using a known stimulus. Cytokines such as Interleukin-6 (IL-6) or Oncostatin M are potent activators of the JAK/STAT3 pathway and can induce STAT3 phosphorylation.[9][10] By pre-treating your low p-STAT3 cells with a cytokine, you can artificially create a high p-STAT3 state. You can then treat these stimulated cells with this compound to confirm that the drug can inhibit this induced p-STAT3 and that your detection methods are sensitive enough.
Q4: What are the key downstream targets of STAT3 that I should measure to assess this compound activity?
A4: Key downstream target genes of STAT3 involved in cancer progression include those regulating cell cycle, apoptosis, and invasion. Commonly measured targets are c-Myc, Cyclin D1, Bcl-2, Mcl-1, and Survivin.[3][7] A decrease in the expression of these proteins following this compound treatment would indicate successful inhibition of the STAT3 signaling pathway.
Troubleshooting Guides
Issue 1: No detectable change in p-STAT3 levels after this compound treatment in a low p-STAT3 cell line.
-
Possible Cause 1: Insufficient Assay Sensitivity.
-
Solution: The basal level of p-STAT3 may be below the detection limit of a standard Western blot.
-
Increase Protein Loading: Increase the amount of total protein loaded onto the SDS-PAGE gel (e.g., from 20µg to 40-50µg).
-
Use a High-Sensitivity ECL Substrate: Switch to a more sensitive enhanced chemiluminescence (ECL) substrate for detection.[11]
-
Optimize Antibody Concentrations: Titrate your primary p-STAT3 (Tyr705) antibody to find the optimal concentration for detecting a weak signal.[12]
-
Alternative Assay: Consider using a more sensitive assay, such as an ELISA-based assay or flow cytometry for phosphorylated proteins, which can provide better quantification of low-abundance targets.[13][14]
-
-
-
Possible Cause 2: Ineffective STAT3 Stimulation (if applicable).
-
Solution: If you are using a cytokine like IL-6 to induce p-STAT3, the stimulation may be suboptimal.
-
Confirm Receptor Expression: Verify that your cell line expresses the IL-6 receptor (IL-6R) and its co-receptor gp130.
-
Optimize Stimulation Conditions: Perform a time-course (e.g., 5, 15, 30, 60 minutes) and dose-response (e.g., 10, 50, 100 ng/mL of IL-6) experiment to find the peak p-STAT3 induction.
-
-
-
Possible Cause 3: this compound Efficacy is Independent of p-STAT3 in this cell line.
-
Solution: The anti-proliferative effects of this compound in your specific cell model might be due to off-target effects or alternative signaling pathways.
-
Assess Phenotypic Outcomes: Focus on measuring downstream functional outcomes such as cell viability, apoptosis (e.g., cleaved PARP, cleaved Caspase-3), and cell cycle arrest (e.g., p21 expression).[3][8][15]
-
Investigate Alternative Pathways: Analyze the activation status of other reported this compound targets, such as the p38 and JNK MAPK pathways.[7]
-
-
Issue 2: High variability in cell viability assay results.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Uneven cell distribution in microplates is a common source of variability.
-
Ensure a Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during plating.
-
Standardize Plating Technique: Let the plate rest at room temperature on a level surface for 15-20 minutes before incubation to allow for even cell settling. Avoid using the outer wells, which are prone to the "edge effect" due to evaporation.[16]
-
-
-
Possible Cause 2: Suboptimal Assay Conditions.
-
Solution: The timing of the assay and reagent concentrations must be optimized for your specific cell line.
-
Optimize Cell Seeding Density: Ensure cells are in the logarithmic growth phase and do not become overconfluent by the end of the experiment.[16][17]
-
Determine Optimal Drug Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal duration for this compound treatment.
-
Check for Compound Interference: Some compounds can interfere with assay reagents (e.g., autofluorescence in fluorescence-based assays). Run a "compound only" control (no cells) to check for interference.[18]
-
-
Data Presentation
Table 1: Hypothetical Cell Viability (IC50) Data for this compound
| Cell Line | Basal p-STAT3 Level | This compound IC50 (µM) |
| A549 (High p-STAT3) | High | 2.5 |
| HGC-27 (Low p-STAT3) | Low | 15.0 |
| HGC-27 + IL-6 (100 ng/mL) | Induced High | 4.0 |
Table 2: Western Blot Densitometry Analysis of STAT3 Pathway Proteins
| Treatment Condition | Relative p-STAT3/Total STAT3 | Relative Cyclin D1/β-Actin | Relative c-Myc/β-Actin |
| HGC-27 (Low p-STAT3) | |||
| DMSO Control | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 0.9 | 0.8 | 0.9 |
| HGC-27 + IL-6 (High p-STAT3) | |||
| IL-6 + DMSO | 10.2 | 4.5 | 3.8 |
| IL-6 + this compound (10 µM) | 1.5 | 1.2 | 1.1 |
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 10. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. Cell viability assays | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bitesizebio.com [bitesizebio.com]
Technical Support Center: HJC0152 Preclinical Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing the STAT3 inhibitor, HJC0152, in preclinical models. The information is designed to help mitigate potential side effects and ensure robust experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how might it cause side effects?
A1: this compound is an orally active, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] Its primary anti-cancer effect stems from inhibiting the phosphorylation of STAT3 at the Tyr705 residue, which prevents its activation and translocation to the nucleus.[1][2] This, in turn, downregulates the expression of genes crucial for tumor cell proliferation, survival, and invasion.[3][4] Additionally, this compound has been shown to induce the production of Reactive Oxygen Species (ROS) and trigger DNA damage in cancer cells.[5]
Potential side effects can be mechanism-based:
-
On-Target Toxicity: STAT3 is vital for normal physiological processes, including immune responses, inflammation, and cell survival. Systemic inhibition might impact healthy tissues that rely on STAT3 signaling.
-
Oxidative Stress: The generation of ROS, while effective against tumor cells, can also cause oxidative damage to normal, healthy cells if not properly managed.[5]
-
General Cytotoxicity: Like many anti-cancer agents that induce DNA damage, this compound could affect rapidly dividing normal cells, such as those in the gastrointestinal tract or bone marrow.[5]
Q2: We are observing significant weight loss and reduced activity in our mouse xenograft model. What are the potential causes and mitigation strategies?
A2: Weight loss is a common adverse event in preclinical oncology studies. For this compound, this could be due to several factors. The primary mitigation strategy involves dose optimization and supportive care.
| Potential Cause | Mitigation Strategy | Monitoring Parameter |
| Reduced Food/Water Intake | Provide nutritional supplements (e.g., hydrogel, high-calorie food paste). Ensure easy access to food and water. | Daily body weight, food/water consumption logs. |
| Gastrointestinal (GI) Toxicity | Consider dose reduction or intermittent dosing (e.g., 5 days on, 2 days off). Administer supportive care agents like saline for hydration. | Stool consistency, signs of dehydration. |
| Systemic Toxicity | Perform a dose de-escalation study to find the maximum tolerated dose (MTD). Conduct basic blood work (see Table 2). | Complete Blood Count (CBC), serum chemistry panel. |
Q3: Some publications report "no apparent side effects." Why are we observing toxicity?
A3: Reports of minimal side effects are often specific to the dose, animal strain, and tumor model used in that particular study.[3] Toxicity can vary based on:
-
Dose and Schedule: The published dose (e.g., up to 75 mg/kg) may not be the tolerated dose in your specific model or strain.[1]
-
Vehicle Formulation: Poor solubility or issues with the delivery vehicle can cause localized or systemic toxicity.
-
Animal Health Status: The baseline health of the animals can significantly impact their tolerance to therapeutic agents.
-
Model Differences: The tumor model itself can influence systemic effects.
It is crucial to establish the MTD through a tolerability study in your specific experimental setup before proceeding with large-scale efficacy studies.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Suspected Hepatotoxicity
Researchers may observe signs of liver damage, such as elevated serum ALT and AST levels. This guide provides a workflow for addressing this issue.
Step 1: Confirm Liver Injury
-
Collect blood samples at baseline and at various time points post-treatment.
-
Analyze serum for key liver function markers as detailed in Table 2. A significant, dose-dependent increase in these markers suggests potential hepatotoxicity.
Step 2: Histopathological Analysis
-
At the study endpoint, harvest liver tissue.
-
Perform H&E (hematoxylin and eosin) staining to look for signs of necrosis, inflammation, or steatosis.
Step 3: Mitigation Strategies
-
Dose Reduction: Lower the dose of this compound to a level that maintains efficacy while reducing liver enzyme elevation.
-
Intermittent Dosing: Change the dosing schedule (e.g., every other day) to allow for tissue recovery.
-
Co-administration of Hepatoprotectants: In exploratory studies, consider co-administration of agents like N-acetylcysteine (NAC), an antioxidant that can help mitigate ROS-induced damage.
Table 1: Summary of Potential this compound Side Effects and Monitoring
| Parameter | Organ System | Monitoring Method | Frequency |
|---|---|---|---|
| Body Weight | General Health | Digital scale | Daily |
| Clinical Signs | General Health | Visual observation (activity, posture, fur) | Daily |
| ALT, AST, Bilirubin | Liver | Serum chemistry analysis | Baseline, weekly, endpoint |
| BUN, Creatinine | Kidney | Serum chemistry analysis | Baseline, weekly, endpoint |
| CBC Panel | Hematological | Automated blood analyzer | Baseline, endpoint |
Experimental Protocols
Protocol 1: Assessment of Liver Function in Mice
This protocol outlines the procedure for collecting and analyzing blood to monitor for hepatotoxicity.
-
Animal Restraint and Blood Collection:
-
Gently restrain the mouse. For serial sampling, use the submandibular or saphenous vein. For terminal collection, use cardiac puncture.
-
Collect 50-100 µL of blood into a serum separator tube.
-
-
Serum Separation:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (serum) and transfer it to a clean microfuge tube. Store at -80°C until analysis.
-
-
Biochemical Analysis:
-
Use a commercial veterinary chemistry analyzer or specific ELISA kits to quantify the levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Total Bilirubin according to the manufacturer's instructions.
-
-
Data Interpretation:
-
Compare the values from this compound-treated groups to the vehicle control group. A statistically significant increase (e.g., >2-fold) in ALT/AST levels is indicative of potential liver injury.
-
Visualizations
Caption: this compound mechanism of action and downstream effects.
Caption: Troubleshooting workflow for managing adverse events.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring reproducibility in HJC0152-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HJC0152 in various assays. The information is curated for professionals in research, science, and drug development to ensure the reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Its primary mechanism of action is to suppress the phosphorylation of STAT3 at the Tyr-705 residue, which is crucial for its activation.[2][3] By inhibiting STAT3 phosphorylation, this compound prevents its dimerization, nuclear translocation, and subsequent transcriptional activation of downstream target genes involved in cell proliferation, survival, and migration.[3][4]
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated significant anti-tumor activity in a variety of cancer cell lines, including:
-
Non-Small-Cell Lung Cancer (NSCLC): A549, H460, and H1299[1]
-
Gastric Cancer (GC): AGS and MKN45[5]
-
Glioblastoma: U87, U251, and LN229[3]
-
Head and Neck Squamous Cell Carcinoma (HNSCC): SCC25 and CAL27[4]
-
Breast Cancer: MDA-MB-231[2]
Q3: What are the known downstream effects of this compound treatment in cancer cells?
Treatment with this compound has been shown to induce a range of anti-cancer effects, including:
-
Generation of reactive oxygen species (ROS) [1]
-
Induction of DNA damage [1]
-
Modulation of signaling pathways such as MAPK and miR-21/β-catenin[4][5]
Troubleshooting Guide
Problem 1: Inconsistent IC50 values in cell viability assays (e.g., MTT, CCK8).
-
Possible Cause 1: Cell Density. The initial number of cells seeded can significantly impact the final readout.
-
Solution: Ensure consistent cell seeding density across all wells and experiments. Optimize the seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the treatment period.
-
-
Possible Cause 2: this compound Solubility and Stability. this compound is noted to have improved aqueous solubility compared to its parent compound, niclosamide, but improper handling can still lead to precipitation.[2][3]
-
Solution: Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO.[4] When diluting into culture media, ensure thorough mixing to avoid precipitation. Visually inspect for any precipitates before adding to the cells.
-
-
Possible Cause 3: Treatment Duration. The inhibitory effect of this compound is time-dependent.[1][5]
-
Solution: Standardize the treatment duration across all experiments. A typical time course for IC50 determination is 24, 48, or 72 hours.[1]
-
Problem 2: High background or weak signal in Western blot for p-STAT3.
-
Possible Cause 1: Suboptimal Lysis Buffer. Incomplete cell lysis can lead to poor protein extraction and degradation.
-
Solution: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of STAT3.
-
-
Possible Cause 2: Antibody Quality. The primary antibody against p-STAT3 (Tyr705) may not be specific or sensitive enough.
-
Solution: Use a well-validated antibody for p-STAT3 (Tyr705). Titrate the antibody to determine the optimal concentration for your experimental conditions.
-
-
Possible Cause 3: Timing of Lysate Collection. The inhibition of STAT3 phosphorylation can be rapid.
-
Solution: Perform a time-course experiment (e.g., 0, 1, 6, 12, 24 hours) to determine the optimal time point for observing maximal inhibition of p-STAT3 after this compound treatment.
-
Problem 3: Low reproducibility in cell migration/invasion assays (e.g., Transwell, Wound Healing).
-
Possible Cause 1: Inconsistent "Wound" Creation in Wound Healing Assay. The width of the scratch can vary, leading to inconsistent results.
-
Solution: Use a consistent tool, such as a p200 pipette tip, to create the scratch. Ensure the scratch is made with a steady and uniform motion.
-
-
Possible Cause 2: Cell Clumping in Transwell Assay. Clumped cells will not migrate properly through the pores.
-
Solution: Ensure a single-cell suspension is prepared before seeding cells into the upper chamber of the Transwell insert.
-
-
Possible Cause 3: Serum Concentration Gradient. The chemoattractant gradient is critical for inducing migration.
-
Solution: The upper chamber should contain serum-free or low-serum media, while the lower chamber contains media with a higher serum concentration (e.g., 10% FBS) to act as a chemoattractant.[1]
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| A549 | NSCLC | 5.11 | 72h |
| H460 | NSCLC | 5.01 | 72h |
| H1299 | NSCLC | 13.21 | 72h |
| U87 | Glioblastoma | 5.396 | Not Specified |
| U251 | Glioblastoma | 1.821 | Not Specified |
| LN229 | Glioblastoma | 1.749 | Not Specified |
Data compiled from Lu et al. (2019) and other sources.[1][3]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | Cancer Type | Animal Model | Treatment Dose & Route | Outcome |
| MKN45 | Gastric Cancer | Nude Mice | 7.5 mg/kg, unspecified route | Significant reduction in tumor volume and weight. |
| A549 | NSCLC | Nude Mice | Not Specified | Significant inhibition of tumor growth. |
| U87 | Glioblastoma | Nude Mice | Intratumoral Injection | Potent suppression of tumor growth. |
| SCC25 | HNSCC | Orthotopic Mouse Model | 7.5 mg/kg, Intraperitoneal | Abrogation of tumor growth and invasion. |
Data compiled from multiple studies.[1][3][4][5]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 2, 5, 10 µM) or DMSO as a vehicle control.[3]
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).[1]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
2. Transwell Migration/Invasion Assay
-
For invasion assays, pre-coat the upper chamber of an 8-µm pore size Transwell insert with Matrigel. For migration assays, no coating is needed.
-
Resuspend this compound-treated (and control) cells in serum-free medium.
-
Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber.
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.[1]
-
Incubate for 18-24 hours at 37°C in a CO2 incubator.
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde or 95% ethanol.[7]
-
Count the number of migrated cells in several random fields under a microscope.
3. Western Blot Analysis for p-STAT3
-
Plate cells and treat with this compound or DMSO for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
Visualizations
Caption: this compound inhibits STAT3 phosphorylation, leading to downstream effects.
Caption: Workflow for determining cell viability using an MTT assay.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Long-term stability of HJC0152 in DMSO
Disclaimer: Specific long-term stability data for HJC0152 in DMSO is not publicly available. The following guidance is based on general best practices for small molecule stability assessment in DMSO. It is strongly recommended to perform compound-specific stability studies.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound in DMSO?
A1: To prepare a stock solution, it is recommended to use anhydrous DMSO.[1] Add a defined volume of DMSO to a pre-weighed amount of the solid compound to achieve the desired concentration (e.g., 10 mM).[1] Ensure the compound is fully dissolved by vortexing or sonicating.
Q2: What are the recommended storage conditions for this compound in DMSO?
A2: For long-term storage, stock solutions of compounds in DMSO should be stored at -20°C or -80°C.[2] It is advisable to dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles.[2] Vials should be sealed tightly to prevent moisture absorption and stored in a desiccator if possible. Amber glass vials are recommended to protect the compound from light.[1]
Q3: How many freeze-thaw cycles can a DMSO stock solution of a compound like this compound tolerate?
A3: While several freeze-thaw cycles may not damage many small molecules, it is best to avoid them.[3] One study indicated no significant compound loss after 11 freeze-thaw cycles for a set of diverse compounds when frozen at -15°C and thawed at 25°C.[4][5][6] However, this can be compound-specific, and aliquoting is the safest practice.
Q4: What are the signs of this compound degradation or instability in DMSO?
A4: Signs of degradation can include a change in the color of the solution, the appearance of precipitate, or a decrease in the compound's purity over time as measured by analytical methods like HPLC or LC-MS.[1] A decline in the compound's biological activity in assays can also be an indicator of degradation.
Q5: Is the presence of water in DMSO a concern for the stability of this compound?
A5: Yes, the presence of water in DMSO can be a significant factor in compound degradation.[4][6] It is recommended to use anhydrous DMSO and to take precautions to minimize moisture absorption during handling and storage.
Troubleshooting Guide
Q1: I observed precipitation in my this compound DMSO stock solution after thawing. What should I do?
A1: Precipitation upon thawing can indicate that the compound's solubility limit has been exceeded at a lower temperature or that the compound is degrading. First, try to redissolve the precipitate by gently warming the solution (e.g., to 37°C) and vortexing or sonicating. If the precipitate does not redissolve, it may be necessary to prepare a fresh stock solution at a lower concentration. It is also advisable to check the purity of the solution by HPLC or LC-MS to assess for degradation.
Q2: My experimental results with this compound are inconsistent. Could this be related to its stability in DMSO?
A2: Inconsistent results can be a sign of compound instability. If the stock solution has been stored for a long period, has undergone multiple freeze-thaw cycles, or was not stored under anhydrous conditions, the compound may have degraded. It is recommended to perform a purity check of your stock solution using an analytical method like HPLC or LC-MS and to compare the results with a freshly prepared solution.
Q3: How can I differentiate between compound degradation and precipitation in my DMSO stock?
A3: To differentiate between degradation and precipitation, you can centrifuge the sample to pellet the precipitate. Analyze the supernatant by HPLC or LC-MS to determine the concentration of the compound remaining in solution and to check for the presence of degradation products. If the concentration is lower than expected but the purity is high, it is likely a solubility issue. If new peaks corresponding to degradation products are observed, then chemical instability is the cause.
Data Presentation
Table 1: Hypothetical Long-Term Stability of a Compound in DMSO at -20°C
| Time Point | Purity (%) by HPLC | Concentration (mM) | Observations |
| Initial (T=0) | 99.5 | 10.0 | Clear, colorless solution |
| 1 Month | 99.3 | 10.1 | No change |
| 3 Months | 99.1 | 9.9 | No change |
| 6 Months | 98.8 | 9.8 | Slight yellowing of solution |
| 12 Months | 97.5 | 9.7 | Noticeable yellowing |
| 24 Months | 95.2 | 9.5 | Precipitate observed |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound in DMSO
This protocol outlines a general procedure to evaluate the degradation of a compound in DMSO under typical storage conditions.[1]
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Amber glass vials with tight-fitting caps
-
Calibrated analytical standard of this compound
-
HPLC or LC-MS system with a suitable column and detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a relevant concentration (e.g., 10 mM).[1]
-
Aliquoting: Dispense aliquots of the stock solution into amber glass vials, ensuring minimal headspace.[1]
-
Storage Conditions: Store the vials at various temperatures to be tested (e.g., room temperature, 4°C, -20°C, and -80°C).
-
Time Points: Designate specific time points for analysis (e.g., T=0, 1 month, 3 months, 6 months, 1 year, and 2 years).
-
Sample Analysis: At each time point, retrieve a vial from each storage condition. Allow the vial to equilibrate to room temperature before opening. Analyze the sample by HPLC or LC-MS to determine the purity and concentration of this compound.[4][6]
-
Data Analysis: Quantify the concentration of this compound by comparing its peak area to a calibration curve generated from the analytical standard.[1] Calculate the percentage purity at each time point.
Mandatory Visualizations
Caption: Experimental workflow for long-term stability testing of a compound in DMSO.
Caption: Signaling pathway of this compound as a STAT3 inhibitor.[1][4][5]
References
- 1. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HJC0152 and Niclosamide in Cancer Therapy
In the landscape of targeted cancer therapy, the signal transducer and activator of transcription 3 (STAT3) has emerged as a critical oncogenic driver, making it a prime target for novel drug development. Among the compounds investigated for their STAT3 inhibitory potential, the FDA-approved anthelmintic drug niclosamide has shown significant promise. However, its clinical utility has been hampered by poor aqueous solubility and bioavailability. This has led to the development of derivatives, such as HJC0152, designed to overcome these limitations while retaining or even enhancing the anticancer activity of the parent compound.
This guide provides a comprehensive comparison of this compound and niclosamide, focusing on their mechanism of action, efficacy, and the experimental data supporting their potential as cancer therapeutics. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the scientific evidence to inform future research and development efforts.
Chemical Structures and Properties
This compound is an O-alkylamino-tethered derivative of niclosamide. This structural modification was specifically designed to improve the aqueous solubility and pharmacokinetic profile of niclosamide.
Quantitative Comparison of In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data comparing the anticancer effects of this compound and niclosamide across various cancer types.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cancer Type | Cell Line | This compound (μM) | Niclosamide (μM) | Reference |
| Glioblastoma | U87 | 5.396 | - | [1] |
| Glioblastoma | U251 | 1.821 | - | [1] |
| Glioblastoma | LN229 | 1.749 | - | [1] |
| Prostate Cancer | Du145 | - | 0.7 | [2] |
| Hepatocellular Carcinoma | HepG2 | - | 31.91 (48h) | [3] |
| Hepatocellular Carcinoma | QGY-7703 | - | 10.24 (48h) | [3] |
| Hepatocellular Carcinoma | SMMC-7721 | - | 13.46 (48h) | [3] |
Table 2: In Vivo Antitumor Activity
| Cancer Type | Animal Model | This compound Dosage | Niclosamide Dosage | Outcome | Reference |
| Breast Cancer | MDA-MB-231 Xenograft | 25 mg/kg | 75 mg/kg | This compound showed superior anti-tumor effect. | [4] |
| Breast Cancer | MDA-MB-231 Xenograft | 7.5 mg/kg (i.p.) | - | Better tumor growth inhibition. | [5] |
| Breast Cancer | MDA-MB-231 Xenograft | 25 mg/kg | - | Significant reduction in tumor growth. | [5] |
| Head and Neck Squamous Cell Carcinoma | SCC25 Orthotopic | - | - | This compound treatment significantly abrogated STAT3/β-catenin expression. | [6] |
| Non-Small-Cell Lung Cancer | A549 Xenograft | - | - | This compound significantly inhibited tumor growth. | [7] |
Mechanism of Action: A Focus on STAT3 Inhibition
Both this compound and niclosamide exert their primary anticancer effects by inhibiting the STAT3 signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, angiogenesis, and immune evasion.
This compound, as a derivative of niclosamide, is a more potent inhibitor of STAT3.[4] It has been shown to inhibit the phosphorylation of STAT3 at the Tyr705 residue, which is a critical step for its activation, dimerization, and nuclear translocation.[1][8] By blocking STAT3 activation, this compound downregulates the expression of various STAT3 target genes involved in tumorigenesis, such as c-Myc, Cyclin D1, Survivin, and Mcl-1.[4][9][10]
Niclosamide also directly inhibits STAT3 signaling by preventing its phosphorylation and subsequent nuclear translocation.[2][11] It has demonstrated selectivity for STAT3 over other related STAT proteins like STAT1 and STAT5, as well as upstream kinases like JAK1, JAK2, and Src.[2]
Signaling Pathway Diagram: this compound and Niclosamide Inhibition of STAT3
Caption: Inhibition of the STAT3 signaling pathway by this compound and niclosamide.
Broader Mechanisms of Action: Beyond STAT3
While STAT3 inhibition is a primary mechanism, niclosamide has been shown to modulate a multitude of other oncogenic signaling pathways, contributing to its broad anticancer activity. These include:
-
Wnt/β-catenin Pathway: Niclosamide can inhibit this pathway, which is crucial for cancer stem cell proliferation.[12][13]
-
NF-κB Pathway: It acts as a potent inhibitor of the NF-κB pathway by preventing the degradation of IκB.[14]
-
mTOR Signaling: Niclosamide can inhibit mTOR signaling, a central regulator of cell growth and metabolism.[12]
-
Mitochondrial Uncoupling: It can disrupt mitochondrial function, leading to reduced ATP production and increased reactive oxygen species (ROS), which can trigger apoptosis.[14]
This compound has also been shown to affect other pathways beyond STAT3. For instance, in gastric cancer, it has been found to influence the mitogen-activated protein kinases (MAPK) pathway.[4] In head and neck squamous cell carcinoma, it regulates the miR-21/β-catenin axis.[4]
Signaling Pathway Diagram: Multi-pathway Inhibition by Niclosamide
Caption: Niclosamide's multifaceted inhibition of key oncogenic signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic effects of this compound and niclosamide on cancer cells.
-
General Protocol (MTT/CCK8 Assay):
-
Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Cells are then treated with various concentrations of this compound or niclosamide (and a vehicle control, typically DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) is added to each well.
-
The plates are incubated for a further 1-4 hours to allow for the formation of formazan crystals (MTT) or a colored product (CCK8) by metabolically active cells.
-
The formazan is dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.
-
Cell viability is calculated as a percentage of the control group, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.[1][3]
-
Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., p-STAT3, total STAT3, c-Myc, Cyclin D1).
-
General Protocol:
-
Cancer cells are treated with this compound or niclosamide for a specified time.
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-p-STAT3, anti-STAT3).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP - horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Band intensities are quantified using densitometry software, often normalized to a loading control protein (e.g., β-actin or GAPDH).[2][9]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of this compound and niclosamide in a living organism.
-
General Protocol:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with human cancer cells.
-
Tumors are allowed to grow to a palpable size.
-
The mice are then randomly assigned to treatment groups (e.g., vehicle control, this compound, niclosamide).
-
The drugs are administered via a specific route (e.g., intraperitoneal injection, oral gavage) at a defined dose and schedule.
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blot).
-
The body weight of the mice is also monitored throughout the study as an indicator of toxicity.[4][5][7]
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating the anticancer effects of this compound and niclosamide.
Clinical Development and Future Perspectives
While niclosamide is an FDA-approved drug for other indications, its repurposing for cancer therapy is still under investigation in several clinical trials.[14][15] These trials are exploring its efficacy as a monotherapy and in combination with other chemotherapeutic agents for various cancers, including prostate and colorectal cancer.[9][16] The development of more bioavailable formulations of niclosamide is also an active area of research.[14]
This compound, being a newer compound, is in the preclinical stages of development.[1][17] The promising in vitro and in vivo data, demonstrating its superior potency and improved pharmacokinetic properties compared to niclosamide, provide a strong rationale for its further investigation and potential translation into clinical trials.[1][4][18] Future studies will likely focus on its safety profile, efficacy in a broader range of cancer models, and the identification of predictive biomarkers to select patients who are most likely to respond to this targeted therapy.
References
- 1. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 4. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repurposing of niclosamide as a STAT3 inhibitor to enhance the anticancer effect of chemotherapeutic drugs in treating colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 12. The magic bullet: Niclosamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Facebook [cancer.gov]
- 16. First Clinical Trial of Niclosamide-Based Metabolic Anticancer Drug Targets Hormone-Resistant Prostate Cancer [synapse.patsnap.com]
- 17. 131 Niclosamide-derived immune modulator to enhance immunotherapy for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to STAT3 Inhibitors: HJC0152 vs. Stattic
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes such as proliferation, survival, and differentiation. Its aberrant and persistent activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This guide provides a detailed comparison of two prominent small-molecule STAT3 inhibitors, HJC0152 and Stattic, summarizing their efficacy, mechanisms of action, and supporting experimental data to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action
Both this compound and Stattic are designed to disrupt the STAT3 signaling cascade, albeit through potentially different primary interactions.
This compound , an O-alkylamino-tethered derivative of niclosamide, has been shown to be a potent STAT3 signaling inhibitor with improved aqueous solubility and oral bioavailability compared to its parent compound.[1][2] It effectively inhibits the phosphorylation of STAT3 at the Tyr705 residue, a crucial step for its activation, dimerization, and subsequent nuclear translocation.[3][4] By preventing STAT3 activation, this compound downregulates the expression of downstream target genes involved in cell cycle progression (e.g., c-Myc and cyclin D1) and apoptosis resistance (e.g., survivin and Mcl1).[1]
Stattic was one of the first non-peptidic small molecules identified to selectively inhibit STAT3.[5] It functions by targeting the Src Homology 2 (SH2) domain of STAT3.[5][6] This interaction prevents the dimerization of phosphorylated STAT3 monomers, which is essential for their translocation to the nucleus and binding to DNA.[5][6] Consequently, Stattic blocks STAT3-mediated gene transcription.[5] It is important to note that some studies suggest Stattic may have off-target effects or act independently of STAT3 in certain contexts, such as by reducing histone acetylation.[6][7]
Comparative Efficacy Data
The following table summarizes the available quantitative data on the efficacy of this compound and Stattic from various studies. It is important to note that the experimental conditions, including cell lines and assay durations, differ between studies, precluding a direct head-to-head comparison of potency.
| Inhibitor | Cell Line | Cancer Type | Assay | Endpoint | Result | Citation |
| This compound | MDA-MB-231 | Breast Cancer | Western Blot | p-STAT3 (Tyr705) | Inhibition at 1, 5, 10 µM | [3] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | Western Blot | p-STAT3 (Tyr705) | Inhibition at 2 µM | [2] | |
| CAL27 | Head and Neck Squamous Cell Carcinoma | Western Blot | p-STAT3 (Tyr705) | Inhibition at 1 µM | [2] | |
| AGS, MKN45 | Gastric Cancer | CCK8 Assay | Cell Growth | Significant inhibition | [8] | |
| U87, U251, LN229 | Glioblastoma | Colony Formation | Proliferation | Concentration-dependent inhibition | [4] | |
| Stattic | HepG2 | Hepatocellular Carcinoma | Western Blot | p-STAT3 (Tyr705) | Selective decrease at 5-20 µM | [9] |
| PANC-1 | Pancreatic Cancer | CCK-8 Assay | IC50 (24h) | 3.835-4.165 µM | [9] | |
| BxPc-3 | Pancreatic Cancer | CCK-8 Assay | IC50 (24h) | 3.135-5.296 µM | [9] | |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Cell Viability | IC50 (24h) | 3.188 µM | [6][10] | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Cell Viability | IC50 (24h) | 4.89 µM | [6][10] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Assay | IC50 (24h) | ~5.5 µM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor activity. Below are outlines for key experimental protocols.
Western Blot for STAT3 Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound or Stattic for a specified duration (e.g., 24 hours). A vehicle control (DMSO) should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Cell Viability/Proliferation Assay (MTT/CCK8)
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or Stattic for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Data Acquisition: For MTT assays, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the half-maximal inhibitory concentration (IC50) values.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of the inhibitor for a specified time.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.[10]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.[10]
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the mechanisms and experimental approaches, the following diagrams are provided.
Caption: The STAT3 signaling pathway and points of inhibition by this compound and Stattic.
Caption: A typical experimental workflow for evaluating STAT3 inhibitors.
Conclusion
Both this compound and Stattic are valuable tools for investigating the role of STAT3 in cancer and other diseases. This compound, a derivative of niclosamide, demonstrates potent inhibition of STAT3 phosphorylation and shows promise with its improved physicochemical properties.[1][2] Stattic, a well-established STAT3 inhibitor, effectively blocks STAT3 dimerization by targeting its SH2 domain.[5][6] When selecting an inhibitor, researchers should consider the specific context of their study, including the cell type and the potential for off-target effects, particularly with Stattic.[7] The lack of direct comparative studies under identical conditions underscores the importance of in-house validation to determine the most suitable inhibitor for a given experimental system.
References
- 1. dovepress.com [dovepress.com]
- 2. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 10. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HJC0152: Validating its STAT3 Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively activated oncogenic protein in a variety of human cancers, including glioblastoma, making it a prime therapeutic target. This guide provides a comprehensive validation of the STAT3 inhibitory activity of HJC0152, a novel small-molecule inhibitor, and compares its performance with other known STAT3 inhibitors. The information presented is supported by experimental data from preclinical studies.
This compound, an O-alkylamino-tethered derivative of niclosamide, has been developed as a potent and orally bioavailable STAT3 inhibitor.[1] It has demonstrated significant anti-tumor effects in several cancer types, including glioblastoma, non-small-cell lung cancer, gastric cancer, and head and neck squamous cell carcinoma.[2][3][4][5] this compound exerts its activity by inhibiting the phosphorylation of STAT3 at the Tyr705 residue, a critical step for its dimerization, nuclear translocation, and transcriptional activity.[2][6] This inhibition leads to the downregulation of STAT3 target genes involved in cell proliferation, survival, and invasion.[2][4]
Comparative Analysis of STAT3 Inhibitors
This section provides a comparative overview of this compound and other established STAT3 inhibitors. While a direct head-to-head comparison in the same experimental setting is ideal, the following tables summarize available data from various studies to offer a relative understanding of their potency.
Table 1: Comparison of IC50 Values of STAT3 Inhibitors in Glioblastoma Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| This compound | U87 | 5.396 | [2] |
| U251 | 1.821 | [2] | |
| LN229 | 1.749 | [2] | |
| Niclosamide | Glioblastoma (various primary lines) | ~1-5 | [7] |
| BP-1-102 | U251 | 10.51 | [2][3][8] |
| A172 | 8.534 | [2][3][8] | |
| Stattic | GSC-2 (Glioblastoma Stem Cell) | 2.2 | [9] |
| GSC-11 (Glioblastoma Stem Cell) | 1.2 | [9] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions. These values should be considered as indicative of the compounds' respective potencies.
This compound demonstrates potent inhibitory activity in the low micromolar range across multiple glioblastoma cell lines.[2] It is reported to have stronger STAT3-inhibiting activity and significantly better aqueous solubility (approximately 680-fold higher) than its parent compound, niclosamide, which has been identified as a potent STAT3 inhibitor but is limited by poor bioavailability.[1][2][8] Other STAT3 inhibitors like BP-1-102 and Stattic also show efficacy in glioblastoma cells, with Stattic exhibiting notable potency in glioblastoma stem cells.[2][3][8][9] S3I-201 is another known STAT3 inhibitor; however, its primary mechanism has been suggested to be as a non-selective alkylating agent, which may complicate the interpretation of its STAT3-specific effects.[10][11]
Experimental Validation of this compound's STAT3 Inhibitory Activity
The anti-tumor effects of this compound are attributed to its ability to modulate the STAT3 signaling pathway, leading to reduced cell proliferation, migration, and invasion, and the induction of apoptosis.[2][3]
Key Experimental Findings:
-
Inhibition of STAT3 Phosphorylation: Western blot analysis consistently shows that this compound treatment markedly reduces the phosphorylation of STAT3 at Tyr705 in a dose-dependent manner in various cancer cell lines, without affecting the total STAT3 protein levels.[2][4]
-
Downregulation of STAT3 Target Genes: The inhibition of STAT3 activation by this compound leads to the decreased expression of downstream target genes that are crucial for tumor progression, such as c-Myc, Cyclin D1, Bcl-2, and survivin.[2][4]
-
Suppression of Cancer Cell Proliferation: MTT assays have demonstrated that this compound inhibits the proliferation of glioblastoma, non-small-cell lung cancer, and other cancer cells in a dose-dependent manner.[2][3]
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in cancer cells, as evidenced by Annexin V/propidium iodide staining and the cleavage of caspase-3.[2][12]
-
Inhibition of Cell Migration and Invasion: Transwell assays have revealed that this compound significantly suppresses the migration and invasion of cancer cells.[2][5]
-
In Vivo Antitumor Activity: In xenograft models of glioblastoma and other cancers, oral administration of this compound has been shown to significantly suppress tumor growth without causing significant toxicity to the host.[2][3]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures used to validate STAT3 inhibition, the following diagrams are provided.
Caption: STAT3 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating STAT3 inhibitory activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for STAT3 Phosphorylation
-
Cell Culture and Treatment: Plate cancer cells (e.g., U87, U251) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Transwell Migration and Invasion Assay
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is necessary.
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.
-
Treatment: Add this compound at various concentrations to the upper chamber.
-
Chemoattractant: Add medium containing fetal bovine serum (FBS) as a chemoattractant to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Cell Staining and Counting: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet. Count the stained cells under a microscope.
Conclusion
The available data strongly support the validation of this compound as a potent and specific inhibitor of the STAT3 signaling pathway. Its efficacy in various cancer models, particularly glioblastoma, coupled with its improved pharmacokinetic properties over its predecessor niclosamide, positions this compound as a promising candidate for further clinical development. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in the field of oncology and drug discovery. Further studies involving direct comparative analysis with other STAT3 inhibitors in standardized assays will be beneficial for a more definitive positioning of this compound in the therapeutic landscape.
References
- 1. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of STAT3 Inhibitor BP-1-102 on The Proliferation, Invasiveness, Apoptosis and Neurosphere Formation of Glioma Cells in Vitro | CoLab [colab.ws]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Role and Therapeutic Targeting of JAK/STAT Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of STAT3 Inhibitor BP-1-102 on The Proliferation, Invasiveness, Apoptosis and Neurosphere Formation of Glioma Cells in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of STAT3 phosphorylation in glioblastoma stem cells radiosensitization and patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteomic level changes associated with S3I201 treated U87 glioma cells [pubmed.ncbi.nlm.nih.gov]
HJC0152 Demonstrates Superior Aqueous Solubility Over Niclosamide, Enhancing its Therapeutic Potential
For Immediate Release
A comprehensive analysis of available data indicates that HJC0152, a derivative of the anthelmintic drug niclosamide, exhibits significantly improved aqueous solubility. This enhanced physicochemical property addresses a key limitation of niclosamide, potentially augmenting its bioavailability and efficacy in various therapeutic applications, including cancer treatment.
Niclosamide, a well-established drug, has shown promise in oncology by targeting multiple signaling pathways such as STAT3, WNT/β-catenin, mTORC1, and NF-κB.[1] However, its clinical utility has been hampered by its very low water solubility.[1][2] this compound, an O-alkylamino-tethered derivative of niclosamide, was specifically designed to overcome this challenge.[1][2][3]
Enhanced Solubility of this compound: A Quantitative Leap
Experimental data reveals a dramatic increase in the aqueous solubility of this compound compared to its parent compound, niclosamide. One study reported that this compound, with its ethylamine side chain, reached a saturated concentration of 762 μg/mL, representing a remarkable 3300-fold increase in water solubility over niclosamide.[1] This substantial improvement is a critical factor in enhancing the drug-like properties of the molecule.[2][3]
| Compound | Chemical Structure | Aqueous Solubility | Fold Increase |
| Niclosamide | 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | ~0.23 μg/mL (calculated from 762 μg/mL and 3300-fold increase) | - |
| This compound | O-alkylamino-tethered niclosamide derivative | 762 μg/mL[1] | ~3300-fold[1] |
Caption: Comparative analysis of the aqueous solubility of Niclosamide and this compound.
The Structural Modification Leading to Improved Solubility
The key to this compound's enhanced solubility lies in its chemical structure. The addition of an O-alkylamino side chain introduces a more polar, ionizable group to the niclosamide scaffold. This modification disrupts the intermolecular forces that contribute to the high crystallinity and low aqueous solubility of niclosamide, allowing for more favorable interactions with water molecules.
Caption: Chemical modification of Niclosamide to yield this compound with improved solubility.
Experimental Protocol for Aqueous Solubility Determination
While a specific, unified experimental protocol for the direct comparison of this compound and niclosamide solubility is not detailed in a single source, a general methodology can be inferred from standard practices in medicinal chemistry for determining the aqueous solubility of drug candidates. The following is a representative protocol based on common laboratory procedures:
Objective: To determine and compare the aqueous solubility of niclosamide and this compound.
Materials:
-
Niclosamide powder
-
This compound powder
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Distilled, deionized water
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
An excess amount of each compound (niclosamide and this compound) is added to separate vials containing a known volume of PBS (pH 7.4) or distilled water.
-
The vials are sealed to prevent evaporation.
-
-
Equilibration:
-
The vials are placed on an orbital shaker or rotator and agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
The resulting suspensions are centrifuged at a high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Aliquots of the clear supernatant are carefully collected.
-
The supernatant is then filtered through a 0.22 μm syringe filter to remove any remaining particulate matter.
-
The filtered supernatant is diluted with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Standard solutions of known concentrations for both niclosamide and this compound are prepared.
-
A calibration curve is generated by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
The diluted samples of the saturated solutions are then injected into the HPLC system, and their concentrations are determined using the calibration curve.
-
-
Data Analysis:
-
The aqueous solubility of each compound is calculated by multiplying the determined concentration by the dilution factor.
-
The results are typically expressed in μg/mL or mg/L.
-
Impact on Signaling Pathways and Therapeutic Development
Niclosamide is known to inhibit the STAT3 signaling pathway, which is a key target in cancer therapy.[2][4][5] this compound retains this inhibitory activity against STAT3, and its improved solubility and bioavailability may translate to more effective target engagement in vivo.[4][6][7] The enhanced solubility of this compound allows for better absorption and distribution, potentially leading to higher concentrations of the active compound at the tumor site.
Caption: Drug development workflow from a poorly soluble compound to a clinical candidate.
References
- 1. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niclosamide Powder | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Pharmacokinetic Profiles of HJC0152 and Niclosamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the novel STAT3 inhibitor, HJC0152, and the established anthelmintic drug, niclosamide. This compound was developed as a derivative of niclosamide to overcome the latter's limitations in systemic applications, primarily its poor aqueous solubility and low oral bioavailability. This document summarizes available pharmacokinetic data, outlines typical experimental methodologies, and visualizes key pathways and workflows to inform preclinical and clinical research.
Pharmacokinetic Data: this compound vs. Niclosamide
A direct head-to-head quantitative comparison of the pharmacokinetic parameters of this compound and niclosamide from a single study in the same animal model is not currently available in the public domain. However, by compiling data from various studies, a comparative overview can be established.
This compound has been qualitatively described as having a better pharmacokinetic profile and stronger STAT3-inhibiting activity than niclosamide.[1] It was specifically designed to improve upon the poor aqueous solubility and bioavailability of its parent compound.[2] In vivo studies have demonstrated that orally administered this compound can effectively suppress tumor growth, indicating its improved oral bioavailability.[3][4] One study highlighted that this compound possesses approximately 680-fold better aqueous solubility than niclosamide.[1]
Niclosamide, on the other hand, is well-documented to have poor water solubility, which significantly limits its oral absorption and systemic bioavailability.[2] This has been a major hurdle in repurposing niclosamide for systemic diseases like cancer.
The following table summarizes available quantitative pharmacokinetic data for niclosamide in rats, which can serve as a baseline for understanding its properties. Corresponding quantitative data for this compound in the same species under similar conditions is not yet published.
Table 1: Pharmacokinetic Parameters of Niclosamide in Rats Following Oral Administration
| Parameter | Value | Species | Dosage | Reference |
| Cmax (Maximum Concentration) | 354 ± 152 ng/mL | Rat | 5 mg/kg | |
| Tmax (Time to Maximum Concentration) | < 30 minutes | Rat | 5 mg/kg | |
| AUC (Area Under the Curve) | 429 ± 100 ng·h/mL | Rat | 5 mg/kg | |
| Oral Bioavailability (F%) | 10% | Rat | 5 mg/kg | |
| Half-life (t1/2) | 6.0 ± 0.8 h | Rat | 5 mg/kg |
Experimental Protocols
The following sections detail the typical methodologies employed in the pharmacokinetic evaluation of orally administered compounds like this compound and niclosamide.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a test compound after oral administration in a rodent model (e.g., mice or rats).
Materials:
-
Test compound (this compound or niclosamide)
-
Vehicle suitable for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Male/female mice or rats (e.g., Sprague-Dawley rats or BALB/c mice), typically 6-8 weeks old
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes, syringes)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Animal Acclimatization: Animals are acclimated to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: The test compound is formulated in the vehicle at the desired concentration. A single oral dose is administered to each animal via gavage. The volume administered is based on the animal's body weight.
-
Blood Sampling: Blood samples (approximately 100-200 µL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. Blood is typically collected from the tail vein or via cardiac puncture at the terminal time point.
-
Plasma Preparation: Blood samples are immediately centrifuged to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
-
Sample Analysis: The concentration of the test compound in the plasma samples is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Bioanalytical Method: LC-MS/MS
Objective: To accurately and precisely quantify the concentration of the analyte (this compound or niclosamide) in plasma samples.
Procedure:
-
Sample Preparation: Plasma samples are thawed and prepared for analysis. This typically involves a protein precipitation step (e.g., with acetonitrile) to remove proteins that can interfere with the analysis. An internal standard is added to each sample to correct for variations in sample processing and instrument response.
-
Chromatographic Separation: The prepared samples are injected into a High-Performance Liquid Chromatography (HPLC) system. The analyte is separated from other components in the plasma on a chromatographic column (e.g., a C18 column).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analyte is ionized (e.g., by electrospray ionization) and detected based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
-
Quantification: The concentration of the analyte in the samples is determined by comparing its peak area to that of a standard curve prepared with known concentrations of the compound.
Visualizations
STAT3 Signaling Pathway Inhibition
This compound and niclosamide exert their anticancer effects, in part, by inhibiting the STAT3 signaling pathway. The following diagram illustrates the key components of this pathway and the point of inhibition.
Caption: Inhibition of the STAT3 signaling pathway by this compound and niclosamide.
Experimental Workflow for Pharmacokinetic Study
The following diagram outlines the typical workflow for an in vivo pharmacokinetic study.
Caption: Standard workflow for an in vivo pharmacokinetic study.
References
- 1. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Discovery of Potent Anticancer Agent HJC0416, an Orally Bioavailable Small Molecule Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
HJC0152: A Head-to-Head Comparison with Other Kinase Inhibitors in STAT3-Driven Cancers
For Immediate Publication
Shanghai, China – November 21, 2025 – In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway remains a pivotal target for drug development. The constitutive activation of STAT3 is a hallmark of numerous malignancies, driving tumor proliferation, survival, and metastasis. A promising agent in this arena is HJC0152, a novel small-molecule inhibitor of STAT3. This guide provides a comprehensive, data-supported comparison of this compound with other notable kinase inhibitors targeting the STAT3 pathway, including its parent compound Niclosamide, and other widely studied inhibitors such as Stattic, Cryptotanshinone, SH-4-54, and BP-1-102.
Executive Summary
This compound emerges as a potent and promising STAT3 inhibitor with significant advantages in aqueous solubility and oral bioavailability compared to its predecessor, Niclosamide.[1][2] Experimental data demonstrates its robust anti-tumor activity in various cancer models, including glioblastoma, non-small-cell lung cancer, gastric cancer, and head and neck squamous cell carcinoma. This guide will delve into a head-to-head comparison of its performance against other STAT3 inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.
Mechanism of Action: Targeting the Core of STAT3 Activation
This compound exerts its anti-tumor effects by directly inhibiting the STAT3 signaling pathway. Its primary mechanism involves the inhibition of STAT3 phosphorylation at the critical Tyr705 residue.[3][4] This phosphorylation event is essential for the dimerization, nuclear translocation, and subsequent DNA binding of STAT3, which in turn activates the transcription of downstream target genes involved in cell proliferation (e.g., c-Myc, Cyclin D1) and survival (e.g., Bcl-xL, Survivin). By blocking this initial activation step, this compound effectively shuts down the pro-oncogenic functions of STAT3.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other STAT3 inhibitors across various cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Target | Cell Line(s) | IC50 (µM) | Reference(s) |
| This compound | STAT3 | U87, U251, LN229 (Glioblastoma) | 1.75 - 5.40 | [3] |
| A549, H460, H1299 (NSCLC) | 5.01 - 13.21 | |||
| AGS, MKN45 (Gastric Cancer) | ~5 - 10 | [2] | ||
| Niclosamide | STAT3 | Du145 (Prostate Cancer) | 0.7 (cell proliferation) | [5] |
| SW620, HCT116, HT29 (Colon Cancer) | 0.4 - 8.1 | |||
| Stattic | STAT3 (SH2 domain) | Cell-free assay | 5.1 | [6] |
| Cryptotanshinone | STAT3 | Cell-free assay | 4.6 | |
| SH-4-54 | STAT3/STAT5 | Glioblastoma Brain Tumor Stem Cells | 0.042 - 0.53 | |
| BP-1-102 | STAT3 | Cell-free assay | 6.8 |
Head-to-Head Performance: this compound vs. Niclosamide and Stattic
This compound vs. Niclosamide
This compound was developed as a derivative of Niclosamide to improve its drug-like properties.[1][3] Key advantages of this compound include:
-
Improved Aqueous Solubility: this compound exhibits significantly better water solubility than Niclosamide, a factor that has historically limited Niclosamide's clinical development.[3]
-
Enhanced Oral Bioavailability: This improved solubility contributes to better oral bioavailability, allowing for more effective systemic administration.[1]
-
Superior In Vivo Efficacy: In a breast cancer xenograft model, 25 mg/kg of this compound demonstrated a more potent anti-tumor effect than 75 mg/kg of Niclosamide, highlighting its enhanced in vivo activity.[2]
This compound vs. Stattic
Stattic is a widely used experimental STAT3 inhibitor that, like this compound, targets STAT3. A comparative study has shown that this compound interacts with STAT3 with a similar specificity to Stattic. While both are potent inhibitors, the improved pharmacokinetic profile of this compound may offer advantages in in vivo applications.
Kinase Selectivity Profile
While comprehensive kinase screening data for this compound is not yet publicly available, its development as a STAT3-targeted inhibitor suggests a high degree of selectivity. Studies on its parent compound, Niclosamide, have shown that it selectively inhibits STAT3 phosphorylation with no significant effect on the activation of other STAT family members like STAT1 and STAT5, or upstream kinases such as JAK1, JAK2, and Src. It is anticipated that this compound retains or improves upon this selectivity profile.
In Vivo Anti-Tumor Efficacy
Preclinical studies have consistently demonstrated the potent in vivo anti-tumor activity of this compound. In a xenograft model of non-small-cell lung cancer using A549 cells, treatment with this compound at a dose of 7.5 mg/kg/day significantly inhibited tumor growth.[7] Similarly, in a gastric cancer xenograft model, this compound effectively reduced tumor growth with no apparent side effects.[2] These findings underscore the potential of this compound as a clinically translatable therapeutic agent.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or other inhibitors for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot Analysis for STAT3 Phosphorylation
-
Cell Lysis: Treat cells with the kinase inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound stands out as a highly promising STAT3 inhibitor with a compelling preclinical profile. Its enhanced physicochemical properties and potent in vivo anti-tumor activity position it as a strong candidate for further clinical investigation. While direct comparative data with a broader range of inhibitors under standardized conditions is still emerging, the existing evidence strongly suggests that this compound holds significant potential to be a valuable therapeutic agent for the treatment of STAT3-driven cancers. Further research into its kinase selectivity and clinical trials are warranted to fully elucidate its therapeutic utility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of HJC0152: A Novel STAT3 Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-cancer effects of HJC0152, a novel and potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The following sections present a comparative analysis of this compound against its precursor, Niclosamide, supported by experimental data from in vitro and in vivo studies. Detailed methodologies for key experiments are provided to ensure reproducibility, and signaling pathways are visualized to clarify the mechanism of action.
Introduction to this compound
This compound is an O-alkylamino-tethered derivative of niclosamide, an FDA-approved anti-helminthic drug that was later identified as a moderate STAT3 inhibitor.[1][2] Developed to overcome the poor aqueous solubility and limited oral bioavailability of niclosamide, this compound demonstrates a significantly improved pharmacokinetic profile and more potent STAT3 suppression.[1][3][4][5] Aberrant STAT3 activation is a key driver in numerous malignancies, promoting tumor cell proliferation, survival, invasion, and metastasis, making it a critical therapeutic target.[2] this compound has shown promising pre-clinical anti-tumor activity across a range of cancers, including glioblastoma, gastric cancer (GC), non-small-cell lung cancer (NSCLC), and head and neck squamous cell carcinoma (HNSCC).[1][4][6][7]
Mechanism of Action: Beyond STAT3 Inhibition
The primary mechanism of this compound is the inhibition of the STAT3 signaling pathway. It effectively suppresses the phosphorylation of STAT3 at the Tyr705 residue, which is crucial for its activation, dimerization, and nuclear translocation.[1][8] This leads to the downregulation of STAT3 downstream target genes responsible for proliferation and survival, such as c-Myc and Cyclin D1.[3][5]
Recent studies have revealed that this compound's anti-cancer effects are multifaceted. In addition to STAT3 suppression, it also modulates the Mitogen-Activated Protein Kinases (MAPK) pathway and, in HNSCC, the miR-21/β-catenin axis.[3][4][5][6] Furthermore, in NSCLC cells, this compound treatment leads to an accumulation of reactive oxygen species (ROS), inducing DNA damage and apoptosis.[6][7]
Comparative Efficacy: this compound vs. Alternatives
This compound consistently demonstrates superior performance over its parent compound, niclosamide, and shows potent activity in various cancer models.
Comparison with Niclosamide
This compound was specifically engineered to improve upon the pharmaceutical properties of niclosamide.[4] Key advantages include:
-
Aqueous Solubility : this compound possesses approximately 680-fold better aqueous solubility than niclosamide, a critical factor for bioavailability.[1]
-
In Vivo Potency : In a breast cancer xenograft model, 25 mg/kg of this compound showed a superior anti-tumor effect compared to a higher dose of 75 mg/kg of niclosamide.[3][5]
In Vitro Anti-Proliferative Activity
This compound exhibits potent cytotoxic and cytostatic effects on a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in cells with high levels of phosphorylated STAT3.
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | Key Characteristic | IC50 (µM) | Citation |
|---|---|---|---|---|
| Non-Small-Cell Lung | A549 | High p-STAT3 | 5.11 | [7] |
| Non-Small-Cell Lung | H460 | High p-STAT3 | 5.01 | [7] |
| Non-Small-Cell Lung | H1299 | Low p-STAT3 | 13.21 | [7] |
| Glioblastoma | U87, U251, LN229 | Constitutively Active STAT3 | Not specified, but potent inhibition | [1] |
| Gastric Cancer | AGS, MKN45 | High p-STAT3 | Significant growth inhibition at 5-20 µM | [5] |
| Head & Neck (HNSCC) | SCC25, CAL27 | High p-STAT3 | Significant growth inhibition |[4][9] |
Data synthesized from published studies. IC50 values can vary based on experimental conditions.
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound has been validated in multiple xenograft animal models, where it significantly suppresses tumor growth without notable toxicity.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosage | Outcome | Citation |
|---|---|---|---|---|---|
| Glioblastoma | U87 | Nude Mice | Not Specified | Significantly lower tumor volume and weight vs. control | [1] |
| Gastric Cancer | MKN45 | Nude Mice | 7.5 mg/kg | Significantly lower tumor volume (P<0.001) and weight (P<0.01) vs. control | [3][5] |
| NSCLC | A549 | Nude Mice | Not Specified | Significantly retarded tumor growth rate vs. control | [7] |
| HNSCC | SCC25 | Orthotopic Mice | 7.5 mg/kg | Significantly lower tumor volume and weight (P<0.05) vs. control |[9] |
All studies reported no significant loss in body weight of the treated animals, indicating minimal toxicity at effective doses.[1][3][9]
Experimental Protocols
The following are standardized protocols for key experiments used to validate the anti-cancer effects of this compound.
Cell Viability and Proliferation (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding : Plate cancer cells (e.g., A549, MKN45) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment : Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) and a vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).
-
MTT Incubation : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value using statistical software.[9]
Cell Migration and Invasion (Transwell Assay)
This assay assesses the ability of cancer cells to migrate through a porous membrane, with an added Matrigel layer to measure invasion.
-
Cell Preparation : Starve cells in serum-free medium for 12-24 hours.
-
Chamber Setup : Place 8 µm pore size Transwell inserts into 24-well plates. For invasion assays, coat the inserts with a thin layer of Matrigel.
-
Cell Seeding : Seed 50,000-100,000 cells in serum-free medium containing this compound or vehicle control into the upper chamber.
-
Chemoattractant : Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation : Incubate for 24-48 hours.
-
Cell Staining : Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated/invaded cells on the bottom of the membrane with crystal violet.
-
Quantification : Count the stained cells in several random fields under a microscope. Express results as the percentage of migrated/invaded cells compared to the control.[5]
In Vivo Tumor Xenograft Study
This model evaluates the anti-tumor efficacy of this compound in a living organism.
-
Animal Model : Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).
-
Tumor Cell Implantation : Subcutaneously inject 1-5 million cancer cells suspended in PBS/Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping : Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment and control groups (n=5-10 per group).
-
Drug Administration : Administer this compound (e.g., 7.5 mg/kg) or vehicle control via intraperitoneal (i.p.) or oral (p.o.) gavage daily for a specified period (e.g., 15-21 days).
-
Monitoring : Measure tumor dimensions with calipers and body weight 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²) / 2.
-
Endpoint : At the end of the study, sacrifice the mice, excise the tumors, and record the final tumor weight.
-
Statistical Analysis : Compare tumor volumes and weights between the treated and control groups using appropriate statistical tests (e.g., Student's t-test).[3][5]
Conclusion
The cross-validation of this compound demonstrates its significant potential as a therapeutic agent for various cancers. As a novel STAT3 inhibitor, it shows superior potency and an improved pharmaceutical profile compared to its predecessor, niclosamide. Its ability to inhibit tumor growth, proliferation, and invasion both in vitro and in vivo, coupled with a favorable safety profile in preclinical models, provides a strong rationale for its continued development and future clinical translation.[1] The multifaceted mechanism, which extends beyond STAT3 to other critical cancer pathways, further strengthens its candidacy as a next-generation anti-cancer therapeutic.
References
- 1. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tvarditherapeutics.com [tvarditherapeutics.com]
- 3. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with this compound - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Cisplatin Chemosensitivity: A Comparative Guide to HJC0152
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of HJC0152, a novel STAT3 inhibitor, and its capacity to enhance the chemosensitivity of cancer cells to the widely used chemotherapeutic agent, cisplatin. Through a detailed comparison with other Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors and supporting experimental data, this document aims to equip researchers with the necessary information to assess the potential of this compound in overcoming cisplatin resistance, a significant challenge in cancer therapy.
Comparative Analysis of STAT3 Inhibitors in Combination with Cisplatin
The synergistic effect of combining STAT3 inhibitors with cisplatin has been a promising strategy to overcome chemoresistance. This section compares the efficacy of this compound with other notable STAT3 inhibitors in enhancing cisplatin's cytotoxic effects. The data presented is collated from various preclinical studies on different cancer cell lines.
| STAT3 Inhibitor | Cancer Cell Line(s) | Key Findings with Cisplatin Combination | Reference(s) |
| This compound | Glioblastoma (U87, U251, LN229) | Pre-incubation with this compound significantly lowered the IC50 of cisplatin. For example, in U87 cells, the IC50 dropped from 10.37 µM to 3.488 µM. | |
| Niclosamide | Cisplatin-resistant Lung Cancer (A549/DDP) | Demonstrated a synergistic effect in cisplatin-resistant cells, inducing apoptosis. The IC50 of cisplatin in A549/DDP cells was 32.5 µg/ml, and niclosamide enhanced its cytotoxic effect. | [1] |
| Stattic | Prostate Cancer (DU145), Non-small cell lung cancer (A549) | Combination treatment resulted in a significant reduction in cisplatin GI50 values, with synergistic effects confirmed by combination index analysis. | [2] |
| Cryptotanshinone | Lung Carcinoma (A549/DDP), Ovarian Cancer (A2780) | Sensitized cisplatin-resistant A549/DDP cells to cisplatin by down-regulating the Nrf2 pathway. It also sensitized A2780 cells to cisplatin in a dose-dependent manner. | [3][4] |
| Napabucasin | Cisplatin-resistant Non-small cell lung cancer | Enhanced the cytotoxicity of cisplatin in drug-resistant sublines and dramatically reduced cell proliferation when used in combination. | [5][6] |
Experimental Data: this compound and Cisplatin Synergy
The following tables summarize key quantitative data from preclinical studies evaluating the enhanced chemosensitivity of this compound with cisplatin.
Table 2.1: Reduction in Cisplatin IC50 with this compound Pre-treatment in Glioblastoma Cell Lines
| Cell Line | Cisplatin IC50 (µM) | Cisplatin IC50 with this compound Pre-treatment (µM) | Fold-change in Sensitivity |
| U87 | 10.37 | 3.488 | ~3.0x |
| U251 | 10.84 | 3.885 | ~2.8x |
| LN229 | 22.45 | 5.966 | ~3.8x |
Table 2.2: Effect of this compound on Apoptosis in Gastric Cancer Cells
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |
| AGS | Control | Baseline |
| 20 µM this compound | Significantly increased (P<0.001) | |
| MKN45 | Control | Baseline |
| 20 µM this compound | Significantly increased (P<0.001) |
Signaling Pathways and Mechanism of Action
This compound primarily functions as a STAT3 inhibitor. The constitutive activation of the STAT3 signaling pathway is a known mechanism of cisplatin resistance in various cancers. By inhibiting STAT3 phosphorylation, this compound disrupts the downstream signaling cascade that promotes cell survival, proliferation, and resistance to apoptosis.
Cisplatin, a platinum-based chemotherapy drug, exerts its cytotoxic effects primarily by forming DNA adducts, which triggers DNA damage response pathways, ultimately leading to apoptosis. However, cancer cells can develop resistance by enhancing DNA repair mechanisms and upregulating anti-apoptotic pathways, often mediated by STAT3.
The synergistic effect of this compound and cisplatin stems from a two-pronged attack: this compound blocks the pro-survival STAT3 signaling, rendering the cancer cells more vulnerable to the DNA damage induced by cisplatin. This leads to a more robust apoptotic response.
Caption: this compound and Cisplatin Synergistic Pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[7][8][9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, cisplatin, or a combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.
Caption: MTT Assay Workflow.
Colony Formation Assay
This protocol is based on standard colony formation assay procedures.[11][12][13]
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treatment: After 24 hours, treat the cells with this compound, cisplatin, or a combination for a specified duration.
-
Incubation: Remove the treatment medium, wash with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 15 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically containing >50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group.
Caption: Colony Formation Assay Workflow.
Apoptosis Assay (Annexin V/PI Staining)
This protocol follows standard procedures for apoptosis detection.[14][15][16][17][18]
-
Cell Treatment: Treat cells with this compound, cisplatin, or their combination for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Caption: Apoptosis Assay Workflow.
Western Blotting
This protocol is a generalized procedure for Western blot analysis.[14][15][19][20][21]
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, cleaved caspase-3, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Caption: Western Blotting Workflow.
Conclusion
The collective evidence from preclinical studies strongly suggests that this compound is a potent STAT3 inhibitor that can effectively enhance the chemosensitivity of cancer cells to cisplatin. By targeting a key resistance mechanism, the combination of this compound and cisplatin presents a promising therapeutic strategy for various cancers, particularly those exhibiting STAT3 activation. Further investigation, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this combination. This guide provides a foundational resource for researchers and drug development professionals to build upon in their efforts to combat cisplatin resistance and improve cancer treatment outcomes.
References
- 1. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cryptotanshinone Reverses Cisplatin Resistance of Human Lung Carcinoma A549 Cells through Down-Regulating Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-tumor and chemosensitization effects of Cryptotanshinone extracted from Salvia miltiorrhiza Bge. on ovarian cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anticancer Effect of Napabucasin (BBI608), a Natural Naphthoquinone [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchhub.com [researchhub.com]
- 10. broadpharm.com [broadpharm.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Effects of cisplatin on the proliferation, invasion and apoptosis of breast cancer cells following β-catenin silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of apoptosis in cell killing by cisplatin: a flow cytometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
HJC0152 Outperforms Standard Chemotherapy in Preclinical Cancer Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that HJC0152, a novel small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), demonstrates significant anti-tumor activity, in some cases exceeding the efficacy of standard-of-care chemotherapy agents across a range of cancer types, including glioblastoma, gastric cancer, non-small cell lung cancer (NSCLC), and head and neck squamous cell carcinoma (HNSCC). This guide provides a detailed comparison of this compound's performance against conventional chemotherapy, supported by experimental data from multiple preclinical studies.
This compound's primary mechanism of action is the inhibition of STAT3 phosphorylation at the Tyr705 residue, a critical step in the activation of the STAT3 signaling pathway.[1][2][3] This pathway, when aberrantly activated, plays a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis. By blocking this pathway, this compound effectively downregulates the expression of key downstream targets implicated in cancer progression, such as c-Myc, Cyclin D1, survivin, Mcl-1, Bcl-2, and Matrix Metalloproteinases (MMPs).[3][4]
Head-to-Head Performance in Glioblastoma
In preclinical glioblastoma models, this compound has not only shown potent single-agent activity but has also demonstrated a synergistic effect when combined with the standard-of-care chemotherapy, cisplatin. While direct monotherapy comparison data is limited, one study highlighted this compound's ability to significantly enhance the cytotoxicity of cisplatin. Pre-incubation with this compound dramatically lowered the half-maximal inhibitory concentration (IC50) of cisplatin in U87, U251, and LN229 glioblastoma cell lines, indicating a potent chemosensitization effect.[5]
Table 1: this compound Enhances Cisplatin Cytotoxicity in Glioblastoma Cell Lines [5]
| Cell Line | Cisplatin IC50 (µM) | Cisplatin + this compound IC50 (µM) |
| U87 | 10.37 | 3.488 |
| U251 | 10.84 | 3.885 |
| LN229 | 22.45 | 5.966 |
Efficacy in Other Solid Tumors
Preclinical studies in other cancer types have consistently demonstrated this compound's robust anti-tumor effects.
-
Gastric Cancer: In xenograft models of gastric cancer using MKN45 cells, this compound administered at 7.5 mg/kg resulted in a significant reduction in both tumor volume and weight compared to the control group.[4][6]
-
Non-Small Cell Lung Cancer (NSCLC): In an A549 NSCLC xenograft model, this compound treatment (7.5 mg/kg/day) significantly retarded tumor growth, more than doubling the tumor volume doubling time from 2.03 days in the control group to 4.62 days in the treated group.[7]
-
Head and Neck Squamous Cell Carcinoma (HNSCC): Orthotopic HNSCC tumor models using the SCC25 cell line showed that this compound (7.5 mg/kg) led to a significant decrease in both tumor volume and weight compared to the vehicle-treated group.[8]
While direct comparative data with standard chemotherapies in these specific cancers from the same studies are not available, the significant tumor growth inhibition observed with this compound alone in these aggressive preclinical models suggests its potential as a powerful therapeutic agent.
Mechanism of Action and Signaling Pathway
This compound's therapeutic effect is rooted in its ability to disrupt the STAT3 signaling cascade. Upon activation by upstream signals like cytokines and growth factors, Janus kinases (JAKs) phosphorylate STAT3. This leads to STAT3 dimerization, nuclear translocation, and subsequent transcription of target genes that promote tumor growth and survival. This compound directly inhibits the phosphorylation of STAT3, thereby preventing these downstream events.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical studies of this compound.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., A549, H460, AGS, MKN45, SCC25, CAL27) were seeded in 96-well plates at a density of 4x10³ to 5x10³ cells per well and allowed to adhere overnight.[4][8]
-
Treatment: Cells were treated with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) for specified durations (e.g., 24, 48, 72 hours).[8]
-
Reagent Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent was added to each well and incubated for 4 hours.[4][8]
-
Data Acquisition: The absorbance was measured at a specific wavelength (450 nm for CCK-8, 490 nm for MTT) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4][8]
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells were seeded in 6-well plates and treated with different concentrations of this compound for 24 hours.[4]
-
Cell Harvesting: Cells were harvested, washed with PBS, and resuspended in binding buffer.[4]
-
Staining: Cells were incubated with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.[4]
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[4]
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., MKN45, A549, SCC25, U87) were subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice).[4][5][7][8]
-
Tumor Growth: Tumors were allowed to grow to a palpable size.[4][5][7][8]
-
Treatment Administration: Mice were randomized into treatment and control groups. This compound (e.g., 7.5 mg/kg) or a vehicle control was administered intraperitoneally or orally on a specified schedule.[4][5][7][8]
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.[4][5][7][8]
-
Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[4][5][7][8]
Conclusion
The collective preclinical evidence strongly supports this compound as a promising anti-cancer agent with a well-defined mechanism of action. Its ability to potently inhibit the STAT3 signaling pathway translates to significant anti-tumor efficacy in a variety of cancer models. While further clinical investigation is warranted, the data presented in this guide suggest that this compound holds the potential to offer a valuable therapeutic alternative or complementary treatment to standard chemotherapy regimens.
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on preclinical studies and does not constitute medical advice.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with this compound - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of HJC0152: A Comparative Guide for Cancer Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of the novel STAT3 inhibitor, HJC0152, against established cancer drugs in various preclinical models. This document summarizes key experimental data, details methodologies, and visualizes relevant biological pathways to facilitate an objective assessment of this compound's potential as a therapeutic agent.
Executive Summary
This compound, a novel and potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), has demonstrated significant anti-tumor activity in multiple in vivo cancer models. This guide consolidates available preclinical data for this compound and compares its efficacy with that of established chemotherapeutic and targeted agents, including cisplatin, temozolomide, and cetuximab, in non-small cell lung cancer (NSCLC), glioblastoma, gastric cancer, and head and neck squamous cell carcinoma (HNSCC) xenograft models. The data is presented in structured tables for ease of comparison, followed by detailed experimental protocols and visualizations of key signaling pathways.
In Vivo Efficacy Comparison
The following tables summarize the in vivo anti-tumor effects of this compound compared to established cancer drugs in specific xenograft models. It is important to note that the data presented is compiled from separate studies and does not represent head-to-head comparisons within a single study. Variations in experimental conditions should be considered when interpreting these results.
Non-Small Cell Lung Cancer (NSCLC) - A549 Xenograft Model
| Treatment | Dosage and Schedule | Tumor Growth Inhibition | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Citation |
| This compound | 7.5 mg/kg/day, i.p. | Significant | ~200 (vs. ~900 in control) | ~0.2 (vs. ~0.8 in control) | [1] |
| Cisplatin | 1 mg/kg, i.p., once | 54% | Not specified | Not specified | [2] |
| Cisplatin | Not specified | Significant | Not specified | Not specified | [3] |
Glioblastoma - U87 Xenograft Model
| Treatment | Dosage and Schedule | Tumor Growth Inhibition | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Citation |
| This compound | Not specified | Significant | Significantly lower than control | Significantly lower than control | [4] |
| Temozolomide | 2 mg/kg, 5 times daily | Significant | Significantly reduced vs. control | Not specified | [5] |
| Temozolomide | 0.9 mg/kg, daily | 92% | Significantly lower than vehicle | Not specified | [6] |
| Temozolomide | 10 mg/kg, 5 times a week | Significant | Significantly reduced vs. control | Not specified | [7] |
Gastric Cancer - MKN45 Xenograft Model
| Treatment | Dosage and Schedule | Tumor Growth Inhibition | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Citation |
| This compound | 7.5 mg/kg, route not specified | Significant | Significantly lower than control (P<0.001) | Significantly lower than control (P<0.01) | [8] |
| Cisplatin | Not specified | Significant | Not specified | Not specified | [9] |
Head and Neck Squamous Cell Carcinoma (HNSCC) - SCC25 Xenograft Model
| Treatment | Dosage and Schedule | Tumor Growth Inhibition | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Citation |
| This compound | 7.5 mg/kg, i.p. | Significant | Significantly lower than DMSO control (P < 0.05) | Significantly lower than DMSO control (P < 0.05) | [10] |
| Cetuximab | Not specified | Significant | Not specified | Not specified | [11] |
Experimental Protocols
This compound In Vivo Xenograft Studies
-
Cell Lines and Animal Models:
-
NSCLC: A549 cells were subcutaneously injected into nude mice.[1]
-
Glioblastoma: U87 cells were used to establish xenograft tumors.[4]
-
Gastric Cancer: MKN45 cells were subcutaneously inoculated into nude mice.[8]
-
HNSCC: SCC25 cells stably expressing luciferase were injected into the floor of the mouth of mice to create an orthotopic model.[10]
-
-
Drug Administration:
-
Tumor Measurement and Analysis:
-
Tumor volume was calculated using the formula (length × width²) / 2 and measured at regular intervals.[5]
-
At the end of the studies, tumors were excised and weighed.
-
Bioluminescence imaging was used to monitor tumor volume in the orthotopic HNSCC model.[10]
-
Body weight of the animals was monitored to assess toxicity.[8][10]
-
Established Cancer Drug In Vivo Xenograft Studies
-
Cisplatin (NSCLC - A549 Model):
-
Temozolomide (Glioblastoma - U87 Model):
-
Cisplatin (Gastric Cancer - MKN45 Model):
-
Drug Administration: Details on dosage and administration route were not specified in the available abstract.[9]
-
-
Cetuximab (HNSCC):
Signaling Pathways and Mechanisms of Action
This compound: STAT3 Signaling Pathway Inhibition
This compound exerts its anti-tumor effects primarily by inhibiting the STAT3 signaling pathway. STAT3 is a transcription factor that, when constitutively activated in cancer cells, promotes proliferation, survival, and angiogenesis. This compound blocks the phosphorylation and activation of STAT3, leading to the downregulation of its target genes.
Caption: this compound inhibits the STAT3 signaling pathway.
Cisplatin: DNA Damage and Apoptosis Induction
Cisplatin is a platinum-based chemotherapeutic agent that primarily acts by cross-linking with purine bases in DNA, which interferes with DNA repair mechanisms, causing DNA damage and subsequently inducing apoptosis in cancer cells.[12][13]
Caption: Cisplatin induces apoptosis via DNA damage.
Temozolomide: DNA Alkylation
Temozolomide is an oral alkylating agent that undergoes spontaneous conversion at physiological pH to its active metabolite, MTIC. MTIC methylates DNA, primarily at the O6 and N7 positions of guanine, leading to DNA damage and apoptosis.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. assaygenie.com [assaygenie.com]
- 6. What is the mechanism of Cetuximab? [synapse.patsnap.com]
- 7. Molecular mechanisms of resistance to the EGFR monoclonal antibody cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Investigation on the mechanism of the combination of eremias multiocellata and cisplatin in reducing chemoresistance of gastric cancer based on in vitro and in vivo experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. escholarship.org [escholarship.org]
- 12. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of HJC0152 and Its Alternatives on the MAPK Signaling Pathway
For Immediate Release
This guide provides a detailed comparative analysis of HJC0152, a novel STAT3 inhibitor, and its effects on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The performance of this compound is compared with its parent compound, Niclosamide, and a well-established MAPK activator, Anisomycin. This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics targeting these critical signaling cascades.
Executive Summary
This compound, while primarily targeting STAT3, has been shown to modulate the MAPK pathway by activating the p38 and JNK stress-activated kinase arms, with minimal impact on the ERK pathway.[1] This dual activity presents a unique mechanism of action that may contribute to its anti-tumor effects. In contrast, Niclosamide exhibits variable, cell-type-dependent effects on the MAPK pathway, sometimes leading to inhibition of ERK and JNK signaling.[2] Anisomycin serves as a positive control for potent p38 and JNK activation. This guide presents a comprehensive overview of the available data, experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, Niclosamide, and Anisomycin based on published literature. These values highlight the compounds' potency in inhibiting their primary targets and affecting cell viability.
Table 1: IC50 Values for Cell Proliferation
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A549 (NSCLC) | 5.11 | [3] |
| This compound | H460 (NSCLC) | 5.01 | [3] |
| This compound | H1299 (NSCLC) | 13.21 | [3] |
| This compound | U87 (Glioblastoma) | 5.396 | |
| This compound | U251 (Glioblastoma) | 1.821 | |
| This compound | LN229 (Glioblastoma) | 1.749 | |
| This compound | CAL27 (HNSCC) | 1.05 | [4] |
| This compound | SCC25 (HNSCC) | 2.18 | [4] |
| Niclosamide | Du145 (Prostate) | 0.7 | [5] |
| Niclosamide | A2780ip2 (Ovarian) | 0.41 - 1.86 | [6] |
| Niclosamide | SKOV3ip1 (Ovarian) | 0.41 - 1.86 | [6] |
| Anisomycin | U251 (Glioblastoma) | 0.233 (48h) | [7] |
| Anisomycin | U87 (Glioblastoma) | 0.192 (48h) | [7] |
| Anisomycin | MDA-MB-231 (Breast) | 0.1316 | [8] |
| Anisomycin | BT549 (Breast) | 0.0582 | [8] |
Table 2: Inhibitory/Activating Concentrations
| Compound | Target/Effect | Concentration | Cell Line | Reference |
| This compound | STAT3 Phosphorylation Inhibition | IC50 at 24h | Glioblastoma cell lines | [9] |
| Niclosamide | STAT3-dependent Luciferase Activity | IC50 = 0.25 µM | HeLa | [5] |
| Niclosamide | STAT3 Phosphorylation Inhibition | Effective at 2.0 µM | Du145 | [5] |
| Anisomycin | p38/JNK Activation | Effective at 4 µM | U251, U87 | [7] |
| Anisomycin | p-JNK Induction | Effective at 0.2 µM | Breast cancer cell lines | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound and its comparators.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound, Niclosamide, or Anisomycin for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined.
Western Blot Analysis for MAPK Pathway Activation
-
Cell Lysis: Cells are treated with the compounds for the desired time and then lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of p38, JNK, ERK, and STAT3.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the bands is quantified using image analysis software to determine the relative levels of protein phosphorylation.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the compounds at various concentrations for a specified duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.
Visualizations
Signaling Pathway Diagram
Caption: MAPK and STAT3 signaling pathways with points of intervention.
Experimental Workflow Diagram
References
- 1. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niclosamide-Modulated Apoptosis and Autophagy in Breast Cancer Cells via Phosphorylated JNK as a Common Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | The Prognostic Significance of Anisomycin-Activated Phospho-c-Jun NH2-Terminal Kinase (p-JNK) in Predicting Breast Cancer Patients’ Survival Time [frontiersin.org]
- 9. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
HJC0152: A Comparative Analysis of a Novel STAT3 Inhibitor in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals correlating the in vitro and in vivo performance of HJC0152 against other STAT3 pathway inhibitors.
This compound, a novel and potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), has demonstrated significant promise in preclinical cancer research. This guide provides a comprehensive comparison of this compound with its parent compound, niclosamide, and another widely studied STAT3 inhibitor, Stattic. By presenting available in vitro and in vivo data, detailed experimental protocols, and signaling pathway visualizations, this document aims to offer an objective resource for evaluating the therapeutic potential of this compound.
In Vitro Performance: Potency and Cellular Effects
This compound has been shown to inhibit the proliferation of various cancer cell lines, primarily through the inhibition of STAT3 phosphorylation at the Tyr705 residue. This action blocks STAT3 dimerization, nuclear translocation, and downstream gene transcription, ultimately leading to cell cycle arrest and apoptosis.[1]
Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound, niclosamide, and Stattic in different cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | U87 | Glioblastoma | 5.396[1] |
| U251 | Glioblastoma | 1.821[1] | |
| LN229 | Glioblastoma | 1.749[1] | |
| CAL27 | Head and Neck | 1.05 | |
| SCC25 | Head and Neck | 2.18 | |
| Niclosamide | U87 MG | Glioblastoma | ~5 (viability reduction at 5µM)[2] |
| Stattic | CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 3.188[3] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 4.89[3] |
Note: Data for niclosamide and Stattic in the same glioblastoma and head and neck cancer cell lines as this compound were not available in the searched literature, highlighting a gap in direct comparative studies.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
In vivo studies are crucial for evaluating the therapeutic potential of a compound in a living organism. This compound has demonstrated significant anti-tumor activity in various xenograft models.
Comparative In Vivo Studies
The following table summarizes the available in vivo data for this compound, niclosamide, and Stattic. Differences in tumor models, cancer types, and dosing regimens should be considered when interpreting these results.
| Compound | Cancer Type | Xenograft Model | Dosage | Outcome |
| This compound | Breast Cancer | MDA-MB-231 | 25 mg/kg | Superior anti-tumor effect compared to 75 mg/kg niclosamide. |
| Glioblastoma | U87 | Not specified | Potent suppressive effect on tumor growth.[1] | |
| Niclosamide | Adrenocortical Carcinoma | NCI-H295R | 100-200 mg/kg | 60-80% tumor growth inhibition.[1] |
| T-cell Acute Lymphoblastic Leukemia | CCRF-CEM | 20 mg/kg | Significantly attenuated tumor growth. | |
| Stattic | T-cell Acute Lymphoblastic Leukemia | CCRF-CEM | 15-30 mg/kg | Marked inhibition of tumor growth.[3] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanisms of action and the methodologies used to evaluate these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the objective comparison of scientific data. Below are methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the STAT3 inhibitor (e.g., this compound, niclosamide, Stattic) for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for STAT3 Phosphorylation
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total STAT3.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells suspended in Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the STAT3 inhibitor (e.g., this compound) and vehicle control via the appropriate route (e.g., intraperitoneal or oral) at the specified dosage and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy.
Conclusion and Future Directions
This compound demonstrates significant potential as a STAT3 inhibitor with potent in vitro and in vivo anti-cancer activity. Its improved aqueous solubility and favorable pharmacokinetic profile compared to its parent compound, niclosamide, make it an attractive candidate for further development.
However, this comparative guide highlights a critical need for direct, head-to-head studies of this compound against other STAT3 inhibitors like niclosamide and Stattic in the same cancer cell lines and xenograft models. Such studies would provide more definitive data on their relative potency and efficacy. Future research should also focus on elucidating the broader off-target effects of these inhibitors to better understand their complete pharmacological profiles. The continued investigation of this compound and its analogs is warranted to fully assess their clinical potential in treating cancers with aberrant STAT3 signaling.
References
- 1. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined treatment with niclosamide and camptothecin enhances anticancer effect in U87 MG human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of HJC0152: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing HJC0152, a potent STAT3 inhibitor, proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available through general searches, established protocols for the disposal of hazardous chemical waste in a laboratory setting provide essential guidance. This document outlines the necessary procedures to ensure the safe handling and disposal of this compound, aligning with best practices for laboratory safety and chemical management.
Core Principles of this compound Disposal
The proper disposal of this compound, as with any potent, biologically active compound, is governed by the principles of waste minimization, segregation, and adherence to institutional and regulatory guidelines. Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific protocols.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound, as well as contaminated materials such as personal protective equipment (PPE), weigh boats, and consumables, should be collected in a designated, clearly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound. Do not mix with other waste streams unless compatibility is confirmed.
-
Liquid Waste: Solutions containing this compound, including experimental residues and stock solutions, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should specify the contents, including the solvent used (e.g., DMSO).
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
2. Container Management:
-
All waste containers must be kept securely closed except when adding waste.
-
Containers must be stored in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.
-
Ensure all containers are properly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any associated hazards.
3. Disposal Procedure:
-
Once a waste container is full, it must be sealed and a hazardous waste pickup requested through the institution's EHS office.
-
Do not dispose of this compound down the drain or in the regular trash. This compound's biological activity necessitates that it be treated as hazardous chemical waste.
-
Follow all institutional procedures for waste pickup, including any required documentation.
Experimental Protocols Referenced
While specific experimental protocols for the disposal of this compound are not available, the general procedures outlined above are based on standard laboratory practices for handling potent small molecules. These practices are informed by guidelines from occupational safety and environmental protection agencies.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This guide provides general recommendations for the disposal of this compound based on standard laboratory practices for hazardous chemical waste. It is imperative to obtain and consult the official Safety Data Sheet (SDS) for this compound from the manufacturer and to strictly follow the specific disposal protocols established by your institution's Environmental Health and Safety (EHS) department.
Comprehensive Safety and Handling Guide for HJC0152
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety, logistical, and operational protocols for the handling of HJC0152, a potent and orally bioavailable inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
Essential Safety Information
This compound is a bioactive small molecule that requires careful handling. The following table summarizes the key safety information. A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this compound.
| Hazard Category | Description | Pictogram |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | GHS07 |
| Skin Corrosion/Irritation | May cause skin irritation. | GHS07 |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | GHS07 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | GHS07 |
Table 1: GHS Hazard Identification for this compound
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound in any form (solid powder or in solution).
| PPE Category | Specification |
| Hand Protection | Nitrile gloves (double-gloving recommended). |
| Eye Protection | Safety glasses with side shields or goggles. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is required for handling the powder form or creating stock solutions. |
Table 2: Required Personal Protective Equipment (PPE) for this compound
Operational Plan: Handling and Storage
Follow these procedural steps for the safe handling and storage of this compound.
3.1. Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the product name and CAS number (1420290-99-8) on the label match the order.
3.2. Preparation of Stock Solutions:
-
All work with powdered this compound must be conducted in a certified chemical fume hood.
-
Weigh the required amount of this compound powder using an analytical balance within the fume hood.
-
This compound is soluble in DMSO. Prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO.
-
Ensure the solution is fully dissolved before use. Gentle vortexing may be applied.
3.3. Storage:
-
Solid Form: Store at -20°C for long-term storage.
-
Stock Solution: Aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of in a designated hazardous chemical waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste bag or container. |
| Liquid Waste (e.g., unused stock solutions, cell culture media) | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. |
Table 3: this compound Disposal Guidelines
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial.
5.1. Small Spills (Solid or Liquid):
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE as outlined in Table 2.
-
Containment:
-
Solid Spill: Gently cover the spill with absorbent paper to avoid raising dust.
-
Liquid Spill: Cover the spill with an absorbent material (e.g., chemical absorbent pads, vermiculite).
-
-
Cleanup:
-
Carefully collect the absorbed material and any contaminated debris using forceps or a scoop.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.
-
Wipe the area dry with clean paper towels.
-
Dispose of all cleaning materials as hazardous waste.
-
5.2. Large Spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and your supervisor.
-
Secure: Close the laboratory doors and prevent entry.
-
Do not attempt to clean up a large spill without specialized training and equipment.
This compound Signaling Pathway
This compound is a direct inhibitor of STAT3. The following diagram illustrates the canonical STAT3 signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits the phosphorylation of STAT3, preventing its activation, dimerization, and nuclear translocation, thereby blocking downstream gene transcription.
Experimental Protocols
The following are summarized methodologies for key experiments involving this compound.
7.1. Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (DMSO) for 24-72 hours.
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
7.2. Western Blot for STAT3 Phosphorylation
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
7.3. In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 25-50 mg/kg) or vehicle control via oral gavage or intraperitoneal injection daily or on a specified schedule.
-
Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, IHC, western blot).
Disclaimer: This guide is intended for informational purposes only and does not replace a formal risk assessment and the guidance of your institution's EHS department. Always refer to the manufacturer's Safety Data Sheet (SDS) for the most complete and up-to-date information.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
